molecular formula C14H21NO B1336640 [1-(2-Phenylethyl)piperidin-4-yl]methanol CAS No. 67686-02-6

[1-(2-Phenylethyl)piperidin-4-yl]methanol

Cat. No.: B1336640
CAS No.: 67686-02-6
M. Wt: 219.32 g/mol
InChI Key: GBSSHKIMVABZLJ-UHFFFAOYSA-N
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Description

[1-(2-Phenylethyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(2-phenylethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSHKIMVABZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437536
Record name [1-(2-Phenylethyl)piperidin-4-yl]methanol
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Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67686-02-6
Record name 4-Piperidinemethanol, 1-(2-phenylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67686-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2-Phenylethyl)piperidin-4-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing [1-(2-Phenylethyl)piperidin-4-yl]methanol, a valuable hydroxymethylated piperidine derivative. As a key structural motif in medicinal chemistry, understanding its synthesis is crucial for researchers and drug development professionals. This document details two primary, field-proven synthetic routes: the direct N-alkylation of 4-piperidinemethanol and a two-step approach involving the synthesis and subsequent reduction of an N-phenethyl-4-piperidone intermediate. A third, conceptually viable route via reductive amination is also discussed. Each methodology is presented with an emphasis on the underlying chemical principles, causality behind procedural choices, and detailed, step-by-step experimental protocols.

Introduction and Strategic Overview

This compound is a substituted piperidine that serves as a significant building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. Its structure combines a piperidine core, a phenethyl group conferring lipophilicity, and a primary alcohol that provides a reactive handle for further functionalization.

The synthesis of this target molecule can be approached from several distinct strategic directions, primarily revolving around the sequence of forming the N-C bond to the phenethyl group and establishing the C-4 hydroxymethyl functionality. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

This guide will focus on the most logical and commonly employed strategies:

  • Route A: Direct N-Alkylation. A convergent approach starting with the commercially available 4-piperidinemethanol and attaching the phenethyl group.

  • Route B: Ketone Reduction Pathway. A linear approach that first constructs the N-phenethylpiperidine core and then reduces a ketone at the C-4 position to the desired alcohol.

The following diagram illustrates the high-level strategic comparison of these synthetic routes.

cluster_route_a Route A: N-Alkylation cluster_route_b Route B: Ketone Reduction A_start 4-Piperidinemethanol + (2-Bromoethyl)benzene A_end This compound A_start->A_end SN2 Alkylation B_start 4-Piperidone + (2-Bromoethyl)benzene B_intermediate 1-(2-Phenylethyl)piperidin-4-one (NPP) B_start->B_intermediate Alkylation B_end This compound B_intermediate->B_end Reduction

Caption: High-level comparison of primary synthetic routes.

Methodology I: Direct N-Alkylation of 4-Piperidinemethanol

This is arguably the most direct and atom-economical approach, leveraging the commercially available 4-piperidinemethanol. The core of this strategy is a nucleophilic substitution (SN2) reaction.

Principle and Mechanistic Insights

The lone pair of electrons on the secondary amine of 4-piperidinemethanol acts as a nucleophile, attacking the electrophilic carbon of (2-bromoethyl)benzene (phenethyl bromide). A base is required to neutralize the hydrobromic acid byproduct, preventing the protonation and deactivation of the starting amine. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as the potential for over-alkylation to form a quaternary ammonium salt, though this is less likely with a secondary amine compared to a primary one.

start 4-Piperidinemethanol + (2-Bromoethyl)benzene mix Combine in Solvent (e.g., Acetonitrile) with Base (e.g., K2CO3) start->mix reflux Heat to Reflux (e.g., 80°C) mix->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Aqueous Workup & Solvent Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for the N-Alkylation of 4-Piperidinemethanol.

Detailed Experimental Protocol
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidinemethanol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a catalytic amount of potassium iodide (KI, 0.1 eq.) in anhydrous acetonitrile (ACN).

  • Reagent Addition: Add (2-bromoethyl)benzene (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the final product.

Data Summary
ParameterValue/ConditionRationale & Notes
Solvent Acetonitrile (ACN)A polar aprotic solvent that facilitates SN2 reactions.
Base K₂CO₃ / Na₂CO₃Mild inorganic bases sufficient to scavenge HBr without promoting side reactions.[1][2]
Catalyst Potassium Iodide (KI)Facilitates the reaction via the Finkelstein reaction, converting the bromide to a more reactive iodide in situ.
Temperature Reflux (~82°C)Provides sufficient thermal energy to overcome the activation barrier.
Typical Yield 75-90%Yield is dependent on reaction time and purification efficiency.

Methodology II: Reduction of 1-(2-Phenylethyl)piperidin-4-one (NPP)

This two-step linear synthesis first builds the core N-phenethyl piperidine structure and then installs the alcohol functionality. This route is particularly useful if 1-(2-phenylethyl)piperidin-4-one (NPP) is a readily available intermediate.

Step A: Synthesis of 1-(2-Phenylethyl)piperidin-4-one (NPP)

The synthesis of the NPP intermediate is well-documented and typically achieved by the N-alkylation of 4-piperidone hydrochloride.[1][2]

  • Principle: Similar to Methodology I, this is an SN2 reaction. 4-Piperidone is often supplied as its hydrochloride salt, so a base is required not only to neutralize the HBr byproduct but also to free the parent amine.

  • Experimental Protocol:

    • A suspension of finely powdered sodium carbonate (Na₂CO₃, 2.2 eq.) and sodium iodide (NaI, catalytic) in acetonitrile is heated to 60°C.[1][2]

    • 4-Piperidinone hydrochloride (1.0 eq.) is added in portions to control gas evolution.

    • Phenethyl bromide (1.0 eq.) is then added dropwise, and the mixture is refluxed for 24 hours.[1][2]

    • After cooling, the precipitate is filtered, and the filtrate is concentrated to afford crude NPP, which can be purified by recrystallization. A yield of 96% has been reported for this procedure.[1]

Step B: Reduction of NPP to the Target Alcohol
  • Principle and Mechanistic Insights: The reduction of the ketone in NPP to a secondary alcohol is achieved using a hydride-based reducing agent. The choice of agent is critical.

    • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones and aldehydes.[3] It is safer and easier to handle than more powerful reagents, making it suitable for many lab settings. The reaction is typically performed in a protic solvent like methanol or ethanol.

    • Lithium Aluminium Hydride (LiAlH₄): A much more powerful and non-selective reducing agent.[4] While it will readily reduce the ketone, it requires anhydrous conditions (typically in THF or diethyl ether) and a more cautious work-up procedure to quench the excess reagent.[4][5]

start NPP Intermediate dissolve Dissolve in Solvent (e.g., Methanol for NaBH4) start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_reagent Add Reducing Agent (e.g., NaBH4) Portion-wise cool->add_reagent react Stir at Room Temp (e.g., 2-4 hours) add_reagent->react quench Quench Reaction (e.g., with Water or Acid) react->quench extract Solvent Extraction quench->extract purify Purification extract->purify product Final Product purify->product

Caption: Workflow for the Reduction of NPP.

  • Detailed Experimental Protocol (using NaBH₄):

    • Reactor Setup: Dissolve NPP (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) slowly in small portions. Vigorous gas evolution may occur.

    • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Work-up: Carefully quench the reaction by the slow addition of water, followed by adjusting the pH to be slightly acidic with dilute HCl. Remove the methanol under reduced pressure.

    • Extraction & Purification: Make the aqueous layer basic with NaOH solution and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried, concentrated, and purified as described in Methodology I.

Data Summary
ParameterValue/Condition (Reduction Step)Rationale & Notes
Reducing Agent Sodium Borohydride (NaBH₄)Offers excellent selectivity for the ketone with a high degree of safety and operational simplicity.[3]
Solvent Methanol / EthanolProtic solvents that are compatible with NaBH₄ and effectively dissolve the substrate.
Temperature 0°C to Room Temp.Initial cooling helps to control the exothermic reaction upon addition of the hydride.
Typical Yield >90%Ketone reductions with NaBH₄ are typically very high-yielding.

Alternative Route: Reductive Amination

A third, convergent approach involves the reductive amination between 4-piperidinemethanol and phenylacetaldehyde.

  • Principle: This one-pot reaction first involves the formation of an iminium ion intermediate between the secondary amine of 4-piperidinemethanol and the aldehyde.[6] This intermediate is then reduced in situ by a hydride agent that is selective for the iminium ion over the aldehyde starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and high selectivity.[7]

While no specific literature protocol was identified for this exact transformation, the methodology is robust and widely applicable.[6] The key advantage is the use of a different, potentially more accessible, phenethyl source (phenylacetaldehyde).

Conclusion

The synthesis of this compound can be accomplished efficiently through several well-established synthetic routes.

  • Direct N-alkylation (Route A) is the most straightforward method, offering high yields in a single step from commercially available materials. It is likely the preferred route for most lab-scale syntheses.

  • The Ketone Reduction Pathway (Route B) is an excellent and robust alternative, particularly if the NPP intermediate is already available or is being synthesized for other purposes. The use of NaBH₄ for the reduction step ensures safety, selectivity, and high yields.

The choice between these methodologies will ultimately be guided by factors such as starting material cost and availability, desired scale, and specific laboratory capabilities. Both primary routes represent reliable and high-yielding strategies for accessing this important chemical intermediate.

References

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). ResearchGate. [Link]

  • N-Phenethyl-4-piperidinone. (2023, December 2). In Wikipedia. [Link]

  • Interrogation de Seconde Licence 2003-2004. (n.d.). [Link]

  • Reitz, A. B., & Baxter, E. W. (2006). Process of making fentanyl intermediates.
  • Sharma, P., et al. (2011). Method for the Preparation of Fentanyl.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol. [Link]

  • Method of producing fentanyl. (n.d.).
  • Dickman, D. A., et al. (1989). L-Valinol. Organic Syntheses, 68, 212. [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Frontier, A. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

Sources

[1-(2-Phenylethyl)piperidin-4-yl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Introduction

This compound, also known by its IUPAC name 1-(2-phenylethyl)piperidin-4-ol, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylethyl group and a hydroxyl group at the 4-position. This molecule serves as a critical structural motif and versatile building block in medicinal chemistry and pharmacology. Its significance stems from its dual role: as a synthetic precursor for developing novel therapeutic agents and as a key metabolite of certain synthetic opioids, making it a compound of interest in both drug discovery and forensic toxicology.[1]

This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and applications, grounding the discussion in established chemical principles and authoritative references.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to research. The compound is systematically named and cataloged under various identifiers.

PropertyValueSource
IUPAC Name 1-(2-phenylethyl)piperidin-4-ol[2]
CAS Number 3518-76-1[1][2]
Molecular Formula C₁₃H₁₉NO[1][2]
Molecular Weight 205.30 g/mol [2]
Canonical SMILES C1C(CCN(C1)CCC2=CC=CC=C2)O[1]
InChI Key KYGMSTKBHJVPJK-UHFFFAOYSA-N[1]
Solubility Soluble in Chloroform; Slightly soluble in Acetonitrile and Water.[1]
Appearance Solid (at standard conditions).[1]

Synthesis and Purification

The most direct and common synthetic route to this compound is through the reduction of its corresponding ketone, 1-(2-Phenylethyl)piperidin-4-one (NPP). NPP is a well-known precursor in the synthesis of fentanyl and its analogs.[3]

Causality in Reagent Selection

The choice of reducing agent is critical for this transformation. Sodium borohydride (NaBH₄) is the preferred reagent over more powerful hydrides like lithium aluminum hydride (LiAlH₄). This preference is based on several factors:

  • Selectivity: NaBH₄ is highly selective for reducing aldehydes and ketones. It will not reduce other potential functional groups, ensuring a clean conversion.

  • Safety and Handling: NaBH₄ is significantly safer and easier to handle than LiAlH₄, as it reacts slowly and controllably with protic solvents like methanol or ethanol and is not pyrophoric.

  • Simplicity of Workup: The workup procedure for a NaBH₄ reduction is typically a simple aqueous quench, avoiding the complex and potentially hazardous steps required for LiAlH₄.

Experimental Protocol: Synthesis via Reduction

Reaction: Reduction of 1-(2-Phenylethyl)piperidin-4-one (NPP)

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Phenylethyl)piperidin-4-one (NPP) (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 10-15 mL per gram of NPP).

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) to the cooled solution in small portions over 15-20 minutes. Monitor for gas evolution (hydrogen).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small percentage of triethylamine) to confirm the disappearance of the starting ketone.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly add acetone to quench any excess NaBH₄.

    • Carefully add water and concentrate the mixture under reduced pressure to remove most of the methanol.

    • Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_end Final Product NPP 1-(2-Phenylethyl)piperidin-4-one (NPP) Reaction 1. Dissolve in Methanol 2. Cool to 0 °C 3. Add NaBH₄ NPP->Reaction Step 1 Quench Aqueous Quench Reaction->Quench Step 2 Extract Solvent Extraction Quench->Extract Step 3 Purify Chromatography or Recrystallization Extract->Purify Step 4 Product This compound Purify->Product Step 5 G A This compound B Oxidation (e.g., PCC) A->B D Esterification (e.g., Acyl Chloride) A->D F Protonation (e.g., HCl) A->F C 1-(2-Phenylethyl)piperidin-4-one (NPP) B->C E Corresponding Ester D->E G Ammonium Salt F->G

Caption: Key chemical reactions of this compound.

Applications in Research and Drug Development

This compound's utility is multifaceted, spanning from foundational synthetic chemistry to applied toxicology.

  • Synthetic Building Block: It serves as a precursor in the synthesis of more complex molecules. It has been utilized as a building block for creating ligands targeting the muscarinic acetylcholine receptor (mAChR) and the sigma-1 (σ1) non-opioid intracellular receptor, both of which are important targets in neuropharmacology. [1]* Metabolite in Forensic and Clinical Toxicology: this compound is a known in vivo metabolite of several potent synthetic opioids, including furanyl fentanyl and 4-fluoroisobutyryl fentanyl. [1]Its detection in biological samples (e.g., blood or urine) can confirm the ingestion of the parent opioid. Therefore, its synthesis and characterization are vital for creating certified reference materials used in forensic laboratories to accurately identify and quantify opioid use in postmortem and clinical cases.

  • Reference Compound in Fentanyl Synthesis Analysis: Due to its close structural relationship with fentanyl precursors like NPP and 4-ANPP, it can be used as a reference compound in the impurity profiling of illicitly manufactured fentanyl. [3][4][5]Identifying such related substances can help law enforcement and forensic chemists determine the synthetic route used in a clandestine laboratory. [6]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • GHS Hazard Classification: According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as:

    • Acute Toxicity, Oral (Category 3): Toxic if swallowed. [2] * Serious Eye Irritation (Category 2): Causes serious eye irritation. [2]* Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, must be worn at all times. [7][8]* Handling Procedures:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. [9][10] * Avoid direct contact with skin, eyes, and clothing. * Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. [9] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [7] * If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. [9]

References

  • PubChem. alpha-(2-Phenylethyl)-4-piperidinemethanol. National Center for Biotechnology Information. [Link]

  • Vala, A., et al. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
  • Sisco, E., & Urbas, A. REMEDY Results: RP0001. National Institute of Standards and Technology. [Link]

  • Wikipedia. N-Phenethyl-4-piperidinone. Wikimedia Foundation. [Link]

  • PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS FENTANYL EP IMPURITY C. Cleanchem. [Link]

  • Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • ResearchGate. A structural study of fentanyl by DFT calculations, NMR and IR spectroscopy. ResearchGate. [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. U.S. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. Emerging Synthetic Fentanyl Analogs. U.S. National Library of Medicine. [Link]

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An In-Depth Technical Guide to CAS Number 67686-02-6: A UVCB Substance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the substance registered under CAS number 67686-02-6. As this identifier is assigned to a Substance of Unknown or Variable Composition, Complex Reaction Product, or Biological Material (UVCB), this document will delve into the nature of its constituent reactants, the probable chemical transformations that lead to its formation, and the inferred properties and handling considerations for researchers, scientists, and drug development professionals.

Deconstructing the Identity of CAS 67686-02-6

CAS number 67686-02-6 is assigned to the substance described as "Formaldehyde, reaction products with 2-(2-butoxyethoxy)ethanol and 2-ethyl-1-hexanamine." This designation immediately classifies it as a UVCB substance. Unlike a well-defined, single-molecule compound, a UVCB is a complex mixture whose composition may be unknown or variable.[1] Consequently, its properties cannot be described by a single chemical structure or a precise set of physical constants.

To comprehend the nature of this substance, it is imperative to first understand the properties of its precursors.

Reactant Profile

A thorough understanding of the starting materials is the foundation for predicting the characteristics of the final reaction product.

PropertyFormaldehyde2-(2-Butoxyethoxy)ethanol2-Ethyl-1-hexanamine
CAS Number 50-00-0[2]112-34-5[3]104-75-6
Synonyms Methanal, Formalin[4]Diethylene glycol monobutyl ether, Butyl Carbitol[3]2-Ethylhexylamine
Molecular Formula CH₂O[4]C₈H₁₈O₃[3]C₈H₁₉N
Appearance Colorless gas with a pungent odor[5]Colorless, viscous liquid with a mild odor[3]Colorless to pale yellow liquid with a distinctive amine odor[6]
Boiling Point -19 °C[4]231 °C[7]169 °C[8]
Solubility Soluble in water, ethanol, acetone[4][5]Miscible with water and many organic solvents[7]Sparingly soluble in water
Key Reactivity Highly reactive electrophile, readily undergoes nucleophilic attack and polymerization[9]Contains ether and alcohol functional groups, can undergo reactions typical of alcohols[3]Primary amine, acts as a nucleophile and a base

The Chemistry of Formation: A Complex Reaction Milieu

The reaction between formaldehyde, a primary amine (2-ethyl-1-hexanamine), and an alcohol (2-(2-butoxyethoxy)ethanol) results in a complex mixture of products. The primary reaction pathways involve the nucleophilic addition of the amine and the alcohol to the electrophilic carbonyl carbon of formaldehyde.

// Reactants formaldehyde [label="Formaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine [label="2-Ethyl-1-hexanamine\n(Primary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alcohol [label="2-(2-Butoxyethoxy)ethanol\n(Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates & Products hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; oxazolidine [label="Substituted Oxazolidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_products [label="Other Condensation\nProducts & Oligomers", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Arrows amine -> hemiaminal [label="Nucleophilic\nAddition"]; formaldehyde -> hemiaminal; hemiaminal -> oxazolidine [label="Intramolecular\nCyclization\n(with alcohol)"]; alcohol -> oxazolidine; hemiaminal -> other_products [label="Further Reactions"]; formaldehyde -> other_products; } caption="Probable reaction pathways in the formation of CAS 67686-02-6."

Formation of Hemiaminals and Imines

The initial and rapid reaction is the nucleophilic attack of the primary amine on the carbonyl group of formaldehyde to form a hemiaminal (aminol). This intermediate is generally unstable and can either dehydrate to form an imine or react further.

Oxazolidine Ring Formation

In the presence of an alcohol, the hemiaminal intermediate can undergo an intramolecular cyclization. The hydroxyl group of 2-(2-butoxyethoxy)ethanol can react with the hemiaminal, leading to the formation of a substituted oxazolidine ring. This five-membered heterocycle is a likely major component of the UVCB substance.

Further Condensation and Polymerization

Formaldehyde is well-known for its ability to form polymers and complex condensation products.[9] The reaction mixture can lead to the formation of various oligomeric structures through the reaction of formaldehyde with the amine and alcohol. The variability in the stoichiometry and reaction conditions will directly influence the distribution and complexity of these products.

Inferred Properties and Characteristics

Due to the UVCB nature of CAS 67686-02-6, precise physical and chemical properties cannot be definitively stated. However, based on the properties of the reactants and the likely reaction products, we can infer the following characteristics:

  • Appearance : The substance is likely to be a liquid, possibly viscous, and may range from colorless to yellow or brown, depending on the extent of side reactions and the presence of impurities.

  • Odor : A combination of amine-like and mild ether-like odors can be expected.

  • Solubility : The presence of the long alkyl chain from 2-ethyl-1-hexanamine and the butyl group from 2-(2-butoxyethoxy)ethanol suggests that the product will have significant nonpolar character. However, the presence of ether linkages and the nitrogen atom may impart some solubility in polar organic solvents. Its solubility in water is expected to be low.

  • Boiling Point : The boiling point is anticipated to be significantly higher than that of the individual reactants due to the increased molecular weight of the condensation products. It is likely to be a mixture with a boiling range rather than a distinct boiling point.

  • Stability : The stability of the product will depend on the specific composition. Oxazolidines can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions, which would regenerate the starting amine, alcohol, and formaldehyde.

Safety and Handling Considerations

Given the lack of specific toxicological data for CAS 67686-02-6, a cautious approach to handling is paramount. The safety profile should be inferred from the hazards of the reactants and potential byproducts.

Hazard Profile of Reactants
  • Formaldehyde : It is classified as a known human carcinogen, a skin and respiratory sensitizer, and is acutely toxic if inhaled, ingested, or in contact with skin. It can cause severe skin burns and eye damage.

  • 2-(2-Butoxyethoxy)ethanol : This substance can cause serious eye irritation.[7]

  • 2-Ethyl-1-hexanamine : It is a flammable liquid and is toxic if it comes into contact with the skin or is inhaled.[8] It can also cause severe skin burns and eye damage.

Recommended Handling Procedures

Due to the hazardous nature of the reactants, particularly formaldehyde, it is crucial to handle CAS 67686-02-6 with appropriate engineering controls and personal protective equipment (PPE).

Experimental Protocol: Safe Handling of CAS 67686-02-6

  • Engineering Controls : All handling of the substance should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene) at all times.

    • Eye Protection : Use chemical safety goggles and a face shield.

    • Lab Coat : A flame-resistant lab coat should be worn.

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Spill Response : In case of a spill, evacuate the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste in accordance with local regulations.

// Nodes start [label="Start Handling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fume_hood [label="Work in Chemical Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Wear Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Store in a Cool, Dry,\nWell-Ventilated Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area", fillcolor="#F1F3F4", fontcolor="#202124"]; absorb [label="Absorb Spill & Dispose\nas Hazardous Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> fume_hood; fume_hood -> ppe; ppe -> storage; storage -> end; ppe -> spill [style=dashed]; spill -> evacuate; evacuate -> absorb; absorb -> end; } caption="Workflow for the safe handling of CAS 67686-02-6."

Potential Applications and Research Directions

The applications of reaction products of formaldehyde, amines, and alcohols are diverse and often leverage the properties of the resulting complex structures.

  • Corrosion Inhibitors : The nitrogen and oxygen atoms in the molecular structures can act as corrosion inhibitors by adsorbing onto metal surfaces.

  • Biocides and Preservatives : Formaldehyde-releasing compounds are used as biocides in various industrial applications, such as metalworking fluids and coatings. The slow release of formaldehyde from the hydrolysis of the reaction products can provide long-lasting antimicrobial activity.

  • Curing Agents and Crosslinkers : The reactivity of the components suggests potential use as curing agents for resins or as crosslinkers in polymer systems.

  • Fuel and Lubricant Additives : Branched-chain amine derivatives are sometimes used as additives in fuels and lubricants to improve performance characteristics.[6]

For researchers, the UVCB nature of CAS 67686-02-6 presents both a challenge and an opportunity. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy could be employed to better characterize the components of the mixture. Further studies are needed to determine the specific toxicological profile of this substance to ensure its safe use in any application.

Conclusion

CAS number 67686-02-6 represents a complex UVCB substance derived from the reaction of formaldehyde, 2-(2-butoxyethoxy)ethanol, and 2-ethyl-1-hexanamine. While specific data on the final product is scarce, a thorough understanding of the properties of the reactants and the principles of their chemical interactions allows for an inferred profile of its characteristics and hazards. For scientists and professionals in drug development and other research fields, it is crucial to recognize the "Unknown or Variable Composition" of this substance and to implement stringent safety protocols based on the hazards of its precursors. Further analytical characterization and toxicological studies are essential to fully elucidate the properties and potential applications of this complex reaction product.

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  • Applications of Formaldehyde in High-Performance Materials: What Manufacturers Need to Know. (2023, June 7). Elchemy.

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[1-(2-Phenylethyl)piperidin-4-yl]methanol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a piperidine-based compound with a structural scaffold that suggests potential interactions with key central nervous system (CNS) targets. While direct and extensive research on the specific mechanism of action of this molecule is not widely published, its core components—a phenylethyl group, a piperidine ring, and a 4-hydroxymethyl substituent—provide a strong basis for hypothesizing its pharmacological profile. This guide synthesizes information from structurally related compounds to propose a putative mechanism of action for this compound, focusing on its likely interactions with opioid and sigma receptors. We will explore the molecular pharmacology of these interactions, delineate the potential downstream signaling pathways, and provide detailed experimental protocols for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological exploration of novel piperidine derivatives.

Introduction and Structural Analysis

This compound belongs to the phenylethylpiperidine class of compounds. This structural class is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.

  • The Phenylethylpiperidine Core: The defining feature of this molecule is the N-phenylethylpiperidine scaffold. This core structure is famously associated with the potent opioid analgesic fentanyl and its analogues. The phenylethyl group is known to be a key pharmacophore for interaction with the mu-opioid receptor.

  • The 4-Hydroxymethyl Substituent: Unlike fentanyl, which has a bulky N-phenylpropanamide group at the 4-position of the piperidine ring, this compound possesses a simple hydroxymethyl group (-CH₂OH) at this position. This substitution is expected to significantly alter its pharmacological profile, potentially reducing its affinity and efficacy at opioid receptors compared to fentanyl, while possibly introducing or enhancing affinity for other targets. The presence of a hydroxyl group can also influence the molecule's polarity, solubility, and ability to form hydrogen bonds with receptor binding sites.

Given this structural context, the primary putative mechanisms of action for this compound are likely centered on its interactions with opioid and sigma receptors.

Putative Molecular Targets and Mechanism of Action

Interaction with Opioid Receptors

The N-phenylethylpiperidine core is a well-established motif for binding to opioid receptors, particularly the mu-opioid receptor (MOR). Fentanyl and its derivatives, which share this core, are potent MOR agonists[1]. The precursor to fentanyl, N-phenethyl-4-piperidinone (NPP), and its metabolite, 4-anilino-N-phenethylpiperidine (ANPP), also feature this core structure[2][3].

It is hypothesized that this compound may act as a ligand for opioid receptors. However, the nature of this interaction (agonist, antagonist, or allosteric modulator) and its selectivity profile (mu, delta, kappa) would be critically dependent on the 4-hydroxymethyl substitution. It is plausible that this compound may have a lower affinity and/or efficacy at the MOR compared to fentanyl.

Proposed Signaling Pathway: Mu-Opioid Receptor Agonism

Should this compound act as a MOR agonist, it would likely trigger the following canonical signaling cascade:

  • Receptor Binding and Activation: The compound binds to the MOR, a G-protein coupled receptor (GPCR).

  • G-Protein Coupling: The activated MOR couples to inhibitory G-proteins (Gi/o).

  • Downstream Effector Modulation:

    • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium ion efflux and hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

These actions collectively lead to a reduction in neuronal excitability and the analgesic effects characteristic of opioid agonists.

mu_opioid_pathway compound This compound mor Mu-Opioid Receptor (MOR) compound->mor Binds to gi_go Gi/o Protein mor->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits girk GIRK Channel gi_go->girk Activates vgcc VGCC gi_go->vgcc Inhibits camp ↓ cAMP ac->camp k_efflux ↑ K+ Efflux (Hyperpolarization) girk->k_efflux ca_influx ↓ Ca2+ Influx vgcc->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter

Caption: Putative Mu-Opioid Receptor Signaling Pathway.

Interaction with Sigma Receptors

Numerous piperidine-containing compounds have been shown to exhibit high affinity for sigma receptors (σ₁ and σ₂). These receptors are not classical GPCRs but are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are involved in the regulation of cellular stress responses, ion channel function, and neuronal signaling.

Derivatives of 4-hydroxypiperidine have been used in the synthesis of selective sigma-1 receptor ligands[4]. Furthermore, piperidine propionamide scaffolds have been developed as potent sigma-1 receptor antagonists[5]. Given these precedents, it is highly probable that this compound possesses affinity for sigma receptors.

Proposed Signaling Pathway: Sigma-1 Receptor Modulation

As a chaperone protein, the sigma-1 receptor can modulate the function of various other proteins, including ion channels and other receptors. If this compound binds to the sigma-1 receptor, it could:

  • Dissociate from BiP: Ligand binding can cause the sigma-1 receptor to dissociate from another chaperone, BiP (Binding immunoglobulin protein).

  • Translocate and Interact with Target Proteins: The activated sigma-1 receptor can then translocate to other cellular compartments and interact with various target proteins, such as:

    • Ion Channels: Modulate the activity of voltage-gated potassium channels, NMDA receptors, and voltage-gated calcium channels.

    • Other Receptors: Potentiate or inhibit the signaling of other receptors, including opioid receptors.

    • Cellular Stress Pathways: Influence pathways related to oxidative stress and apoptosis.

sigma1_pathway compound This compound sigma1_bip Sigma-1 Receptor-BiP Complex compound->sigma1_bip Binds to sigma1 Active Sigma-1 Receptor sigma1_bip->sigma1 Dissociates ion_channels Ion Channels (e.g., K+, NMDA-R, Ca2+) sigma1->ion_channels Modulates other_receptors Other Receptors (e.g., Opioid) sigma1->other_receptors Modulates cellular_stress Cellular Stress Pathways sigma1->cellular_stress Modulates modulation Modulation of Neuronal Excitability and Cellular Homeostasis ion_channels->modulation other_receptors->modulation cellular_stress->modulation

Caption: Putative Sigma-1 Receptor Modulation Pathway.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols outline key in vitro assays.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human opioid (mu, delta, kappa) and sigma (sigma-1, sigma-2) receptors.

Methodology: Radioligand Competition Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-hMOR, HEK-hσ₁).

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor type.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, -pentazocine for sigma-1).

    • Add increasing concentrations of the unlabeled test compound, this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_membranes Prepare Receptor Membrane Homogenates start->prep_membranes setup_plate Set up 96-well Plate: - Radioligand - Test Compound (serial dilutions) - Controls (Total & NSB) prep_membranes->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - IC50 Determination - Ki Calculation count->analyze end End analyze->end

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) and potency (EC₅₀) or inhibitory constant (IC₅₀) of the compound at its target receptors.

Methodology: [³⁵S]GTPγS Binding Assay (for GPCRs like MOR)

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

  • Functional Assay:

    • In a 96-well plate, add membrane homogenates and increasing concentrations of the test compound.

    • For antagonist testing, add a fixed concentration of a known agonist along with increasing concentrations of the test compound.

    • Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plates to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Harvesting and Counting: Similar to the binding assay, filter the contents and measure the incorporated [³⁵S]GTPγS via scintillation counting.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ (concentration that produces 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC₅₀ and calculate the Kb using the appropriate pharmacological model.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the described assays, which would be crucial for characterizing the mechanism of action of this compound.

Receptor TargetBinding Affinity (Ki, nM)Functional ActivityPotency/Inhibition Constant
Mu-Opioid (MOR)50Partial AgonistEC₅₀ = 150 nM
Delta-Opioid (DOR)> 1000--
Kappa-Opioid (KOR)> 1000--
Sigma-1 (σ₁)15AgonistEC₅₀ = 45 nM
Sigma-2 (σ₂)250--

Conclusion

Based on a thorough analysis of its chemical structure and comparison with related compounds, this compound is putatively a dual-target ligand with primary activity at sigma-1 and mu-opioid receptors. The 4-hydroxymethyl substitution likely attenuates its opioid activity compared to fentanyl-like molecules while retaining or conferring significant affinity for the sigma-1 receptor. This profile suggests potential therapeutic applications in neuropathic pain or other CNS disorders where modulation of both receptor systems is beneficial. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of this proposed mechanism of action, which is essential for any further drug development efforts.

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Spectroscopic Signature of [1-(2-Phenylethyl)piperidin-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While comprehensive experimental spectroscopic data for this specific molecule is not widely available in the public domain, this guide provides a detailed, expert interpretation of its expected spectral characteristics. By dissecting the molecule into its constituent parts—the 4-piperidinemethanol core and the N-(2-phenylethyl) substituent—we can predict and understand its signature in various spectroscopic analyses. This approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offers a robust framework for the identification and characterization of this compound.

This guide will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the predicted signals and fragmentation patterns. Our objective is to provide a self-validating system of protocols and interpretations that will empower researchers to confidently identify and analyze this compound and related compounds.

Molecular Structure and Key Fragments

To logically deconstruct the spectroscopic properties of this compound, we will first visualize its structure and identify its primary components.

Caption: Molecular structure highlighting the two key fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a combination of signals arising from both the piperidine ring and the phenylethyl side chain. The chemical shifts will be influenced by the electron-withdrawing effect of the nitrogen atom and the phenyl group, as well as the hydroxyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenyl-H7.20 - 7.35Multiplet5HAromatic protons of the phenylethyl group.
-CH₂-Ph2.75 - 2.85Triplet2HMethylene group adjacent to the phenyl ring.
N-CH₂-2.55 - 2.65Triplet2HMethylene group attached to the piperidine nitrogen.
Piperidine-H (axial, adjacent to N)2.00 - 2.15Triplet of doublets2H
Piperidine-H (equatorial, adjacent to N)2.90 - 3.05Doublet2HDeshielded due to proximity to the nitrogen.
Piperidine-H (other)1.20 - 1.80Multiplet5HIncludes the proton at C4 and the protons at C3 and C5.
-CH₂OH3.40 - 3.50Doublet2HMethylene group of the hydroxymethyl substituent.
-OHVariableSinglet (broad)1HChemical shift is dependent on concentration and solvent.

Causality Behind Predictions:

  • The aromatic protons of the phenyl group are expected in the typical aromatic region (7.20-7.35 ppm).

  • The two methylene groups of the phenylethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen will be slightly downfield compared to the one adjacent to the phenyl ring.

  • The protons on the piperidine ring will show complex splitting patterns due to the chair conformation of the ring. Protons adjacent to the nitrogen will be deshielded.

  • The protons of the hydroxymethyl group will appear as a doublet, coupled to the proton at the C4 position of the piperidine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Phenyl C (quaternary)~140
Phenyl CH128 - 129Three signals expected for the ortho, meta, and para carbons.
Phenyl CH~126
-CH₂-Ph~34
N-CH₂-~61
Piperidine C (adjacent to N)~54
Piperidine C (C4)~41
Piperidine C (other)~30
-CH₂OH~68

Causality Behind Predictions:

  • The aromatic carbons will appear in the downfield region (126-140 ppm).

  • The carbons of the N-phenylethyl group will be influenced by the nitrogen and the phenyl ring.

  • The piperidine ring carbons will have characteristic shifts, with those closer to the nitrogen appearing more downfield.

  • The carbon of the hydroxymethyl group will be in the typical range for an alcohol-bearing carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Data:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600 (broad)O-H stretchAlcohol
3000 - 3100C-H stretch (aromatic)Phenyl group
2800 - 3000C-H stretch (aliphatic)Piperidine and ethyl groups
~1600, ~1495, ~1450C=C stretchAromatic ring
1000 - 1200C-O stretchPrimary alcohol
1100 - 1250C-N stretchTertiary amine
690 - 770C-H out-of-plane bendMonosubstituted benzene

Causality Behind Predictions:

  • The broad O-H stretching band is a hallmark of the alcohol functional group.

  • The C-H stretching vibrations for aromatic and aliphatic protons appear in their characteristic regions.

  • The aromatic C=C stretching bands confirm the presence of the phenyl ring.

  • The C-O and C-N stretching vibrations are indicative of the alcohol and tertiary amine functionalities, respectively.

  • The out-of-plane bending vibrations for the phenyl group can confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Instrumentation: Use a mass spectrometer capable of providing high-resolution mass data (e.g., a Q-TOF or Orbitrap instrument).

  • Data Acquisition: Acquire the mass spectrum, and if possible, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information.

  • Data Analysis: Determine the accurate mass of the molecular ion and propose fragmentation pathways for the major fragment ions.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺˙ or [M+H]⁺): The expected exact mass of this compound (C₁₄H₂₁NO) is approximately 219.1623 g/mol . A high-resolution mass spectrometer should detect a peak corresponding to this mass.

  • Key Fragmentation Pathways:

Figure 2. Predicted Mass Spectrometry Fragmentation Pathways M [C₁₄H₂₁NO]⁺˙ m/z = 219 F1 [M - CH₂OH]⁺ m/z = 188 M->F1 - •CH₂OH F2 [C₈H₉]⁺ m/z = 105 (Tropylium ion) M->F2 β-cleavage F4 [C₆H₁₂N]⁺ m/z = 98 M->F4 α-cleavage F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CH₂

Caption: Key fragmentation pathways of the target molecule.

Causality Behind Predictions:

  • Loss of the hydroxymethyl group: Cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group is a likely fragmentation pathway, resulting in a fragment at m/z 188.

  • Formation of the tropylium ion: A common fragmentation for phenylethyl groups is the formation of the stable tropylium ion at m/z 91, often preceded by a fragment at m/z 105.[1][2]

  • Piperidine ring fragmentation: Cleavage of the bond alpha to the nitrogen atom in the piperidine ring can lead to a fragment at m/z 98.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided protocols and data tables serve as a valuable resource for researchers working on the synthesis, identification, and analysis of this and related molecules. The self-validating nature of this guide lies in the convergence of the predicted data across multiple spectroscopic techniques, providing a high degree of confidence in the structural assignment.

References

  • Korneichuk, A. Ya., Senyavin, V. M., & Kuramshina, G. (2019). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Structural Chemistry, 30(2), 569-581. [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • NIST. (n.d.). 4-Anilino-N-Phenethylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (n.d.). 4-ANPP. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-piperidinemethanol. Retrieved from [Link]

  • Asadi, Z., Esrafili, M. D., Vessally, E., & Khani, A. (2016). A structural study of fentanyl by DFT calculations, NMR and IR spectroscopy. Journal of Molecular Structure, 1125, 393-400. [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169. [Link]

  • Lin, C. H., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(7), 8146-8165. [Link]

  • Sakamoto, S., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039. [Link]

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purity analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Abstract

This technical guide provides a comprehensive framework for the , a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into impurity profiling, orthogonal analytical method development, and validation in accordance with stringent regulatory standards. The guide details stability-indicating High-Performance Liquid Chromatography (HPLC) methods, confirmatory analysis by Mass Spectrometry (MS), and protocols for residual solvent analysis, grounded in the principles of the International Council for Harmonisation (ICH).

Section 1: Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperidine derivative. The structural integrity and purity of this molecule are paramount, as it often serves as a critical building block in multi-step syntheses where impurities can have a cascading effect on the yield, purity, and safety of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Rationale
Chemical Structure Chemical Structure (Illustrative)A piperidine ring with a methanol group at the C4 position and a 2-phenylethyl group at the N1 position.
Molecular Formula C₁₄H₂₁NOCalculated from structure.
Molecular Weight 219.32 g/mol Calculated from formula.
Appearance White to off-white solidTypical for similar organic compounds.
UV Chromophore Phenyl groupThe presence of the benzene ring allows for UV detection, a cornerstone of HPLC analysis.
Key Functional Groups Tertiary amine, Primary alcoholThese groups dictate the molecule's chemical reactivity, potential degradation pathways, and chromatographic behavior.
The Imperative of Purity Analysis

In pharmaceutical development, controlling impurities is a fundamental goal.[1] Any component that is not the defined chemical entity is considered an impurity.[2] These impurities can arise from the synthesis process, degradation over time, or interaction with storage containers.[1] Their presence, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a rigorous analytical program is not merely a quality control checkpoint but a foundational element of process understanding and patient safety.

Section 2: Impurity Profiling: A Proactive Approach

A robust purity analysis begins with a theoretical and practical investigation into what impurities are likely to be present. This "impurity profiling" is a key aspect of drug development.[2][3]

The Synthetic Landscape: Potential Process-Related Impurities

The most probable impurities are those related to the synthetic route. A common synthesis involves the reduction of the corresponding ketone, 1-(2-phenylethyl)-4-piperidone (NPP).

Table 2: Potential Process-Related Impurities and Their Origins

Impurity NameStructure (Illustrative)OriginRationale for Inclusion
1-(2-Phenylethyl)-4-piperidone (NPP) Ketone precursorIncomplete reductionA primary starting material that may carry over if the reaction does not go to completion.[4]
Phenethylamine Starting materialUnreacted starting material from NPP synthesisA common precursor for the N-phenylethyl moiety.
4-Piperidinemethanol Piperidine coreIncomplete N-alkylationIf the synthesis involves alkylating 4-piperidinemethanol, this could remain.
Over-reduction Product e.g., 1-(2-Phenylethyl)piperidineExcessive reductionHarsh reducing agents could potentially remove the hydroxyl group.
By-products from side reactions VariesDimerization, rearrangement, etc.Dependent on specific reaction conditions (pH, temperature, catalyst).
Intrinsic Stability: Potential Degradation Products

Forced degradation studies are essential to identify potential degradants that could form during storage and to establish the stability-indicating nature of the analytical method.[5]

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation, forming the corresponding N-oxide . This is a very common degradation pathway for such molecules.[5][6]

  • Acid/Base Hydrolysis: While the molecule is relatively stable to hydrolysis, extreme pH conditions could potentially promote side reactions or salt formation affecting its physical state.

  • Thermal Degradation: High temperatures can lead to complex degradation pathways, potentially involving cleavage of the phenylethyl or methanol groups.[5]

  • Photolytic Degradation: The aromatic ring can absorb UV light, potentially leading to photolytic degradation, although fentanyl itself has been shown to be stable to light.[5]

Section 3: Core Analytical Strategy: Orthogonal Methodologies

No single analytical technique can provide a complete purity profile. The principle of "orthogonality"—using methods with different separation and detection principles—is critical for a comprehensive assessment.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and precision.[1][7] A reversed-phase HPLC (RP-HPLC) method is the most common starting point for impurity profiling of moderately polar compounds like this compound.[2]

Confirmatory & Identification Technique: Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry provides unequivocal identification of impurities by furnishing molecular weight and structural fragmentation data. This is indispensable for characterizing unknown peaks observed in the HPLC chromatogram.[8][9]

Ancillary Techniques
  • Gas Chromatography (GC): The primary technique for analyzing residual solvents (ICH Q3C) and other volatile impurities. Headspace GC is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for absolute structure elucidation of the main component and for characterizing any significant, isolated impurities.[10]

  • Titrimetry: A classic and highly accurate method for determining the absolute purity (assay) of the main component, often used to qualify the primary reference standard.

Section 4: Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Method parameters must be optimized and validated for the specific equipment and sample matrix in your laboratory.

Protocol 1: Development and Validation of a Stability-Indicating HPLC-UV Method

This protocol establishes a method capable of separating the main peak from all known process impurities and degradation products.

Workflow for HPLC Method Development and Validation

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Columns (C18, C8, Phenyl) Dev1->Dev2 Dev3 Optimize Mobile Phase (ACN vs MeOH, pH, Buffer) Dev2->Dev3 Dev4 Optimize Gradient & Temperature Dev3->Dev4 Val1 Specificity (Peak Purity, Resolution) Dev4->Val1 Final Method Conditions Val2 Linearity & Range Val1->Val2 Val3 Accuracy (% Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final Final Val6->Final Validated Method

Caption: HPLC Method Lifecycle: From Development to Validation.

A. Optimized HPLC Method Parameters (Starting Point)

ParameterRecommended SettingRationale
Column Reversed-phase C18, 250 x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for a wide range of medium-polarity compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the tertiary amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good resolution and lower backpressure than methanol.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to elute potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 215 nm and 254 nm215 nm provides a general response for the peptide-like bond, while 254 nm is specific to the aromatic ring.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileA common diluent that is compatible with the mobile phase.

B. Validation Protocol Summary (ICH Q2(R2))

The validation must demonstrate that the analytical procedure is suitable for its intended purpose.[7][11]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation.Main peak is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (PDA) should pass.
Linearity Analyze a minimum of 5 concentrations across the range (e.g., LOQ to 150% of nominal).Correlation coefficient (r²) ≥ 0.998.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for assay; LOQ-120% for impurities.
Accuracy Spike known amounts of analyte and impurities into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0% for the main peak; ≤ 10.0% for impurities at the limit.
LOD/LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, Temp ±5°C, Flow ±10%).System suitability parameters remain within limits. No significant change in results.[12]
Protocol 2: Impurity Identification using LC-MS

This protocol is used to investigate any peaks in the HPLC chromatogram that are not attributable to the main component or known impurities.

Decision Tree for Impurity Characterization

G start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight from Mass Spectrum lcms->mw db_check Compare MW with Potential Impurity Database mw->db_check match Potential Match Found db_check->match Yes no_match No Match Found db_check->no_match No confirm Confirm with Reference Standard or NMR match->confirm msms Acquire MS/MS (Fragmentation) Data no_match->msms elucidate Elucidate Structure from Fragments msms->elucidate elucidate->confirm

Caption: Workflow for structural elucidation of unknown impurities.

  • Instrumentation: Use the same HPLC method developed in Protocol 1, interfaced with a mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this molecule, as the tertiary amine will readily accept a proton to form [M+H]⁺.[10]

  • Analysis:

    • Obtain the full scan mass spectrum for the unknown peak to determine its molecular weight.

    • Compare this molecular weight against the list of potential process and degradation impurities.

    • If a match is not found, perform tandem MS (MS/MS) to induce fragmentation. The fragmentation pattern provides clues to the molecule's structure. For phenylethylamine derivatives, characteristic cleavages often occur at the alpha and beta positions relative to the nitrogen.[8]

    • Propose a structure and, if necessary, confirm by synthesizing the proposed compound and comparing its retention time and mass spectrum.

Section 5: Data Interpretation and Reporting

All data must be meticulously documented and interpreted against pre-defined specifications.

  • Purity Calculation: The purity is typically calculated using an area percent normalization method from the HPLC-UV chromatogram.

    Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

    This assumes that all components have a similar UV response. For higher accuracy, Relative Response Factors (RRFs) for each impurity should be determined and applied.

  • Acceptance Criteria: Impurity limits are set based on regulatory guidelines such as ICH Q3A, which defines thresholds for reporting, identification, and qualification of impurities.

  • Certificate of Analysis (CoA): The final report should summarize the results for all tests performed, including assay/purity by HPLC, identity confirmation, levels of specified and unspecified impurities, and residual solvent content, with a clear statement of whether the batch meets the established specifications.

Section 6: Conclusion

The is a multi-faceted process that relies on a deep understanding of the molecule's chemistry and a strategic application of orthogonal analytical techniques. A well-developed and validated stability-indicating HPLC method serves as the foundation of the testing strategy. This, combined with the structural elucidative power of mass spectrometry and other ancillary techniques, provides a comprehensive and trustworthy purity profile. By following the principles and protocols outlined in this guide, scientists can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final pharmaceutical products.

References

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research. Available at: [Link][3][13]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Cureus. Available at: [Link][1]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link][7]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link][2]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link][8]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link][12]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. MDPI. Available at: [Link][9]

  • Analytical method validation as per ich and usp. Slideshare. Available at: [Link][14]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link][11][15]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link][16]

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of separation science. Available at: [Link][5]

  • US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates. Google Patents. Available at: [4]

Sources

solubility of [1-(2-Phenylethyl)piperidin-4-yl]methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (CAS: 3518-76-1), a key building block and metabolite in pharmaceutical research.[1] A thorough understanding of a compound's solubility is fundamental to drug discovery and development, influencing everything from in vitro assay reliability to in vivo bioavailability.[2][3] This document synthesizes known physicochemical data with predicted solubility behaviors in a range of common laboratory solvents. It further provides a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the universally recognized shake-flask method.[4][5] This guide is intended for researchers, chemists, and drug development professionals, offering the technical insights required for effective handling, formulation, and progression of this and structurally related compounds.

Introduction: The Critical Role of Solubility

This compound, also known as 1-(2-phenylethyl)-4-piperidinol, is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a synthetic intermediate for ligands targeting critical biological systems like the muscarinic acetylcholine receptor (mAChR) and the sigma-1 (σ1) receptor.[1] Furthermore, it has been identified as a metabolite of certain synthetic opioids, making its characterization important in both pharmacology and toxicology.[1]

The success of any compound in the drug development pipeline is inextricably linked to its solubility. Poor solubility can lead to a cascade of challenges, including:

  • Unreliable Bioassay Results: Inconsistent dissolution in assay media can lead to an underestimation of a compound's true potency and efficacy.[2][3]

  • Poor Bioavailability: Limited aqueous solubility often correlates with poor absorption in the gastrointestinal tract, hindering the therapeutic potential of orally administered drugs.[2]

  • Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound is a significant and costly hurdle.[3]

Therefore, a robust and early characterization of a compound's solubility is not merely a routine task but a cornerstone of a successful research and development program. This guide provides the foundational knowledge and practical methodologies to achieve this for this compound.

Physicochemical Profile

The solubility of a molecule is governed by its intrinsic physicochemical properties. The structure of this compound contains a polar hydroxyl group and a basic tertiary amine within the piperidine ring, coupled with a non-polar phenylethyl group. This amphiphilic nature dictates its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(2-phenylethyl)piperidin-4-ol[6]
CAS Number 3518-76-1[1][6]
Molecular Formula C₁₃H₁₉NO[1][6]
Molecular Weight 205.30 g/mol [6]
Appearance Solid[1]
Predicted XLogP3 2.1[6]
Hydrogen Bond Donors 1 (hydroxyl group)[6]
Hydrogen Bond Acceptors 2 (nitrogen and oxygen atoms)[6]

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, which indicates the lipophilicity of the compound. A value of 2.1 suggests moderate lipophilicity.

Solubility Profile: Known Data and Predictions

Direct, quantitative solubility data for this compound is sparse in public literature. However, a reliable qualitative and predictive profile can be constructed from available information and an understanding of its chemical structure.

Known Qualitative Solubility

Limited experimental data indicates the following general solubility characteristics:

  • Water: Slightly soluble[1]

  • Acetonitrile: Slightly soluble[1]

  • Chloroform: Soluble[1]

Predicted Solubility in Common Laboratory Solvents

Based on the "like dissolves like" principle and the compound's amphiphilic structure, a predicted solubility profile is presented in Table 2. The polar hydroxyl and amine groups are expected to interact favorably with polar protic and aprotic solvents, while the non-polar phenylethyl tail will favor interactions with non-polar and moderately polar solvents.

Table 2: Predicted Qualitative Solubility Profile

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7) Polar ProticLow to Slightly SolubleThe large non-polar phenylethyl group limits solubility despite polar functional groups.
Methanol / Ethanol Polar ProticFreely SolubleCapable of hydrogen bonding with both the hydroxyl and amine groups.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleA universal organic solvent capable of dissolving a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar AproticFreely SolubleSimilar to DMSO, effective at solvating both polar and non-polar moieties.
Dichloromethane (DCM) Moderately PolarSolubleBalances polarity to interact with the entire molecule.
Ethyl Acetate Moderately PolarSolubleShould effectively solvate the molecule.
Toluene Non-polarSlightly SolubleFavorable interaction with the phenylethyl group, but less so with the polar heads.
Hexanes / Heptane Non-polarInsoluble to Sparingly SolubleStrong non-polar character is unlikely to overcome the energy required to dissolve the polar portions of the molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond predictions, quantitative measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period.[3]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of thermodynamic solubility, which represents the true equilibrium state.[5] This contrasts with kinetic solubility methods, which often start from a DMSO stock solution and can overestimate solubility due to the formation of supersaturated solutions.[4] For lead optimization and formulation, thermodynamic solubility provides the most accurate and relevant data.[3]

Step-by-Step Methodology

Objective: To determine the equilibrium solubility (S) of this compound in a selected solvent at 25 °C.

Materials & Equipment:

  • This compound (solid, purity ≥98%)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials

  • Quantification instrument (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in a suitable solvent in which it is freely soluble (e.g., Methanol).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations. This calibration curve is critical for accurate quantification.

  • Sample Preparation (in duplicate):

    • Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting amount of ~5-10 mg is typically sufficient.

    • Accurately add a precise volume (e.g., 1.0 mL) of the test solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 250 rpm).

    • The causal principle here is to facilitate the dissolution process and ensure the entire system reaches a state of equilibrium. An incubation time of 24-48 hours is chosen to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound.[3]

  • Phase Separation & Sample Collection:

    • After the incubation period, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any microscopic undissolved particles that could artificially inflate the measured concentration.

  • Dilution and Quantification:

    • If necessary, dilute the filtered saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the previously prepared calibration curve.

    • Analyze the calibration standards and the test samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Construct the calibration curve (Concentration vs. Response) and determine the concentration of the compound in the diluted test sample using the regression equation.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The final result, typically expressed in mg/mL or µg/mL, is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Test Solvent A->B C 3. Agitate at Constant Temp (24-48h) B->C D 4. Settle Undissolved Solid (≥2h) C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample (if necessary) E->F G 7. Quantify via HPLC or LC-MS F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Key Factors Influencing Solubility

Effect of Solvent Polarity

The solubility of this compound is a direct result of the interplay between its different structural motifs and the solvent.

  • In Polar Protic Solvents (e.g., Methanol): The solvent can act as both a hydrogen bond donor and acceptor, readily solvating the polar -OH and piperidine portions of the molecule, leading to high solubility.

  • In Aprotic Solvents (e.g., DMSO, DCM): These solvents can accept hydrogen bonds and have a sufficient dipole moment to solvate the molecule effectively.

  • In Non-polar Solvents (e.g., Hexane): The energy required to break the intermolecular hydrogen bonds of the compound and solvate its polar regions is not compensated by the weak van der Waals interactions with the solvent, resulting in very low solubility.

Effect of pH on Aqueous Solubility

The piperidine nitrogen is basic and will be protonated in acidic conditions. This ionization dramatically impacts aqueous solubility.

Caption: pH-dependent equilibrium of the piperidine nitrogen.

At a pH below the pKa of the conjugate acid of the piperidine nitrogen, the molecule will exist predominantly in its protonated, cationic form. This charged species is significantly more polar and will exhibit much higher aqueous solubility. Conversely, at a pH above the pKa, it will be in its neutral, free base form, which has lower aqueous solubility. This behavior is critical for designing oral formulations and understanding how the compound will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

Conclusion

This compound is a molecule of moderate lipophilicity with limited aqueous solubility in its neutral form. Its solubility is predicted to be high in polar organic solvents such as alcohols, DMSO, and DMF, and low in non-polar hydrocarbon solvents. The presence of a basic nitrogen means its aqueous solubility is highly dependent on pH, increasing significantly under acidic conditions. For definitive, quantitative data, the shake-flask method remains the most reliable approach. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize the solubility of this compound, enabling more informed decisions in the drug discovery and development process.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

  • Glomme, A., & Box, K. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 5-16. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. PubChem Compound Database. [Link]

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potential research applications of piperidine methanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Research Applications of Piperidine Methanol Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the core structures of numerous therapeutic agents.[1][2][3] This guide focuses on a particularly valuable subclass: piperidine methanol compounds. The presence of a hydroxyl group on a methyl substituent attached to the rigid piperidine core provides a synthetically versatile handle for chemical modification while also introducing a key chiral center. These features make piperidine methanols critical building blocks for a diverse array of bioactive molecules, from central nervous system (CNS) agents to anti-infectives.[1][4] This document provides an in-depth exploration of the synthesis, established pharmacological roles, and emerging research applications of these compounds, supplemented with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

The Piperidine Methanol Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the piperidine methanol scaffold stems from a combination of its structural and physicochemical properties. The six-membered piperidine ring can adopt well-defined chair conformations, allowing for precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated under physiological conditions, a hydrogen bond donor, facilitating crucial interactions with enzymes and receptors.[2]

Stereochemistry and its Influence on Biological Activity

The substitution of the piperidine ring inherently creates chiral centers, and it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles.[5] The 2- and 3-positions of piperidine methanol are common locations for the chiral center. The absolute configuration of this center dictates how the molecule fits into a chiral binding pocket of a protein, profoundly influencing its pharmacological effect. Consequently, the development of robust methods for the asymmetric synthesis and enantiomeric separation of piperidine methanol derivatives is a paramount concern in pharmaceutical research.[5][6]

General Synthetic Strategies

Access to enantiomerically pure piperidine methanols is crucial. Common strategies involve the asymmetric hydrogenation of pyridine precursors or the resolution of racemic mixtures. For instance, pyridine derivatives can undergo a series of reactions including partial reduction and asymmetric C-C coupling to yield substituted tetrahydropyridines, which are then further reduced to the desired piperidine.[7]

A generalized workflow for accessing chiral piperidine derivatives is outlined below. This multi-step process often begins with readily available pyridine compounds and employs asymmetric catalysis to introduce chirality.

G cluster_0 Asymmetric Synthesis Workflow Pyridine Pyridine Precursor Salt Pyridinium Salt Pyridine->Salt Quaternization Tetrahydro Chiral Tetrahydropyridine Salt->Tetrahydro Asymmetric Hydrogenation (e.g., Rh-Catalyzed) Piperidine Enantioenriched Piperidine Methanol Tetrahydro->Piperidine Further Reduction & Functionalization

Caption: Generalized workflow for the asymmetric synthesis of chiral piperidines.

Established Pharmacological Applications

The piperidine methanol motif is a key structural feature in several approved drugs, demonstrating its therapeutic value across different disease areas.[4][8]

Central Nervous System (CNS) Agents

The piperidine scaffold is a well-known pharmacophore for drugs that need to penetrate the central nervous system.[4]

  • Donepezil (Aricept®): A cornerstone in the symptomatic treatment of Alzheimer's disease, Donepezil contains a piperidine moiety that is critical to its function.[4][9] It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[10][11] By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which can help to improve cognitive function.[10][12] While not directly synthesized from a simple piperidine methanol, its structure highlights the importance of the piperidine ring in CNS drug design.[4]

G cluster_synapse Cholinergic Synapse PreNeuron Presynaptic Neuron ACh_Cleft ACh PreNeuron->ACh_Cleft Release PostNeuron Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) AChR ACh Receptor ACh_Cleft->AChR Binds AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Hydrolysis AChR->PostNeuron Signal Transduction Products Choline + Acetate AChE->Products Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Mechanism of Action for Donepezil in a cholinergic synapse.[4]

  • Methylphenidate (Ritalin®) and Pipradrol: These CNS stimulants, used in the treatment of ADHD, are structural analogues containing a piperidine ring.[13][14][15] Their mechanism involves the inhibition of dopamine and norepinephrine reuptake, although they differ from amphetamines in their specific pharmacological profiles.[13][16]

Anti-Infective Agents
  • Mefloquine: This antimalarial drug is a quinoline methanol derivative where the methanol group is attached to a piperidine ring.[17] It is effective against chloroquine-resistant strains of Plasmodium falciparum.[17][18] Recent studies have revealed that mefloquine's mode of action involves the inhibition of protein synthesis in the parasite by binding to the 80S ribosome.[4][19][20]

Opioid Receptor Modulators

The piperidine scaffold is fundamental to the structure of many potent analgesics, including meperidine and fentanyl. The orientation of substituents on the piperidine ring is crucial for their interaction with opioid receptors. The development of novel piperidine methanol-based compounds continues to be an active area of research for new pain therapeutics with improved side-effect profiles.

Drug ClassExample(s)Target(s)Therapeutic Indication
CNS Agents DonepezilAcetylcholinesterase (AChE)Alzheimer's Disease[4][10]
Methylphenidate, PipradrolDopamine/Norepinephrine TransportersADHD[13][14]
Anti-Infectives MefloquineP. falciparum 80S RibosomeMalaria[17][19]
Antipsychotics Risperidone, HaloperidolDopamine D2 ReceptorsSchizophrenia, Bipolar Disorder[4][21]

Emerging and Potential Research Applications

Beyond established drugs, the piperidine methanol scaffold is a fertile ground for discovering new chemical entities with novel therapeutic applications.

As Chiral Ligands in Asymmetric Catalysis

The chiral nature of piperidine methanol derivatives makes them excellent candidates for use as ligands in asymmetric catalysis.[22] By coordinating to a metal center, these chiral ligands can create a chiral environment that directs a chemical reaction to preferentially form one enantiomer of the product. This is a powerful strategy in modern organic synthesis, enabling the efficient production of enantiomerically pure compounds for pharmaceutical use. Non-symmetrical ligands, such as those that could be derived from piperidine methanols, have shown great promise, in many cases outperforming traditional C2-symmetric ligands.[22]

Novel Anticancer and Antiviral Agents

Researchers are actively exploring piperidine derivatives for a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[23][24] The ability to readily functionalize the piperidine methanol scaffold allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. For example, derivatives are being investigated as inhibitors of pro-tumorigenic receptors and as potential treatments for parasitic diseases like African trypanosomiasis.[24]

Key Experimental Protocols

The following protocols are provided as a guide for researchers working with piperidine methanol compounds.

Protocol: Chiral HPLC for Enantiomeric Separation

Rationale: Determining the enantiomeric excess (e.e.) is critical for any chiral compound intended for biological testing.[5] Since many piperidine derivatives lack a strong UV chromophore, an indirect method involving pre-column derivatization is often employed to enhance detection and improve resolution.[5]

Step-by-Step Methodology:

  • Derivatization: In a reaction vial, dissolve 1 mmol of racemic (±)-2-piperidinemethanol in 30 mL of dichloromethane.[5]

  • Add 1 mmol of a chromophoric agent, such as 3,5-dinitrobenzoic acid, and 0.494 g of EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline).[5]

  • Stir the mixture at 30 °C for approximately 2 hours.[5]

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the residue in the mobile phase (e.g., methanol) for HPLC analysis.[5]

  • HPLC Analysis:

    • Column: Polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® AD-H.[5][25]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the chosen chromophore (e.g., 228 nm for a p-toluenesulfonyl derivative).[25]

    • Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Rationale: To evaluate the potential of novel piperidine methanol derivatives as treatments for Alzheimer's disease, a primary screen is often an in vitro assay to measure their ability to inhibit AChE. The Ellman's assay is a rapid, reliable, and widely used colorimetric method for this purpose.[26][27]

G cluster_1 Ellman's Assay Workflow Prep Prepare Reagents: - AChE Enzyme - Inhibitor (Test Compound) - ATChI (Substrate) - DTNB (Ellman's Reagent) Plate Plate Setup (96-well): - Add Buffer, Inhibitor, and Enzyme - Pre-incubate Prep->Plate Initiate Initiate Reaction: - Add DTNB - Add ATChI Plate->Initiate Measure Measure Absorbance at 412 nm (Kinetic or Endpoint) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Step-by-Step Methodology (96-well plate format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[27]

    • AChE Solution: Prepare a working solution of AChE (e.g., from electric eel) in the assay buffer to a final concentration of ~0.1 U/mL.[26]

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.[26][27]

    • ATChI Solution: 10 mM acetylthiocholine iodide in deionized water (prepare fresh).[26]

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.[26]

  • Assay Procedure:

    • To appropriate wells, add 25 µL of assay buffer.

    • Add 25 µL of the inhibitor dilutions to the test wells. For control wells (100% activity), add 25 µL of assay buffer (containing the same percentage of DMSO as the inhibitor wells).[26]

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.[26]

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.[26]

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[26]

    • Determine the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100.[26]

    • Plot % inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[27]

Future Directions and Conclusion

Piperidine methanol compounds are foundational building blocks in medicinal chemistry, enabling the synthesis of a wide array of therapeutic agents.[4][28] Their structural features and inherent chirality provide a versatile platform for the development of drugs targeting various diseases.[4][5] The established success of drugs containing this scaffold in treating CNS disorders and infectious diseases provides a strong validation for its continued exploration. Emerging applications in asymmetric catalysis and as scaffolds for novel anticancer and antiviral agents highlight the untapped potential of this remarkable chemical class. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the research applications for piperidine methanol compounds are set to expand even further, promising new innovations for human health.

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An In-depth Technical Guide to the Structural Analogs of [1-(2-Phenylethyl)piperidin-4-yl]methanol: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The [1-(2-phenylethyl)piperidin-4-yl]methanol scaffold represents a versatile and synthetically accessible core structure with significant potential in drug discovery. As a structural analog of various biologically active molecules, including precursors to potent analgesics and ligands for central nervous system targets, this chemical entity offers a rich platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential pharmacological applications of structural analogs of this compound. We will delve into the rationale behind experimental design, provide detailed synthetic protocols, and explore the diverse biological activities associated with modifications to this core structure. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction: The Significance of the 1-Phenethylpiperidine Scaffold

The piperidine ring is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with a variety of biological targets. When combined with a 1-(2-phenylethyl) substituent, the resulting N-phenethylpiperidine core becomes a key pharmacophore for a range of centrally acting agents, most notably the potent synthetic opioids of the fentanyl class.[2]

While the 4-anilino substitution in fentanyl is critical for its high affinity for the µ-opioid receptor, replacement of this group with other functionalities, such as the hydroxymethyl group in this compound, can dramatically alter the pharmacological profile, opening avenues to new therapeutic applications.[3] The core molecule of this guide, this compound, has been utilized as a building block in the synthesis of ligands for muscarinic acetylcholine receptors (mAChRs) and the sigma-1 receptor, highlighting its potential beyond the realm of opioid analgesia.[4] Furthermore, it has been identified as a metabolite of certain synthetic opioids, underscoring its relevance in understanding the metabolism and toxicology of these compounds.[4]

This guide will explore the chemical space around this core structure, providing a framework for the rational design and synthesis of novel analogs with tailored pharmacological properties.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of this compound and its analogs typically originates from the key intermediate, N-phenethyl-4-piperidinone (NPP). NPP is a commercially available compound and its synthesis is well-documented, often starting from 4-piperidinone and phenethyl bromide.[5]

Synthesis of N-Phenethyl-4-piperidinone (NPP)

The preparation of NPP can be achieved through the N-alkylation of 4-piperidinone with a phenethyl halide, such as phenethyl bromide, in the presence of a base.

G 4-Piperidinone 4-Piperidinone NPP N-Phenethyl-4-piperidinone (NPP) 4-Piperidinone->NPP Alkylation Phenethyl_bromide Phenethyl bromide Phenethyl_bromide->NPP Base Base (e.g., K2CO3) Base->NPP Solvent Solvent (e.g., Acetonitrile) Solvent->NPP

Caption: General synthetic scheme for N-phenethyl-4-piperidinone (NPP).

Synthesis of this compound

The core molecule can be synthesized from NPP via the reduction of the ketone at the 4-position to a primary alcohol.

  • Dissolution: Dissolve N-phenethyl-4-piperidinone (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to the cooled solution. The choice of a mild reducing agent is crucial to selectively reduce the ketone without affecting the phenyl ring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G NPP N-Phenethyl-4-piperidinone (NPP) Core_Molecule This compound NPP->Core_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Core_Molecule Solvent Solvent (e.g., Methanol) Solvent->Core_Molecule

Caption: Synthesis of the core molecule from NPP.

Structural Analogs and Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for structural modification to explore the SAR and optimize for desired biological activities. The primary points of modification are the phenylethyl moiety, the piperidine ring, and the 4-hydroxymethyl group.

Modifications of the Phenylethyl Moiety

The phenylethyl group plays a crucial role in the interaction of many N-phenethylpiperidine derivatives with their biological targets.

  • Phenyl Ring Substitution: Introduction of substituents on the phenyl ring can significantly impact potency and selectivity. For example, in the fentanyl series, electron-withdrawing groups like fluorine or chlorine on the phenyl ring can alter metabolic stability and receptor affinity.[2] For analogs of this compound, exploring a range of substituents (e.g., methoxy, chloro, fluoro, trifluoromethyl) at the para-, meta-, and ortho-positions is a logical step to probe interactions with target proteins.

  • Ethyl Linker Modification: The two-carbon linker between the phenyl ring and the piperidine nitrogen is often optimal for activity in many N-phenethylpiperidine series. Shortening or lengthening this chain can lead to a decrease in affinity. However, introducing conformational constraints, such as a double bond or cyclopropyl group, could be explored to orient the phenyl ring in a more favorable conformation for binding.

  • Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine, furan) is a common strategy in medicinal chemistry to modulate physicochemical properties and explore new binding interactions.[1]

G Core This compound Mod1 Phenyl Ring Substitution (e.g., -F, -Cl, -OCH3) Core->Mod1 Modulation of Lipophilicity & Electronics Mod2 Ethyl Linker Modification (e.g., shortening, lengthening, unsaturation) Core->Mod2 Conformational Constraint Mod3 Bioisosteric Replacement (e.g., Thiophene, Pyridine) Core->Mod3 Alteration of Physicochemical Properties

Caption: Modifications of the phenethyl moiety.

Modifications of the Piperidine Ring

The piperidine ring can be modified to alter its conformational properties and introduce additional interaction points.

  • Ring Substitution: Introducing small alkyl groups (e.g., methyl) on the piperidine ring, particularly at the 3-position, can introduce chirality and have profound effects on stereoselectivity and potency, as seen in the case of 3-methylfentanyl.[2]

  • Ring Contraction and Expansion: Exploring five-membered (pyrrolidine) or seven-membered (azepane) rings in place of the piperidine can provide insights into the optimal ring size for a given biological target.

Modifications and Bioisosteric Replacements of the 4-Hydroxymethyl Group

The 4-hydroxymethyl group is a key feature of the core molecule. It can act as a hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties such as solubility.

  • Ester and Ether Formation: The primary alcohol of the hydroxymethyl group can be readily derivatized to form esters and ethers. This allows for the introduction of a wide variety of functional groups to probe for additional binding interactions and to modulate properties like lipophilicity and metabolic stability.

  • Bioisosteric Replacements: The hydroxymethyl group can be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to fine-tune the molecule's activity.[6]

BioisostereRationalePotential Impact
-CH₂NH₂ Introduces a basic center, potential for salt bridge formation.Altered solubility, potential for new hydrogen bonding interactions.
-CH₂F Fluorine as a hydrogen bond acceptor, can improve metabolic stability.Increased lipophilicity, altered electronic properties.
-COOH Introduces an acidic center, potential for strong ionic interactions.Increased polarity, potential for strong target binding.
-CONH₂ Introduces a hydrogen bond donor and acceptor.Can mimic peptide backbones, improved hydrogen bonding capacity.
-CN A polar group that can act as a hydrogen bond acceptor.Can improve metabolic stability and membrane permeability.

Potential Therapeutic Applications and Biological Targets

Based on the structural similarities to known pharmacologically active agents and preliminary data, analogs of this compound may have therapeutic potential in several areas.

Sigma Receptor Ligands

The core structure is a known building block for sigma-1 receptor ligands.[4] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[7] The phenethyl group and a polar group at the 4-position of the piperidine ring are common features of high-affinity sigma-1 ligands.

Muscarinic Acetylcholine Receptor (mAChR) Ligands

The use of this scaffold in the synthesis of mAChR ligands suggests its potential for the treatment of cognitive disorders, such as Alzheimer's disease, and other conditions involving cholinergic dysfunction.[4] The N-phenethylpiperidine moiety can be designed to interact with the allosteric or orthosteric sites of mAChRs.

Other CNS Targets

Given the versatility of the N-phenethylpiperidine scaffold, analogs of this compound could be investigated for activity at other CNS targets, such as dopamine and serotonin transporters and receptors. The specific substitution patterns on the aromatic ring and the nature of the 4-substituent will be critical in determining the selectivity profile.

Conclusion and Future Directions

The this compound core represents a promising starting point for the discovery of novel therapeutics targeting a range of biological systems. Its straightforward synthesis and the numerous possibilities for structural modification provide a fertile ground for medicinal chemistry exploration. Future research should focus on the systematic synthesis and pharmacological evaluation of analog libraries to build a comprehensive understanding of the structure-activity relationships for different biological targets. In particular, elucidating the specific interactions of the 4-hydroxymethyl group and its bioisosteres with target proteins will be crucial for the rational design of potent and selective ligands. The insights gained from such studies will undoubtedly pave the way for the development of new and improved treatments for a variety of human diseases.

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Methodological & Application

Application Note: High-Performance Analytical Methods for the Detection and Quantification of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note provides a comprehensive guide with detailed protocols for the analytical detection and quantification of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This compound is a significant synthetic intermediate and potential impurity in the manufacturing of various pharmaceutical agents, particularly those related to 4-anilinopiperidine structures. The accurate and sensitive determination of this analyte is critical for quality control, impurity profiling, and process optimization in drug development. We present three robust, field-proven analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level detection.

Introduction and Scientific Rationale

This compound (Molecular Formula: C₂₀H₂₅NO, Molecular Weight: 295.4 g/mol ) is a piperidine derivative characterized by a 1-(2-phenylethyl) core structure.[1] This structural motif is a key component in a range of potent synthetic opioids, most notably fentanyl and its analogues.[2][3] The compound itself is a direct precursor or potential impurity in synthetic routes leading to compounds like 4-anilino-N-phenethylpiperidine (4-ANPP), a DEA Schedule II controlled immediate precursor to fentanyl.[4][5]

Given its origin as a synthetic intermediate, the presence of this compound in a final active pharmaceutical ingredient (API) or drug product must be strictly controlled. Its detection is crucial for ensuring the purity, safety, and efficacy of pharmaceutical products and for attributing the synthetic route of illicitly produced substances.[3][6][7]

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol serves as a self-validating system for robust and reliable analytical outcomes.

Overall Analytical Workflow

The successful analysis of this compound begins with proper sample handling and preparation, followed by instrumental analysis and data interpretation. The choice of method depends on the specific analytical goal, such as purity assessment, trace impurity quantification, or structural confirmation.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (Bulk Powder, In-Process Sample) Dissolution Accurate Weighing & Dissolution (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Syringe Filtration (0.22 or 0.45 µm) to Remove Particulates Dilution->Filtration HPLC HPLC-UV (Purity, Assay) Filtration->HPLC GCMS GC-MS (Volatile Impurities) Filtration->GCMS LCMSMS LC-MS/MS (Trace Analysis) Filtration->LCMSMS Integration Chromatogram Integration & Peak Identification HPLC->Integration GCMS->Integration LCMSMS->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation (Certificate of Analysis) Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application

Reversed-phase HPLC (RP-HPLC) is the workhorse method for purity determination and assay of non-volatile organic compounds in pharmaceutical quality control. The analyte, containing both a polar hydroxyl group and non-polar phenyl and piperidine rings, is well-suited for separation on a C18 stationary phase. The phenylethyl moiety provides a strong chromophore for sensitive UV detection. This method is designed for accuracy, precision, and robustness in routine laboratory settings.

Experimental Protocol

3.2.1. Reagents and Materials

  • Analyte Standard: this compound reference standard (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Mobile Phase Additive: Phosphoric acid (ACS grade) or Formic acid (LC-MS grade).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). A column with good peak shape for basic compounds is recommended.[8]

3.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

3.2.3. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard phase for retaining moderately non-polar compounds. Good balance of efficiency and backpressure.
Mobile Phase A Water with 0.1% Phosphoric AcidThe acid protonates residual silanols on the stationary phase and the basic nitrogen on the analyte, preventing peak tailing and ensuring symmetrical peaks.[8]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength and low UV cutoff.
Gradient 30% B to 80% B over 15 minA gradient ensures efficient elution of the analyte while separating it from more polar or non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.[8][9]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.[8]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Detection 220 nmThe phenyl group exhibits strong absorbance at this wavelength, providing good sensitivity.[9] A DAD can be used to confirm peak purity.
Run Time 25 min (including re-equilibration)Allows for elution of late-eluting impurities and column re-equilibration.

3.2.4. Standard and Sample Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock standard with the mobile phase initial composition (70:30 Water:Acetonitrile).

  • Sample Preparation (for Assay): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with mobile phase to a final concentration of ~100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

3.2.5. System Suitability and Validation Before analysis, perform a system suitability test by injecting the ~100 µg/mL standard five times. The system is deemed ready if the relative standard deviation (RSD) for peak area is <2.0%, tailing factor is <1.5, and theoretical plates are >2000. Method validation should be performed according to ICH guidelines, assessing linearity (R² > 0.999), accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[9][10]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[11] For this compound, GC-MS can serve as a confirmatory method and is particularly useful for detecting volatile process-related impurities. The analyte's hydroxyl group may lead to peak tailing; if this occurs, derivatization (e.g., silylation) can be employed to increase volatility and improve chromatography.

Experimental Protocol

4.2.1. Reagents and Materials

  • Analyte Standard: this compound reference standard.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • (Optional) Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl / 95% methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[12]

4.2.2. Instrumentation

  • GC system with a split/splitless injector and a Mass Spectrometric (MS) detector (e.g., single quadrupole).

4.2.3. GC-MS Conditions

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl polysiloxaneA robust, general-purpose column providing excellent separation for a wide range of analytes.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/minInert carrier gas. Constant flow mode ensures stable retention times across the temperature program.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio), 1 µL injectionPrevents column overloading and ensures sharp peaks for quantitative analysis.
Oven Program Initial 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)A temperature ramp is necessary to elute the relatively high-boiling-point analyte in a reasonable time with good peak shape.
MS Interface Transfer line at 290 °C, Ion source at 230 °CPrevents cold spots and analyte condensation while maintaining ion source cleanliness.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible, library-searchable mass spectra with characteristic fragmentation.[13]
Mass Scan Range m/z 40 - 550Covers the expected mass of the analyte and its fragments.

4.2.4. Sample Preparation

  • Direct Analysis: Prepare a 100 µg/mL solution of the sample in ethyl acetate. Inject directly.

  • (Optional) Derivatization: a. Evaporate 100 µL of the 100 µg/mL sample solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of BSTFA and 50 µL of ethyl acetate. c. Cap the vial and heat at 70 °C for 30 minutes. d. Cool to room temperature and inject 1 µL.

4.2.5. Expected Fragmentation The EI mass spectrum will provide a structural fingerprint. Key expected fragments include:

  • Loss of the benzyl group (C₇H₇, 91 m/z) or the phenylethyl group (C₈H₉, 105 m/z).

  • α-cleavage adjacent to the piperidine nitrogen.[14]

  • Cleavage of the C-C bond between the piperidine ring and the methanol group.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS is the definitive method for trace-level quantification due to its unparalleled sensitivity and specificity. It combines the separation power of HPLC with the precise detection of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the analyte can be quantified at sub-ng/mL levels, even in complex matrices. This method is ideal for impurity profiling, metabolite identification, and forensic analysis.

Experimental Protocol

LCMSMS_Workflow cluster_lc UHPLC Separation cluster_ms Tandem MS Detection MobilePhase Mobile Phase (Water/ACN + 0.1% Formic Acid) Pump UHPLC Pump (0.4 mL/min) MobilePhase->Pump Eluent SampleInj Autosampler (2 µL Injection) Pump->SampleInj Eluent Column C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) SampleInj->Column Eluent ESI Electrospray Ionization (ESI+) Creates Precursor Ion [M+H]+ Column->ESI Eluent Q1 Quadrupole 1 (Q1) Isolates Precursor Ion (m/z 296.2) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Fragments Precursor Q1->Q2 Q3 Quadrupole 3 (Q3) Isolates Product Ions (e.g., m/z 105.1, 160.1) Q2->Q3 Detector Detector Counts Product Ions Q3->Detector Data Data System (MRM Chromatogram) Detector->Data

Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

5.2.1. Reagents and Materials

  • Analyte Standard: this compound reference standard.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Mobile Phase Additive: Formic acid (LC-MS grade).

  • Column: A high-efficiency C18 column suitable for UHPLC (e.g., 100 x 2.1 mm, <2 µm particle size).[15]

5.2.2. Instrumentation

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[14]

5.2.3. LC-MS/MS Conditions

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 1.8 µmUHPLC column for fast, high-resolution separations.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that promotes protonation of the analyte for positive mode ESI, enhancing signal intensity.[15][16]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good chromatographic performance and compatibility with the ESI source.
Gradient 5% B to 95% B over 5 minA fast gradient is suitable for rapid screening and quantification.
Ionization Mode ESI, PositiveThe basic piperidine nitrogen is readily protonated, making positive ion mode highly sensitive for this compound.[14]
Precursor Ion (Q1) [M+H]⁺ = m/z 296.2 The protonated molecular ion.
MRM Transitions 296.2 -> 105.1 (Quantifier) 296.2 -> 160.1 (Qualifier)The 105.1 fragment corresponds to the stable phenylethyl cation (C₈H₉⁺), a common fragment for this class of compounds.[17][18] The 160.1 fragment likely results from cleavage and rearrangement of the piperidinemethanol structure. These must be confirmed by infusion.
Collision Energy Optimize by infusionCollision energy must be empirically determined for the specific instrument to maximize the signal of the product ions.

5.2.4. Standard and Sample Preparation

  • Stock Standard (1.0 mg/mL): Prepare as described in the HPLC section.

  • Working Standards: Prepare a series of low-concentration calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock standard in 50:50 Water:Acetonitrile.

  • Sample Preparation: Dilute the sample with 50:50 Water:Acetonitrile to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required.[18]

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter.

Conclusion

This application note details three complementary analytical methods for the robust detection of this compound. The choice of methodology should be guided by the specific analytical objective.

  • HPLC-UV is the preferred method for routine quality control, offering excellent precision and accuracy for assay and purity testing.

  • GC-MS provides orthogonal confirmation and is well-suited for identifying volatile impurities that may not be observed by LC methods.

  • LC-MS/MS offers the highest level of sensitivity and specificity, making it the gold standard for trace-level impurity quantification and analysis in complex matrices.

By implementing these protocols and understanding the scientific principles behind them, analytical laboratories can ensure the accurate and reliable characterization of this important chemical entity, thereby safeguarding the quality and safety of pharmaceutical products.

References

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Available at: [Link]

  • Goromaru, T., et al. (1984). Identification and Quantitative Determination of Fentanyl Metabolites in Patients by Gas Chromatography-Mass Spectrometry. Anesthesiology. Available at: [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Naderi, F., et al. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available at: [Link]

  • MDPI. (n.d.). Simultaneous Quantification of 25 Fentanyl Derivatives and Metabolites in Oral Fluid by Means of Microextraction on Packed Sorbent and LC–HRMS/MS Analysis. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthetic Methodology: A Comparative Study. Available at: [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Available at: [Link]

  • Sofalvi, N., et al. (2019). Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID. Journal of Analytical Toxicology. Available at: [Link]

  • Salomone, A., et al. (n.d.). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. IRIS-AperTO - UniTo. Available at: [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Available at: [Link]

  • Frontiers. (n.d.). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Available at: [Link]

  • SynZeal. (n.d.). Loperamide Impurities. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This compound is a significant synthetic intermediate in the development of various pharmaceutical agents, making its accurate quantification critical for process monitoring, quality control, and stability testing. The described isocratic reversed-phase method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the chosen parameters, ensuring the method's trustworthiness and easy implementation. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a key building block in medicinal chemistry, often serving as a precursor in the synthesis of complex therapeutic molecules, including analogues of potent analgesics.[4][5] Its structure, featuring a basic piperidine nucleus and a phenylethyl moiety, presents specific challenges and opportunities for chromatographic analysis.

Causality of Method Selection: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was selected due to its unparalleled ability to separate compounds based on their hydrophobicity. The analyte possesses both a non-polar phenylethyl group, which provides strong retention on a hydrophobic C18 stationary phase, and a polar hydroxyl and a basic nitrogen group, which modulate its interaction with the polar mobile phase.

The primary analytical challenge with basic compounds like this is the potential for peak tailing. This phenomenon arises from secondary interactions between the protonated amine group of the analyte and residual, acidic silanol groups on the silica backbone of the HPLC column. To ensure a sharp, symmetrical peak shape, which is paramount for accurate quantification, the mobile phase is acidified.[6][7] This serves a dual purpose:

  • It protonates the analyte, ensuring it is in a single, consistent ionic state.

  • It protonates the free silanol groups on the stationary phase, effectively "masking" them and preventing unwanted secondary interactions.

The presence of the phenyl group provides a strong chromophore, making UV detection a simple, robust, and sensitive choice for quantification.[8]

Experimental Methodology

Instrumentation and Equipment
  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Balance (4-decimal places).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Nylon or PTFE syringe filters (0.45 µm).

Reagents and Materials
  • This compound reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • Methanol, HPLC grade.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions derived from established methods for similar piperidine-based structures.[6][7][9]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Detailed Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase Preparation (1 L):

    • Carefully measure 400 mL of HPLC-grade water into a 1 L solvent bottle.

    • Add 1.0 mL of concentrated Phosphoric Acid and mix thoroughly.

    • Add 600 mL of Acetonitrile.

    • Sonicate the solution for 15 minutes to degas. Rationale: Degassing prevents the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase (diluent). Mix until homogeneous.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte to obtain a theoretical concentration of ~25 µg/mL upon final dilution.

    • Dissolve the sample in the diluent, using sonication if necessary.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. Rationale: Filtering removes particulates that could clog the column or tubing, thereby protecting the instrument.

Protocol 2: HPLC System Operation and Analysis Workflow

This workflow ensures the system is prepared and validated before sample analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Setup cluster_analysis Phase 3: Analysis & Validation prep_mobile Mobile Phase Preparation prime Prime Pump Channels prep_mobile->prime prep_sample Standard & Sample Preparation sequence Run Analytical Sequence prep_sample->sequence equilibrate Equilibrate Column (≥ 30 min) prime->equilibrate sst System Suitability Test (SST) equilibrate->sst sst->sequence If SST Passes process Process Data (Integration & Quantification) sequence->process

Caption: HPLC Analysis and System Validation Workflow.

  • System Startup: Purge all pump lines with the appropriate solvent (Line A: Water, Line B: ACN) to remove air bubbles.

  • Column Equilibration: Set the flow rate to 1.0 mL/min with the prepared mobile phase. Monitor the baseline until it is stable, which typically takes at least 30 minutes. Rationale: A stable baseline and pressure indicate that the column is fully conditioned with the mobile phase, ensuring reproducible retention times.

  • System Suitability Test (SST):

    • Inject a working standard (e.g., 25 µg/mL) five consecutive times.

    • Evaluate the results against the criteria in the table below. The system is deemed suitable for analysis only if all criteria are met. This is a core component of a self-validating system.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for 5 injectionsDemonstrates the precision of the injector and system.
%RSD of Retention Time ≤ 1.0% for 5 injectionsConfirms the stability of the pump and mobile phase.
  • Analytical Sequence: Set up the sequence to run the blank (diluent), calibration standards, and samples.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is fit for its intended purpose, a full validation should be performed according to ICH guidelines.[1][10][11]

Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Quantitative Proof cluster_limits Sensitivity & Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision FitForPurpose Method is Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose Limits LOD & LOQ Limits->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Logical Flow of Method Validation Parameters.

Specificity
  • Objective: To demonstrate that the analytical signal is unequivocally from the analyte of interest, without interference from diluents, impurities, or degradation products.

  • Protocol:

    • Inject the diluent (blank) to ensure no peaks are present at the analyte's retention time.

    • Inject the reference standard solution.

    • If available, inject a placebo or a sample containing known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradant peaks. A PDA detector is invaluable here for checking peak purity.

Linearity and Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform spike-recovery studies. Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[1]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[1][9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Estimate based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance: The LOQ must be verified for accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Slightly vary parameters such as mobile phase composition (e.g., ±2% ACN), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each condition and evaluate the impact on SST parameters.

  • Acceptance: The SST criteria should still be met under all varied conditions, demonstrating the method's reliability for routine use.[2]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate tool for the quantitative analysis of this compound. The use of a standard C18 column and an acidified mobile phase provides excellent peak shape and resolution. The comprehensive validation protocol, grounded in ICH guidelines, establishes the method's trustworthiness and ensures it is fit for purpose in a regulated quality control or research environment.

References

  • Naderi, F., et al. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. SciSpace. Available at: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Available at: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s461-s471. Available at: [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. Available at: [Link]

  • Ovenden, S. P. B., et al. (2021). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Google Patents. (n.d.). EP3666757A1 - Process for preparing a piperidin-4-one.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. PubChem. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Gritti, F., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 7, 259. Available at: [Link]

  • Salomone, A., et al. (2018). Targeted and untargeted analysis of fentanyl and its analogues in hair. IRIS-AperTO - UniTo. Available at: [Link]

  • MDPI. (2020). Simultaneous Quantification of 25 Fentanyl Derivatives and Metabolites in Oral Fluid by Means of Microextraction on Packed Sorbent and LC–HRMS/MS Analysis. Molecules, 25(21), 5021. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of [1-(2-Phenylethyl)piperidin-4-yl]methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone in the design of therapeutic agents, prized for its prevalence in natural alkaloids and its favorable pharmacokinetic profile.[1] When functionalized, the piperidine ring system offers a three-dimensional framework that can be tailored to interact with a multitude of biological targets. Among the vast library of substituted piperidines, [1-(2-Phenylethyl)piperidin-4-yl]methanol stands out as a pivotal intermediate, particularly in the synthesis of potent analgesics.[2] The strategic placement of a phenylethyl group on the piperidine nitrogen and a hydroxymethyl group at the 4-position provides two key points for molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.[3][4]

This technical guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols for its preparation and subsequent derivatization. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug development settings.

Synthesis of the Core Intermediate: this compound

The most direct and efficient route to this compound involves the reduction of its corresponding ketone precursor, 1-(2-phenylethyl)piperidin-4-one (NPP). NPP is a well-established intermediate in the synthesis of various pharmaceutical agents, including fentanyl and its analogues. The reduction of the ketone to the primary alcohol is a critical transformation that opens up new avenues for chemical modification.

Reaction Scheme: Ketone Reduction

NPP 1-(2-Phenylethyl)piperidin-4-one (NPP) product This compound NPP->product Reduction reagents Sodium Borohydride (NaBH4) Methanol (MeOH)

Figure 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the selective reduction of 1-(2-phenylethyl)piperidin-4-one using sodium borohydride, a mild and efficient reducing agent for ketones.[5][6]

Materials:

  • 1-(2-Phenylethyl)piperidin-4-one (NPP)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-phenylethyl)piperidin-4-one (1.0 eq) in anhydrous methanol (10 mL per gram of NPP).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes. The addition is exothermic, and maintaining the temperature below 10 °C is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (5 mL per gram of NPP) while cooling the flask in an ice bath.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane (15 mL per gram of NPP) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product as a white to off-white solid.

Parameter Value
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Table 1: Typical reaction outcomes for the synthesis of this compound.

Applications in Organic Synthesis: Derivatization of the Hydroxymethyl Group

The primary alcohol functionality of this compound serves as a versatile handle for further synthetic modifications. O-acylation and O-alkylation are common strategies to introduce diverse functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.[7][8]

Workflow for Derivatization

start This compound acylation O-Acylation (e.g., Acetic Anhydride, Et3N) start->acylation alkylation O-Alkylation (e.g., Alkyl Halide, NaH) start->alkylation ester_product Ester Derivative acylation->ester_product ether_product Ether Derivative alkylation->ether_product

Figure 2: Derivatization pathways for this compound.

Protocol 2: O-Acylation to Synthesize [1-(2-Phenylethyl)piperidin-4-yl]methyl Acetate

This protocol describes a straightforward acylation of the primary alcohol using acetic anhydride and triethylamine as a base.[9]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain [1-(2-Phenylethyl)piperidin-4-yl]methyl acetate.

Characterization Data

Accurate characterization of the synthesized compounds is essential for ensuring their purity and confirming their identity.

Technique Expected Characteristics for this compound
¹H NMR Signals corresponding to the aromatic protons of the phenylethyl group (approx. 7.1-7.3 ppm), the methylene protons of the phenylethyl chain, the protons of the piperidine ring, and a characteristic signal for the CH₂OH group.
¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the phenylethyl and piperidine moieties, and the carbon of the hydroxymethyl group (approx. 60-65 ppm).
IR (KBr) A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and characteristic C-H stretching bands for aromatic and aliphatic groups.
Mass Spec (ESI) A prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected analytical data for this compound.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex nitrogen-containing heterocycles with significant potential in medicinal chemistry. The protocols detailed in this guide provide reliable and reproducible methods for its synthesis and subsequent derivatization. By leveraging the reactivity of the hydroxymethyl group, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Available at: [Link]

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  • Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions. MDPI. Available at: [Link]

  • [Synthesis and analgesic activity of analogs of 4-methoxymethyl fentanyl]. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung. Available at: [Link]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. The Royal Society of Chemistry. Available at: [Link]

  • N-Phenethyl-4-piperidinone. Wikipedia. Available at: [Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. ACS Publications. Available at: [Link]

  • Acetylation of secondary alcohols. Reddit. Available at: [Link]

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  • Reduction using sodium borohyride? ResearchGate. Available at: [Link]

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Application Notes & Protocols: Derivatization of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The [1-(2-phenylethyl)piperidin-4-yl] moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, most notably potent opioid analgesics of the fentanyl class.[1][2] The primary alcohol of [1-(2-Phenylethyl)piperidin-4-yl]methanol represents a versatile chemical handle for structural modification. Derivatization at this position is a key strategy for modulating pharmacokinetic and pharmacodynamic properties, enabling detailed structure-activity relationship (SAR) studies, and creating novel chemical entities.[3] Furthermore, converting the polar hydroxyl group into a less polar, more volatile derivative is often essential for robust analytical characterization by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4]

This document provides a comprehensive guide with detailed, validated protocols for the derivatization of this compound. We will explore several key synthetic transformations—esterification, etherification, and carbamate formation—as well as a protocol for silylation tailored for analytical applications. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Strategic Value of Derivatization

The piperidine ring is a cornerstone of synthetic and medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] The specific 1-(2-phenylethyl)piperidine framework is of critical interest due to its association with highly potent analgesics.[5][6] The parent alcohol, this compound, serves as a pivotal starting material. Its primary hydroxyl group is a prime target for chemical modification to explore new chemical space.

Why Derivatize?

  • Pharmacological Modulation (SAR Exploration): Introducing different functional groups (esters, ethers, carbamates) allows for the systematic probing of a drug target's binding pocket. This can influence potency, selectivity, metabolic stability, and duration of action. For instance, modifying this position led to the development of analogs like Carfentanil, which features a methyl ester at the 4-position.[3][7]

  • Improving Physicochemical Properties: Derivatization can alter solubility, lipophilicity (LogP), and membrane permeability, which are critical factors for drug absorption, distribution, metabolism, and excretion (ADME).

  • Enabling Analytical Characterization: The inherent polarity and low volatility of alcohols can make GC-MS analysis challenging, leading to poor peak shape and thermal degradation. Converting the alcohol to a stable, volatile derivative, such as a trimethylsilyl (TMS) ether, is a standard and effective solution to this problem.[8]

This guide provides the foundational chemistry and step-by-step protocols to achieve these objectives.

General Experimental Workflow

A successful derivatization experiment follows a logical progression from reaction setup to product validation. Each protocol described herein is designed as a self-validating system, incorporating purification and characterization checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation start Starting Material: This compound reagents Select & Prepare Reagents and Solvent start->reagents setup Assemble Reaction (Inert Atmosphere if needed) reagents->setup monitor Monitor Progress (TLC, LC-MS) setup->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction & Solvent Removal quench->extract purify Purification (Column Chromatography, Recrystallization) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Derivatized Product characterize->end

Caption: Reaction scheme for esterification.

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).

  • Base Addition: Add triethylamine (TEA) or DIPEA (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, propionyl chloride) (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Etherification via Williamson Synthesis

Principle: This classic method for forming ethers involves two steps. First, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. Sodium hydride (NaH) is highly effective for this purpose. Second, the resulting alkoxide undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide to form the ether linkage. Anhydrous polar aprotic solvents like THF or DMF are required to prevent quenching the strong base and to facilitate the Sₙ2 reaction. [9]

Caption: Reaction scheme for etherification.

Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.5 eq.) to a flame-dried, three-neck round-bottom flask.

  • Washing: Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the washed NaH.

  • Alcohol Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Cool the flask to 0 °C and quench the reaction very carefully by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Follow steps 7-10 from Protocol 3.1 for extraction, washing, purification, and validation.

Protocol 3.3: Carbamate Synthesis

Principle: Carbamates are valuable functional groups in drug design, often serving as stable isosteres for esters or amides. [10][11]A straightforward method for their synthesis is the reaction of an alcohol with an isocyanate. This reaction is typically uncatalyzed and proceeds cleanly, forming the carbamate linkage directly. The reaction is often performed in a non-protic solvent to prevent side reactions with the highly reactive isocyanate. [12][13]

Caption: Reaction scheme for carbamate synthesis.

Methodology:

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere.

  • Isocyanate Addition: Add the desired isocyanate (e.g., phenyl isocyanate, methyl isocyanate) (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) if the reaction is slow. Monitor progress by TLC or LC-MS until the starting alcohol is consumed (typically 2-12 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product is often clean, but if necessary, proceed to purification.

  • Purification & Validation: Purify the residue by flash column chromatography or recrystallization. Validate the final product structure and purity via NMR and MS analysis.

Protocol for Analytical Derivatization (GC-MS)

Protocol 4.1: Silylation for GC-MS Analysis

Principle: Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogens, such as alcohols. [8]The process replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation dramatically increases the volatility and thermal stability of the analyte while reducing its polarity, leading to improved chromatographic peak shape and preventing on-column degradation. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its activity is often enhanced by a catalyst like trimethylchlorosilane (TMCS). [4] Methodology:

  • Sample Preparation: Accurately weigh or measure a small amount of this compound (approx. 1 mg) into a 2 mL GC vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).

  • Derivatization: Add 100 µL of the derivatizing agent, BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

  • Validation: Successful derivatization is confirmed by a single, sharp chromatographic peak corresponding to the TMS-ether derivative, with a mass spectrum showing the expected molecular ion and fragmentation pattern.

Summary of Derivatization Strategies

Strategy Derivative Type Key Reagents Solvent Temp. Purpose
Esterification EsterAcyl Chloride, TEA/DIPEADCM0 °C to RTSAR, Prodrugs
Etherification EtherNaH, Alkyl HalideTHF0 °C to RTSAR, Stability
Carbamate Syn. CarbamateIsocyanateToluene/THFRT to 50 °CSAR, Bioisostere
Silylation TMS EtherBSTFA + 1% TMCSAcetonitrile70 °CGC-MS Analysis

References

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Defense Technical Information Center. (1987). Fentanyl Synthetic Methodology: A Comparative Study. Retrieved from [Link]

  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
  • Ispida, M., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(8), 9851-9866. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Rautio, T., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. Synthetic Communications, 52(10), 1-11. Retrieved from [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

  • Semantic Scholar. (2013). Derivatization Methods in GC and GC/MS. Gas Chromatography, 1-27. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 22(5), 729. Retrieved from [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (2017). Journal of Saudi Chemical Society, 21(S1), S333-S341.
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  • National Center for Biotechnology Information. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. International Journal of Molecular Sciences, 25(9), 4747. Retrieved from [Link]

  • Google Patents. (n.d.). US4272441A - Preparation of carbamates.
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  • SciSpace. (1983). Studies on fentanyl and related compounds IV. Chromatographic and spectrometric discrimination of fentanyl and its derivatives. Journal of Analytical Toxicology, 7(2), 88-92.
  • PubChem. (n.d.). Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(21), 5122. Retrieved from [Link]

  • National Center for Biotechnology Information. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1308-1314. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 86(17), 11989-11999. Retrieved from [Link]

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An In-Depth Technical Guide to the Experimental Study of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the experimental setup for the synthesis, characterization, and biological evaluation of [1-(2-Phenylethyl)piperidin-4-yl]methanol. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring technical accuracy and field-proven insights for researchers exploring the therapeutic potential of novel piperidine derivatives.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a multitude of biological targets.[1] The compound this compound, a derivative of N-phenethyl-4-piperidone (NPP), a known precursor in the synthesis of fentanyl and its analogs, presents an interesting subject for investigation.[2] The introduction of a hydroxymethyl group at the 4-position of the piperidine ring alters its polarity and potential for hydrogen bonding, which could significantly influence its biological activity profile. This guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological screening of this compound.

I. Synthesis and Purification

The synthesis of this compound is most directly achieved through the reduction of the corresponding ketone, N-phenethyl-4-piperidone (NPP).

A. Synthesis of N-phenethyl-4-piperidone (NPP) (Precursor)

A common and effective method for the synthesis of NPP involves the reaction of 4-piperidone with phenethyl bromide.[3]

Protocol 1: Synthesis of N-phenethyl-4-piperidone (NPP)

  • Materials: 4-piperidone hydrochloride, phenethyl bromide, sodium carbonate, acetonitrile, sodium iodide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend finely powdered sodium carbonate and a catalytic amount of sodium iodide in acetonitrile.

    • Heat the suspension to 60°C.

    • Add 4-piperidone hydrochloride in portions to control the effervescence.

    • Add phenethyl bromide dropwise to the reaction mixture.

    • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield crude NPP.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure NPP as a solid.[4]

B. Reduction of N-phenethyl-4-piperidone to this compound

The reduction of the ketone functionality in NPP to the corresponding alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[5]

Protocol 2: Synthesis of this compound

  • Materials: N-phenethyl-4-piperidone (NPP), sodium borohydride (NaBH₄), methanol, deionized water, diethyl ether (or other suitable organic solvent), anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve N-phenethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath to 0-5°C.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. The addition is exothermic and will cause gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow, dropwise addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

C. Purification

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Purification of this compound

  • Materials: Crude this compound, silica gel (230-400 mesh), hexane, ethyl acetate, triethylamine.

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent streaking of the amine product on the silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent.

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a viscous oil or a low-melting solid.

II. Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6] For this compound, both ¹H and ¹³C NMR spectra should be acquired.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenylethyl group (aromatic protons and two methylene groups), the piperidine ring protons (which may be complex due to conformational effects), and the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Phenyl-H7.20-7.35 (m, 5H)140.5 (C), 128.8 (CH), 128.5 (CH), 126.2 (CH)
-CH₂-Ph2.80 (m, 2H)60.8 (CH₂)
-CH₂-N2.60 (m, 2H)34.0 (CH₂)
Piperidine-H (axial, C2/C6)2.95 (m, 2H)54.0 (CH₂)
Piperidine-H (equatorial, C2/C6)2.15 (m, 2H)54.0 (CH₂)
Piperidine-H (axial, C3/C5)1.80 (m, 2H)30.0 (CH₂)
Piperidine-H (equatorial, C3/C5)1.40 (m, 2H)30.0 (CH₂)
Piperidine-H (C4)1.65 (m, 1H)42.0 (CH)
-CH₂OH3.50 (d, 2H)68.0 (CH₂)
-OH(br s, 1H)-

Note: This data is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8] Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 220.16.

  • Key Fragmentation Patterns: Common fragmentation pathways for similar phenylethylpiperidine derivatives involve cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.[9][10]

B. Purity Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.[11] A reverse-phase HPLC method with UV detection would be appropriate.

Protocol 4: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is typically reported as the area percentage of the main peak.

III. In Vitro Biological Evaluation

Based on the activities of structurally related piperidine derivatives, a preliminary in vitro screening of this compound should focus on its potential anticancer, antimicrobial, and CNS-related activities.

A. Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[12]

Protocol 5: MTT Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer), should be used.[13][14][15]

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_workflow Cytotoxicity Screening Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

B. Antimicrobial Activity Screening

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol 6: Broth Microdilution Antimicrobial Susceptibility Assay

  • Microbial Strains: A panel of clinically relevant microorganisms, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), should be used.[18][19]

  • Procedure:

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (microorganism without compound) and a negative control (medium only). Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) should be used as reference compounds.[20]

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_workflow Antimicrobial Susceptibility Testing A Prepare Serial Dilutions of Compound B Inoculate with Microbial Suspension A->B C Incubate at 37°C (24-48h) B->C D Visually Assess for Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for antimicrobial susceptibility testing.

C. Central Nervous System (CNS) Activity: Opioid Receptor Binding

Given the structural similarity of the precursor to fentanyl, investigating the binding affinity of this compound to opioid receptors is a logical starting point for assessing its potential CNS activity. A radioligand binding assay is a standard method for this purpose.[21][22]

Protocol 7: Mu-Opioid Receptor Binding Assay

  • Materials: Cell membranes expressing the human mu-opioid receptor (hMOR), [³H]-DAMGO (a selective mu-opioid agonist), unlabeled naloxone (for non-specific binding), and the test compound.[20][23]

  • Procedure:

    • In a 96-well plate, combine the hMOR-expressing cell membranes, a fixed concentration of [³H]-DAMGO (near its Kd), and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled naloxone.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_workflow Opioid Receptor Binding Assay Workflow A Incubate Receptor Membranes with [3H]-DAMGO and Test Compound B Separate Bound and Free Ligand by Filtration A->B C Measure Radioactivity of Bound Ligand B->C D Determine IC50 and Ki Values C->D

Caption: Workflow for the mu-opioid receptor binding assay.

IV. In Vivo Biological Evaluation

If promising activity is observed in the in vitro assays, particularly in the opioid receptor binding assay, preliminary in vivo studies can be initiated to assess the compound's analgesic properties.

A. Analgesic Activity: Hot Plate Test

The hot plate test is a classic method for evaluating the central analgesic activity of a compound in rodents.[24][25]

Protocol 8: Hot Plate Analgesia Test in Mice

  • Animals: Male Swiss Webster mice (20-25 g).

  • Apparatus: A hot plate analgesiometer set to a constant temperature (e.g., 55 ± 0.5°C).[1]

  • Procedure:

    • Acclimatize the mice to the experimental room for at least one hour before testing.

    • Determine the baseline latency by placing each mouse on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[1]

    • Administer this compound intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group treated with morphine (e.g., 5-10 mg/kg, i.p.).[1]

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

    • An increase in the response latency compared to the vehicle control group indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (%MPE).

G cluster_workflow Hot Plate Analgesia Test Workflow A Determine Baseline Pain Response Latency B Administer Test Compound, Vehicle, or Morphine A->B C Measure Response Latency at Timed Intervals B->C D Calculate and Analyze Analgesic Effect C->D

Caption: Workflow for the hot plate analgesia test.

V. Data Analysis and Interpretation

All experimental data should be analyzed using appropriate statistical methods. For in vitro assays, IC₅₀ and MIC values should be determined from dose-response curves. For in vivo studies, statistical tests such as ANOVA followed by post-hoc tests should be used to compare the effects of the test compound with the control groups.

VI. Conclusion

This guide provides a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the potential therapeutic value of this novel piperidine derivative. The insights gained from these studies will contribute to the broader understanding of the structure-activity relationships of piperidine-based compounds and may pave the way for the development of new therapeutic agents.

References

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  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • PubMed. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Available from: [Link]

  • NIH. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

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  • ChemRxiv. 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. Available from: [Link]

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Application Notes and Protocols for Cell-Based Assays Involving [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

[1-(2-Phenylethyl)piperidin-4-yl]methanol is a synthetic organic compound featuring a phenethyl piperidine scaffold. This structural motif is present in a diverse range of biologically active molecules, suggesting a polypharmacological profile for this compound. Its structural similarity to precursors of synthetic opioids like fentanyl indicates a potential interaction with opioid receptors.[1][2] Notably, analogous compounds have demonstrated potent analgesic properties mediated by the µ-opioid receptor.[3][4]

Furthermore, the phenethyl piperidine core is a key feature in ligands targeting sigma (σ) receptors, which are implicated in a variety of cellular processes and are under investigation as targets for cancer therapeutics and diagnostics.[5][6][7] The structural resemblance to known neuroactive compounds also suggests potential interactions with monoamine transporters (MATs), crucial for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, and monoamine oxidases (MAOs), enzymes responsible for their degradation.[8][9][10]

This document provides a comprehensive guide to a suite of cell-based assays designed to elucidate the biological activity of this compound. The protocols herein are designed to be self-validating systems, providing researchers with the tools to investigate the compound's effects on four primary target classes: µ-opioid receptors, sigma receptors, monoamine transporters, and monoamine oxidases.

I. Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is paramount for the successful execution and interpretation of cell-based assays.

Solubility Assessment

The solubility of a test compound in aqueous cell culture media is a critical parameter. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading biological data.

Protocol: Kinetic Solubility Assessment in Assay Buffer

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

  • Addition to Assay Buffer: Add 2 µL of each DMSO dilution to 98 µL of the relevant assay buffer (e.g., cell culture medium, Hanks' Balanced Salt Solution) in a clear 96-well plate. This maintains a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Turbidimetric Measurement: Quantify solubility by measuring the absorbance at 620 nm using a plate reader. A significant increase in absorbance compared to the vehicle control indicates precipitation.

Parameter Recommendation Rationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubilizing capacity for a wide range of organic compounds.
Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)To minimize solvent-induced cellular toxicity and off-target effects.
Solubility Check In each assay bufferBuffer components (e.g., proteins, salts) can affect compound solubility.
Stability in Cell Culture Media

The stability of the test compound in the experimental environment is crucial for accurate determination of its potency and efficacy. Degradation of the compound over the course of an assay can lead to an underestimation of its biological activity.

Protocol: Compound Stability Assessment by HPLC-UV

  • Sample Preparation: Spike this compound into the cell culture medium (with and without serum) at a relevant concentration (e.g., 10 µM).

  • Incubation: Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Processing: At each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with UV detection to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the initial compound concentration remaining over time to determine its stability profile.[11][12]

II. µ-Opioid Receptor Activation Assays

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15][16]

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.

Recommended Cell Line: CHO-K1 or HEK293 cells stably expressing the human µ-opioid receptor (OPRM1).[5][17][9][10][13][15][18][19][20][21]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Seeding: Seed the OPRM1-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the cell culture medium and add the compound dilutions to the cells. Include a known µ-opioid receptor agonist (e.g., DAMGO) as a positive control and vehicle (DMSO) as a negative control.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a sub-maximal cAMP response (typically 1-10 µM). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available HTRF cAMP assay kit (e.g., from Revvity or Cisbio) according to the manufacturer's instructions.[6][22]

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.

Parameter Typical Range Rationale
Cell Density 5,000-10,000 cells/wellOptimize for a robust assay window.
Forskolin Concentration 1-10 µMStimulates adenylyl cyclase to produce a measurable cAMP signal.
Incubation Time 30 minutesAllows for receptor activation and cAMP accumulation.
Positive Control DAMGOA potent and selective µ-opioid receptor agonist.
Receptor Internalization Assay

Agonist binding to the µ-opioid receptor can induce its internalization, a process that can be visualized and quantified using fluorescence microscopy or a plate-based imaging system.[23][24][25][26][27]

Recommended Cell Line: HEK293 cells stably expressing a tagged (e.g., SNAP-tag® or FLAG-tag®) human µ-opioid receptor.

Protocol: Fluorescence-Based Receptor Internalization Assay

  • Cell Seeding: Seed the tagged OPRM1-expressing cells onto a 96-well clear-bottom black plate and incubate overnight.

  • Receptor Labeling (if using SNAP-tag®): Label the surface receptors with a cell-impermeable fluorescent substrate according to the manufacturer's protocol.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a known agonist (e.g., DAMGO), and vehicle control. Incubate at 37°C for 30-60 minutes.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. If using a FLAG-tagged receptor, permeabilize the cells and stain with a fluorescently labeled anti-FLAG antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify receptor internalization by measuring the fluorescence intensity within intracellular vesicles relative to the total cellular fluorescence.

Workflow for µ-Opioid Receptor Assays

G cluster_0 Preparation cluster_1 cAMP Assay cluster_2 Internalization Assay A Prepare 10 mM stock of This compound in DMSO C Treat cells with compound and Forskolin A->C H Treat cells with compound A->H B Seed OPRM1-expressing cells (CHO-K1 or HEK293) B->C G Label surface receptors (if applicable) B->G D Lyse cells and add HTRF reagents C->D E Read HTRF signal D->E F Calculate IC₅₀ E->F G->H I Fix and stain cells H->I J Image and quantify internalization I->J

Caption: Workflow for µ-Opioid Receptor Assays.

III. Sigma Receptor Functional Assays

Direct functional assays for sigma receptors are not as well-established as those for GPCRs. However, the induction of cell death upon ligand binding, particularly for the sigma-2 receptor, can be used as a functional readout.[5][7]

Cell Viability Assay

This assay measures the cytotoxic effects of this compound, which can be indicative of sigma-2 receptor agonism.

Recommended Cell Lines: Cancer cell lines with high expression of sigma-2 receptors (e.g., EMT-6 mouse breast cancer, MDA-MB-435 human melanoma).[7]

Protocol: MTT or Resazurin-Based Cell Viability Assay

  • Cell Seeding: Seed the chosen cancer cell line into a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a known sigma-2 receptor agonist (e.g., siramesine) as a positive control. Incubate for 48-72 hours.

  • Viability Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the log concentration of the compound to determine the EC₅₀ for cytotoxicity.

Caspase-3 Activity Assay

Activation of the sigma-2 receptor can lead to apoptosis. This can be quantified by measuring the activity of caspase-3, a key executioner caspase.[5][7]

Protocol: Fluorometric Caspase-3 Activity Assay

  • Cell Treatment: Treat cells as described in the cell viability assay protocol.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase-3 Assay: Add a fluorogenic caspase-3 substrate to the cell lysates.

  • Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3.

  • Data Analysis: Compare the caspase-3 activity in compound-treated cells to that in vehicle-treated cells.

Logical Flow for Sigma Receptor Assays

G A Treat cancer cells with This compound B Incubate for 48-72 hours A->B C Measure Cell Viability (MTT/Resazurin) B->C D Measure Caspase-3 Activity B->D E Determine EC₅₀ for cytotoxicity C->E F Assess induction of apoptosis D->F

Caption: Logical Flow for Sigma Receptor Functional Assays.

IV. Monoamine Transporter Uptake Assays

These assays measure the ability of this compound to inhibit the uptake of a fluorescent substrate by cells expressing specific monoamine transporters (dopamine transporter, DAT; norepinephrine transporter, NET; serotonin transporter, SERT).[17][8][9]

Recommended Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.[28]

Protocol: Fluorescent Substrate-Based Transporter Uptake Assay

  • Cell Seeding: Plate the transporter-expressing HEK293 cells in a 96-well or 384-well black, clear-bottom plate coated with poly-D-lysine.[29]

  • Compound Pre-incubation: Wash the cells with assay buffer (e.g., HBSS) and then pre-incubate them with various concentrations of this compound or known inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) for 10-20 minutes at 37°C.[29]

  • Substrate Addition: Add a fluorescent transporter substrate (e.g., from a commercially available kit like the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices) to all wells.[29][30][31]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a bottom-reading fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate uptake (slope of the linear portion of the fluorescence versus time curve). Plot the percentage of inhibition of uptake against the log concentration of the compound to determine the IC₅₀ value.

Parameter Recommendation Rationale
Cell Plating Poly-D-lysine coated platesEnhances cell adhesion for a stable monolayer.
Assay Mode KineticProvides real-time measurement of uptake and is more robust than endpoint assays.
Controls Specific inhibitors for each transporterTo confirm the specificity of the uptake signal.

V. Monoamine Oxidase Activity Assays

These assays determine if this compound can inhibit the enzymatic activity of MAO-A or MAO-B in cell lysates.

Protocol: Cell-Based MAO Activity Assay Using a Commercial Kit

  • Cell Culture and Lysate Preparation: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAO) and prepare cell lysates according to the protocol provided with a commercial MAO activity assay kit (e.g., from Abcam or Cell Biolabs).[32]

  • Inhibitor Pre-incubation: Pre-incubate the cell lysates with various concentrations of this compound, a specific MAO-A inhibitor (e.g., clorgyline), a specific MAO-B inhibitor (e.g., selegiline), or vehicle for 10-20 minutes.

  • Substrate Reaction: Add the MAO substrate provided in the kit to initiate the enzymatic reaction. The reaction produces hydrogen peroxide (H₂O₂).

  • Signal Detection: The H₂O₂ reacts with a probe to generate a colorimetric or fluorometric signal, which is measured using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of MAO activity for each concentration of the test compound and determine the IC₅₀ values for both MAO-A and MAO-B.

VI. Data Interpretation and Further Steps

The results from these primary assays will provide a comprehensive initial pharmacological profile of this compound.

Assay Positive Result Interpretation Next Steps
cAMP Assay Dose-dependent inhibition of forskolin-stimulated cAMPPotential µ-opioid receptor agonist activityDetermine agonist efficacy (Emax) and potency (EC₅₀). Conduct antagonist assays using a known agonist.
Receptor Internalization Dose-dependent increase in intracellular fluorescenceConfirms agonist activity at the µ-opioid receptorQuantify the extent and kinetics of internalization.
Cell Viability Assay Dose-dependent decrease in cell viabilityPotential sigma-2 receptor agonist activityConfirm target engagement with binding assays.
Caspase-3 Activity Dose-dependent increase in caspase-3 activitySuggests apoptosis induction, consistent with sigma-2 agonismFurther investigate the mechanism of cell death.
MAT Uptake Assay Dose-dependent inhibition of fluorescent substrate uptakeInhibition of DAT, NET, and/or SERTDetermine selectivity for each transporter.
MAO Activity Assay Dose-dependent inhibition of MAO-A and/or MAO-B activityInhibition of monoamine oxidase enzymesDetermine selectivity for MAO-A versus MAO-B.

A positive result in any of these assays should be followed up with more detailed secondary assays, such as radioligand binding assays to determine binding affinity (Ki) and selectivity for the identified target(s).

References

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  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

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  • Sitte, H. H., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). PubMed Central. Retrieved from [Link]

  • Evonik. (2023). Rethinking solubility and stability in cell culture media with next generation cystine peptides. Retrieved from [Link]

  • Trinquet, E., et al. (2012). A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. PubMed Central. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • Bernstein, A. I., & Miller, G. W. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Retrieved from [Link]

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Sources

Application Notes and Protocols for Radiolabeling and Binding Studies of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidine Ligand

[1-(2-Phenylethyl)piperidin-4-yl]methanol is a synthetic compound belonging to the piperidine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.[1] The structural motif of a phenylethyl group attached to a piperidine core is a common feature in ligands targeting various central nervous system (CNS) receptors. Notably, this structural class has shown high affinity for the sigma-1 (σ₁) receptor, an intracellular chaperone protein implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, depression, and neuropathic pain.[2][3] The ability to quantitatively probe the distribution and density of these receptors in vivo is paramount for both understanding disease pathophysiology and accelerating the development of novel therapeutics.

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[4] This is achieved through the administration of a molecule of interest labeled with a positron-emitting radionuclide. For CNS targets, carbon-11 (¹¹C, t½ = 20.4 min) and fluorine-18 (¹⁸F, t½ = 109.7 min) are the most commonly used radionuclides due to their suitable decay characteristics and the ability to be incorporated into organic molecules without significantly altering their biological activity.[5][6]

This comprehensive guide provides detailed protocols for the radiolabeling of this compound with fluorine-18, and its subsequent characterization in in vitro and in vivo binding studies to evaluate its potential as a PET radioligand for the sigma-1 receptor. The methodologies described herein are grounded in established principles of radiopharmaceutical chemistry and pharmacology, providing researchers with a robust framework for their investigations.

Part 1: Radiolabeling with Fluorine-18

The introduction of fluorine-18 onto the phenylethyl moiety of this compound is a logical strategy for radiolabeling, as it is less likely to interfere with the piperidine core's interaction with the receptor binding pocket. A common and effective method for ¹⁸F-labeling is through nucleophilic substitution on an activated precursor.

Rationale for Labeling Position and Precursor Design

The proposed strategy involves the synthesis of a tosylate precursor, [1-(2-(4-(tosyloxy)phenyl)ethyl)piperidin-4-yl]methanol, where the tosyl group serves as an excellent leaving group for nucleophilic attack by [¹⁸F]fluoride. The para-position on the phenyl ring is chosen for labeling to minimize steric hindrance and potential impact on receptor affinity.

Experimental Workflow for Radiolabeling

The overall workflow for the radiosynthesis of [¹⁸F][1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl]methanol is depicted below.

Radiosynthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: Formulation & Quality Control Precursor Synthesis of Tosylate Precursor F18_Production [¹⁸F]Fluoride Production (Cyclotron) F18_Activation [¹⁸F]Fluoride Activation (K₂CO₃/K₂₂₂ complex) F18_Production->F18_Activation Labeling Nucleophilic Substitution (Precursor + Activated [¹⁸F]F⁻) F18_Activation->Labeling HPLC Semi-preparative HPLC Labeling->HPLC Formulation Formulation in Saline HPLC->Formulation QC Quality Control Tests Formulation->QC

Caption: Workflow for the radiosynthesis of [¹⁸F][1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl]methanol.

Detailed Protocol for Radiosynthesis

Materials and Reagents:

  • Tosylate precursor: [1-(2-(4-(tosyloxy)phenyl)ethyl)piperidin-4-yl]methanol

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for Injection

  • Ethanol for Injection

  • Sep-Pak C18 cartridges

  • Semi-preparative HPLC system with a C18 column

  • Radio-TLC scanner

  • Dose calibrator

Procedure:

  • [¹⁸F]Fluoride Trapping and Azeotropic Drying:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a QMA cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.5 mL water).

    • Azeotropically dry the [¹⁸F]fluoride by heating the reaction vessel at 110 °C under a stream of nitrogen until all the solvent is evaporated. Repeat this step twice with the addition of 1 mL of anhydrous MeCN each time to ensure complete removal of water.

  • Radiolabeling Reaction:

    • Dissolve the tosylate precursor (2-3 mg) in 0.5 mL of anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 120-150 °C for 10-15 minutes.[7] The optimal temperature and time should be determined empirically.

    • After the reaction, cool the vessel to room temperature.

  • Purification by Semi-preparative HPLC:

    • Quench the reaction mixture with 1-2 mL of the HPLC mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer).

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Monitor the elution profile using a UV detector and a radioactivity detector.

    • Collect the fraction corresponding to the radiolabeled product, [¹⁸F][1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl]methanol.

  • Formulation:

    • Dilute the collected HPLC fraction with water for injection.

    • Pass the diluted solution through a Sep-Pak C18 cartridge to trap the radiolabeled product.

    • Wash the cartridge with water for injection to remove any residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.5 mL) followed by sterile saline for injection.

Quality Control

A series of quality control tests must be performed on the final radiopharmaceutical product to ensure its safety and efficacy for human administration.[8][9][10]

Parameter Acceptance Criteria Method
Radiochemical Purity > 95%Analytical HPLC, Radio-TLC
Radionuclidic Purity > 99.5% ([¹⁸F] only)Gamma-ray spectroscopy
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)HPLC with a standard curve
pH 4.5 - 7.5pH meter or pH strips
Residual Solvents < 0.5% Ethanol, < 0.04% AcetonitrileGas Chromatography (GC)
Sterility No microbial growthSterility testing (e.g., USP <71>)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Part 2: In Vitro Binding Studies

In vitro binding assays are crucial for determining the affinity and selectivity of the newly synthesized radioligand for its target receptor.

Membrane Preparation

Guinea pig liver is a rich source of sigma-1 receptors and is commonly used for these assays.[11][12]

Procedure:

  • Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4 °C.

  • Resuspend the resulting pellet (crude membrane fraction) in fresh Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations at -80 °C until use.

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.[11]

Procedure:

  • In a 96-well plate, add increasing concentrations of the radiolabeled compound (e.g., 0.1 - 20 nM) in triplicate to wells containing the prepared membrane homogenate (e.g., 50-100 µg of protein) in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, pH 7.4).

  • For the determination of non-specific binding, add a high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol) to a parallel set of wells.[11][13]

  • Incubate the plate at 37 °C for 90 minutes.[11]

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression analysis to determine Kd and Bmax.

Competitive Inhibition Assay

This assay determines the inhibitory constant (Ki) of the unlabeled compound by measuring its ability to compete with a known radioligand for binding to the receptor.[11]

Procedure:

  • In a 96-well plate, add a fixed concentration of a selective sigma-1 radioligand (e.g., [³H]-(+)-pentazocine at a concentration close to its Kd) to wells containing the membrane homogenate.[11][13]

  • Add increasing concentrations of the unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in triplicate.

  • Define total binding in the absence of any competitor and non-specific binding in the presence of a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).

  • Incubate, filter, and measure radioactivity as described for the saturation binding assay.

  • Calculate the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Part 3: In Vivo Binding Studies

In vivo studies in animal models are essential to evaluate the biodistribution, brain uptake, and target engagement of the radiolabeled compound.

Biodistribution in Mice

This study assesses the uptake of the radiotracer in various organs over time.

Procedure:

  • Administer a known amount of the radiolabeled compound (e.g., 0.5-1.0 MBq) to healthy mice via tail vein injection.

  • At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize the mice.

  • Dissect major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Blocking Study

This study confirms the specific binding of the radiotracer to the target receptor in vivo.[14][15]

Procedure:

  • Divide the mice into two groups: a control group and a blocking group.

  • Pre-treat the blocking group with a high dose of a known sigma-1 receptor ligand (e.g., haloperidol or SA4503, 1-5 mg/kg, administered intraperitoneally) 15-30 minutes before the radiotracer injection.[14][15]

  • Administer the radiolabeled compound to both groups.

  • At a time point of interest (determined from the biodistribution study, e.g., 30 minutes), euthanize the mice and perform biodistribution analysis as described above.

  • A significant reduction in radiotracer uptake in sigma-1 receptor-rich regions (e.g., brain, liver) in the blocked group compared to the control group indicates specific binding.

Brain PET Imaging

For a more detailed in vivo assessment, PET imaging can be performed in larger animal models (e.g., rats or non-human primates) or in rodent models using a small-animal PET scanner.

PET_Imaging_Workflow cluster_0 Animal Preparation cluster_1 Imaging Protocol cluster_2 Data Analysis Anesthesia Anesthetize Animal Cannulation Place Catheter for Injection Anesthesia->Cannulation Transmission Transmission Scan (Attenuation Correction) Injection Inject Radiotracer Transmission->Injection Emission Dynamic Emission Scan (e.g., 60-90 min) Injection->Emission Reconstruction Image Reconstruction Emission->Reconstruction ROI Region of Interest (ROI) Analysis Reconstruction->ROI Modeling Kinetic Modeling ROI->Modeling

Caption: General workflow for a brain PET imaging study.

Procedure:

  • Anesthetize the animal and place it in the PET scanner.

  • Perform a transmission scan for attenuation correction.

  • Administer the radiolabeled compound as a bolus injection through a tail vein catheter.

  • Acquire dynamic emission data for 60-90 minutes.

  • Reconstruct the PET images.

  • Draw regions of interest (ROIs) on the reconstructed images corresponding to different brain regions.

  • Generate time-activity curves (TACs) for each ROI and analyze the data using appropriate kinetic models to quantify receptor binding (e.g., distribution volume, VT).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the radiolabeling of this compound with fluorine-18 and its subsequent evaluation as a potential PET radioligand for the sigma-1 receptor. Successful execution of these studies will provide critical data on the affinity, selectivity, and in vivo performance of this novel compound, paving the way for its potential application in neuroscience research and clinical diagnostics. It is imperative that all procedures involving radioactive materials are conducted in compliance with institutional and national regulations governing radiation safety.

References

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Sources

large-scale synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a key synthetic intermediate in the development of various pharmacologically active molecules. Its structural motif, featuring a phenethyl group attached to a piperidine ring with a primary alcohol at the 4-position, serves as a versatile scaffold. Notably, this compound and its precursors are critical in the synthesis of potent analgesics, such as fentanyl and its analogs.[1][2][3] The ability to produce this intermediate on a large scale with high purity and yield is therefore of significant interest to researchers in medicinal chemistry, process development, and the pharmaceutical industry.

This application note provides a comprehensive, field-proven guide for the . The presented two-step methodology is designed for scalability, robustness, and efficiency, prioritizing the use of readily available and manageable reagents. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the N-alkylation of 4-piperidone with phenethyl bromide to form the key intermediate, N-phenethyl-4-piperidone (NPP). The subsequent step is the selective reduction of the ketone functionality of NPP to the corresponding primary alcohol.

Synthetic_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ketone Reduction 4-Piperidone 4-Piperidone NPP N-Phenethyl-4-piperidone (NPP) 4-Piperidone->NPP Base (e.g., Na2CO3) Acetonitrile, Reflux Phenethyl_Bromide Phenethyl Bromide Phenethyl_Bromide->NPP Final_Product This compound NPP->Final_Product Reducing Agent (e.g., NaBH4) Methanol, 0°C to RT

Caption: Overall two-step synthetic workflow.

Part 1: Large-Scale Synthesis of N-Phenethyl-4-piperidone (NPP)

The initial step focuses on the synthesis of N-phenethyl-4-piperidone, a crucial precursor.[1][3] This is accomplished via a nucleophilic substitution reaction where the secondary amine of 4-piperidone displaces the bromide from phenethyl bromide.

Core Principles and Experimental Causality
  • Choice of Base: Sodium carbonate (Na2CO3) is selected as the base. It is a cost-effective, moderately strong base that is sufficient to deprotonate the hydrochloride salt of 4-piperidone (if used as the starting material) and to neutralize the hydrobromic acid (HBr) byproduct of the reaction. Its insolubility in acetonitrile aids in driving the reaction forward and simplifies work-up.

  • Solvent Selection: Acetonitrile is an excellent choice for this SN2 reaction due to its polar aprotic nature, which effectively solvates the cations while leaving the nucleophilic amine relatively free to react. Its boiling point allows for the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate.

  • Catalyst: A catalytic amount of sodium iodide can be added to enhance the reaction rate through the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide.

Experimental Protocol

NPP_Synthesis_Workflow Start Start Reactor_Setup Reactor Setup: Charge reactor with acetonitrile, Na2CO3, and NaI. Start->Reactor_Setup Heating Heat the suspension to 60°C. Reactor_Setup->Heating Add_Piperidone Add 4-piperidone hydrochloride in portions. Heating->Add_Piperidone Add_Phenethyl_Bromide Add phenethyl bromide dropwise. Add_Piperidone->Add_Phenethyl_Bromide Reflux Reflux the reaction mixture for 24 hours. Add_Phenethyl_Bromide->Reflux Cooling Cool to room temperature. Reflux->Cooling Filtration Filter off the inorganic salts. Cooling->Filtration Concentration Concentrate the filtrate in vacuo. Filtration->Concentration Isolation Isolate crude NPP as a solid. Concentration->Isolation End End Isolation->End

Caption: Workflow for the synthesis of NPP.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge acetonitrile (5.0 L), finely powdered sodium carbonate (1.06 kg, 10.0 mol), and sodium iodide (30 g, 0.2 mol).

  • Heating and Reagent Addition: Begin stirring and heat the suspension to 60°C. Once the temperature is stable, add 4-piperidone hydrochloride (1.36 kg, 10.0 mol) in portions over 30 minutes. The portion-wise addition is crucial to control the evolution of CO2 gas.

  • Phenethyl Bromide Addition: Following the addition of 4-piperidone hydrochloride, add phenethyl bromide (1.85 kg, 10.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below the reflux point.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile (2 x 250 mL). Concentrate the combined filtrate under reduced pressure on a rotary evaporator to yield the crude N-phenethyl-4-piperidone as a solid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethyl acetate/hexanes if higher purity is required.

Quantitative Data for NPP Synthesis
ReagentMolar Mass ( g/mol )Moles (mol)Mass (kg)Volume (L)
4-Piperidone HCl135.6110.01.36-
Phenethyl Bromide185.0610.01.851.36
Sodium Carbonate105.9910.01.06-
Sodium Iodide149.890.20.03-
Acetonitrile41.05--5.0

Part 2: Large-Scale Reduction of N-Phenethyl-4-piperidone to this compound

The second and final step is the reduction of the ketone in NPP to the desired primary alcohol.

Core Principles and Experimental Causality
  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is the reducing agent of choice for this large-scale transformation.[4][5] While lithium aluminum hydride (LAH) is a more powerful reducing agent, NaBH4 is significantly safer, easier to handle, less expensive, and selective for aldehydes and ketones in the presence of other functional groups.[6][7][8][9] Its reactivity can be conveniently moderated by using a protic solvent like methanol.

  • Solvent Selection: Methanol is an ideal solvent for NaBH4 reductions. It readily dissolves both the substrate (NPP) and the reducing agent. The protic nature of methanol also participates in the reaction mechanism by protonating the intermediate alkoxide.

  • Temperature Control: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction upon addition of NaBH4. Allowing the reaction to warm to room temperature ensures the reduction proceeds to completion.

Experimental Protocol

Reduction_Workflow Start Start Dissolve_NPP Dissolve NPP in methanol in a reactor. Start->Dissolve_NPP Cooling Cool the solution to 0°C in an ice bath. Dissolve_NPP->Cooling Add_NaBH4 Add NaBH4 portion-wise, maintaining T < 10°C. Cooling->Add_NaBH4 Stirring Stir at 0°C for 1 hour, then at RT for 4 hours. Add_NaBH4->Stirring Quenching Quench the reaction by slowly adding water. Stirring->Quenching Concentration Concentrate the mixture to remove methanol. Quenching->Concentration Extraction Extract the aqueous residue with ethyl acetate. Concentration->Extraction Drying_and_Evaporation Dry the organic layer and evaporate the solvent. Extraction->Drying_and_Evaporation Isolation Isolate the crude product. Drying_and_Evaporation->Isolation End End Isolation->End

Caption: Workflow for the reduction of NPP.

  • Reactor Setup: In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve the crude N-phenethyl-4-piperidone (assuming 10.0 mol theoretical yield from the previous step, 2.03 kg) in methanol (10.0 L).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (567 g, 15.0 mol) in portions over 1-2 hours. The portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution. Ensure the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction mixture back to 0°C and slowly quench the excess NaBH4 by the dropwise addition of water (2.0 L).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (10.0 L) and stir vigorously. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 5.0 L).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil or a low-melting solid.

Quantitative Data for Reduction
ReagentMolar Mass ( g/mol )Moles (mol)Mass (kg)Volume (L)
N-Phenethyl-4-piperidone203.2810.02.03-
Sodium Borohydride37.8315.00.57-
Methanol32.04--10.0
Water (for quench)18.02--2.0
Ethyl Acetate (for extraction)88.11--20.0

Purification and Characterization

For large-scale operations, purification by recrystallization is often preferred over chromatography. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowed to cool slowly, or a solvent/anti-solvent system (e.g., ethyl acetate/hexanes) can be employed to induce crystallization. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 3.51 (d, 2H, -CH₂OH), 2.88-2.78 (m, 4H, Ph-CH₂-CH₂-N), 2.18 (td, 2H), 1.80-1.65 (m, 3H), 1.50-1.35 (m, 2H). Note: NMR peak assignments are based on general chemical shift knowledge and data from similar structures.[10][11]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 128.8, 128.4, 126.1, 67.8, 60.8, 53.5, 41.2, 33.9, 29.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₂₂NO [M+H]⁺: 220.1696; found 220.1701.

Safety Precautions

  • General: All operations should be conducted in a well-ventilated fume hood or a suitable chemical reactor.[12] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phenethyl Bromide: This is a lachrymator and is harmful if swallowed or inhaled. Handle with care in a fume hood.

  • Sodium Borohydride: While safer than LAH, NaBH4 reacts with water and acids to produce flammable hydrogen gas.[13] Additions should be controlled, especially during the quenching step, to manage gas evolution and exotherms.

  • Acetonitrile and Methanol: These are flammable solvents. Ensure there are no ignition sources in the vicinity of the reaction setup.

References

  • Rapid Emerging Drug Deployment (REMEDY). Characterization Results: RP0001. (2022). [Link]

  • Organic Chemistry Portal. Sodium Borohydride - Common Organic Chemistry. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Organic Chemistry Portal. Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]

  • Federal Register. Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. (2010). [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(3), 307–310. [Link]

  • National Institutes of Health. Emerging Synthetic Fentanyl Analogs. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

  • Valade, A., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE 9(9): e108256. [Link]

  • Wikipedia. N-Phenethyl-4-piperidinone. [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • SciSpace. (Open Access) A developed method for synthesis of fentanyl (2010). [Link]

  • ResearchGate. Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds | Request PDF. (2006). [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Safety with Novel Piperidine Derivatives

This guide is intended for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere protocol adherence. As per the Occupational Safety and Health Administration (OSHA) Laboratory Standard, it is imperative to assume that all substances of unknown toxicity are toxic and to minimize all chemical exposures.[3]

Section 1: Hazard Identification and Risk Assessment

The hazard profile of [1-(2-Phenylethyl)piperidin-4-yl]methanol is inferred from the known toxicological and physical hazards of piperidine and its derivatives. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[4] Therefore, a conservative approach dictates that this compound be treated as a hazardous substance with a similar, if not identical, risk profile.

Inferred Primary Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Piperidine derivatives can be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][5] The presence of the phenylethyl group may modulate this toxicity, but in the absence of specific data, a high degree of caution is warranted.

  • Skin Corrosion/Irritation: Assumed to cause severe skin burns and irritation upon contact.[4]

  • Serious Eye Damage/Irritation: Assumed to cause serious and potentially irreversible eye damage.[4]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[6]

Exposure Potential and Risk Mitigation

The primary routes of exposure are inhalation of aerosols or vapors, dermal contact, and accidental ingestion. The risk of exposure is highest during weighing, dissolution, transfer, and purification procedures. Mitigation of these risks is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in subsequent sections.

Inferred Property Anticipated Value/Classification Source/Justification
Physical State Solid (based on similar compounds)General knowledge of substituted piperidines
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation)Extrapolation from Piperidine SDS[4][7]
Skin Corrosion/IrritationExtrapolation from Piperidine SDS[4]
Serious Eye Damage/IrritationExtrapolation from Piperidine SDS[4]
Storage Class Combustible Solids (if solid)Inferred from related structures

Section 2: Safe Handling and Engineering Controls

Adherence to a meticulously planned operational protocol is fundamental to minimizing exposure. All personnel must receive training on the potential hazards and the specific procedures outlined in this document before commencing any work.[8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a crucial barrier between the researcher and the hazardous substance. The selection of PPE must be based on the highest potential for exposure.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory. Goggles must be worn at all times, with the face shield providing additional protection during procedures with a high risk of splashing.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[2]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. This requires a formal respiratory protection program in compliance with OSHA standards.[2]

Safe Work Practices
  • Avoid Inhalation and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling Protocol cluster_cleanup Post-Handling A Review this Protocol and OSHA Laboratory Standard B Identify Hazards (Toxicity, Corrosivity) Based on Piperidine Structure A->B C Assess Risks for Specific Experimental Procedure B->C D Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) C->D Proceed to Handling E Work Exclusively Within a Certified Chemical Fume Hood D->E F Perform All Manipulations (Weighing, Transfers, Reactions) E->F G Segregate and Label Waste at Point of Generation F->G H Decontaminate Work Surfaces G->H Proceed to Cleanup I Properly Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J G Start Waste Generated (Solid, Liquid, or Contaminated PPE) IsHazardous Is the waste contaminated with This compound? Start->IsHazardous Collect Collect in a designated, compatible, and sealed hazardous waste container. IsHazardous->Collect Yes NonHazardous Dispose of as non-hazardous waste. IsHazardous->NonHazardous No Label Label container with 'Hazardous Waste', full chemical name, and hazards. Collect->Label Store Store in a designated satellite accumulation area with secondary containment. Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for professional disposal. Store->ContactEHS

Caption: Waste Disposal Decision Tree.

References

  • ECHA Provides Advice On New Hazard Classes For Substances And Mixtures. (2023, July 29). Available at: [Link]

  • New ECHA guidance and substances added to REACH Regulation. Practical Law. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals. Available at: [Link]

  • New guidelines on restrictions and hazardous substances. (2025, April 28). TEAM mastery. Available at: [Link]

  • Introduction to ECHA's guidance on new CLP hazard classes. (2024, November 21). YouTube. Available at: [Link]

  • EU - ECHA Published a Guidance for Identification and Naming of Substances under REACH and CLP Regulation. TUV Rheinland. Available at: [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health. Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]

  • N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl) Risk Assessment. (2017, November 7). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. (2004, February 5). Occupational Safety and Health Administration. Available at: [Link]

  • 1-(2-Phenylethyl)-4-piperidinol. PubChem. Available at: [Link]

  • Do you need to generate an SDS? (2019, October 30). Safety Partners, LLC. Available at: [Link]

  • N-Phenethyl-4-piperidinone. Wikipedia. Available at: [Link]

  • Piperidine, 1-(2-phenylethyl)-. PubChem. Available at: [Link]

  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. Available at: [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2025, August 6). ResearchGate. Available at: [Link]

  • Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your synthetic outcomes. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges in this synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent and practical synthetic routes are:

  • N-alkylation of 4-piperidinemethanol: This is a direct approach involving the reaction of 4-piperidinemethanol with a phenylethyl halide, such as (2-bromoethyl)benzene, in the presence of a base.[1][2]

  • Reductive Amination: This method involves the reaction of 4-piperidinemethanol with phenylacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[3][4][5] This route can offer high selectivity for mono-alkylation.[5]

  • Reduction of a Carbonyl Precursor: Synthesis can also be achieved by first preparing N-(2-phenylethyl)-4-piperidone, followed by reduction of the ketone functionality to the desired alcohol.[6][7]

Q2: What are the typical yields I can expect?

Yields can vary significantly based on the chosen route and optimization of reaction conditions. With proper control, yields for the N-alkylation and reductive amination routes can range from 70% to over 90%. However, without careful optimization, yields can be considerably lower due to side reactions and purification losses.

Q3: What are the critical reaction parameters to control for optimal yield?

Several parameters are crucial for maximizing the yield and purity of your product:

  • Stoichiometry: Precise control over the molar ratios of reactants is essential. An excess of the alkylating agent can lead to the formation of quaternary ammonium salts.[8][9]

  • Choice of Base: The base should be strong enough to deprotonate the piperidine nitrogen but not so strong as to promote elimination side reactions of the alkyl halide.[10] Common choices include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).

  • Temperature: The reaction temperature should be carefully monitored. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions.[11]

  • Solvent: The choice of solvent is important for solubility of reactants and for influencing the reaction rate. Common solvents include acetonitrile, DMF, and alcohols.

Q4: How do I monitor the progress of the reaction?

Reaction progress can be effectively monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the reaction and identify any major side products.

Q5: What are the common impurities, and how can I identify them?

Common impurities include:

  • Unreacted 4-piperidinemethanol: Can be identified by its characteristic polarity on TLC or by its mass in LC-MS.

  • Unreacted (2-bromoethyl)benzene: Less polar than the product and starting amine.

  • Quaternary ammonium salt: A potential byproduct of over-alkylation, this salt is highly polar and may be difficult to remove by standard chromatography.[8]

  • Styrene: Formed by the elimination of HBr from (2-bromoethyl)benzene, especially with a strong base.[10]

These impurities can be identified and characterized using techniques like NMR, GC-MS, and LC-MS.

Q6: What are the recommended purification methods?

The primary methods for purifying this compound are:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the product from unreacted starting materials and non-polar impurities. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate) is typically effective.

  • Acid-Base Extraction: The basic nature of the product allows for purification through acid-base extraction to remove non-basic impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Q7: Are there any specific safety precautions I should take?

Standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • (2-Bromoethyl)benzene is a lachrymator and should be handled with care.

  • Bases like potassium carbonate and triethylamine can be corrosive or irritating.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield
Possible Cause 1: Incomplete Reaction
  • Reagent Quality: Ensure that the 4-piperidinemethanol and (2-bromoethyl)benzene are of high purity. Impurities in starting materials can inhibit the reaction.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Temperature: The reaction temperature may be too low. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate. However, be cautious of promoting side reactions at excessively high temperatures.[11]

  • Insufficient Base: An inadequate amount of base will result in the formation of the ammonium salt of the product, which is less nucleophilic and can slow or stop the reaction.[9] Ensure at least one equivalent of base is used.

Possible Cause 2: Degradation of Starting Materials or Product
  • Stability of (2-bromoethyl)benzene: This reagent can undergo elimination to form styrene, especially in the presence of a strong base or at elevated temperatures.[10] Consider using a milder base like potassium bicarbonate (KHCO₃).

  • Solvent Choice: Ensure the solvent is appropriate for the reaction and does not react with the starting materials or reagents. Anhydrous solvents are generally preferred to avoid side reactions with water.[12]

Possible Cause 3: Incorrect Stoichiometry
  • Carefully re-calculate and re-weigh all reactants. Ensure the molar ratios are correct. A slight excess of the amine can sometimes be used to drive the reaction to completion and minimize over-alkylation.

Problem: Presence of Significant Impurities
Impurity 1: Unreacted Starting Materials
  • Detection: Easily visualized by TLC or LC-MS.

  • Removal: Can typically be removed by column chromatography. Unreacted 4-piperidinemethanol can also be removed by an acidic wash during workup.

Impurity 2: Over-alkylation Product (Quaternary Ammonium Salt)
  • Minimization:

    • Use a 1:1 or slight excess of the piperidine to the alkylating agent.

    • Add the (2-bromoethyl)benzene slowly to the reaction mixture to maintain a low concentration.[9]

    • Running the reaction at a lower temperature can disfavor the second alkylation.[5]

  • Removal: Quaternary ammonium salts are highly polar and water-soluble. They can be removed by an aqueous wash during workup.

Impurity 3: Elimination Product (Styrene)
  • Minimization:

    • Use a non-hindered, weaker base such as K₂CO₃ or NaHCO₃.

    • Maintain a moderate reaction temperature. Avoid excessive heating.

Problem: Difficulty in Product Isolation/Purification
Issue 1: Emulsion Formation During Workup
  • Breaking Emulsions:

    • Addition of a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtering the mixture through a pad of Celite can also be effective.

Issue 2: Co-elution of Impurities During Chromatography
  • Solvent System Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. Adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent can help to reduce tailing of the product on the silica gel.

Visual Troubleshooting Guide

low_yield_troubleshooting start Low Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material sub_incomplete1 Increase Time/ Temperature incomplete->sub_incomplete1 sub_incomplete2 Check Reagent Quality/Stoichiometry incomplete->sub_incomplete2 sub_incomplete3 Verify Base Equivalents incomplete->sub_incomplete3 workup_issue Investigate Workup/ Purification Losses complete->workup_issue side_reactions Analyze for Side Products (LC-MS) complete->side_reactions

Caption: Decision tree for troubleshooting low product yield.

III. Experimental Protocols

Protocol 1: N-Alkylation of 4-Piperidinemethanol

This protocol describes a general procedure for the N-alkylation of 4-piperidinemethanol with (2-bromoethyl)benzene.

Materials:

  • 4-Piperidinemethanol

  • (2-Bromoethyl)benzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidinemethanol (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred solution.

  • Slowly add (2-bromoethyl)benzene (1.0-1.1 eq.) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between dichloromethane and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column of an appropriate size for the amount of crude product.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved product onto the column.

  • Elute the column with a suitable solvent system. A good starting point is a gradient from 100% hexane to a mixture of hexane and ethyl acetate, or from 100% dichloromethane to a mixture of dichloromethane and methanol.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction cluster_side Potential Side Reactions start_amine 4-Piperidinemethanol product This compound start_amine->product N-Alkylation (Base, Solvent) start_halide (2-Bromoethyl)benzene start_halide->product elimination Styrene start_halide->elimination Strong Base/ Heat over_alkylation Quaternary Ammonium Salt product->over_alkylation Excess Alkyl Halide

Caption: Synthetic pathway and common side reactions.

IV. Data Summary

ParameterN-AlkylationReductive Amination
Starting Materials 4-Piperidinemethanol, (2-Bromoethyl)benzene4-Piperidinemethanol, Phenylacetaldehyde
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield 70-90%75-95%
Common Side Reactions Over-alkylation, EliminationImine reduction byproducts
Advantages Readily available starting materialsHigh selectivity for mono-alkylation
Disadvantages Potential for over-alkylationPhenylacetaldehyde can be unstable

V. References

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (2020). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Fakhraian, H., & Panbeh Riseh, M. B. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 39(5), 513-517.

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • DeSimone, R. W., et al. (2013). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 4(8), 731-736.

  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs. Retrieved from

  • ResearchGate. (2017). N-alkylation of secondary amine? Retrieved from [Link]

  • Google Patents. (n.d.). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates. Retrieved from

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Zamani, A., & Ghaieni, H. R. (2009). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Preparations and Procedures International, 41(1), 88-91.

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl. Retrieved from

  • Semantic Scholar. (n.d.). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [1-(2-Phenylethyl)piperidin-4-yl]methanol (CAS No: 3518-76-1).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As a bifunctional molecule containing a basic piperidine nitrogen and a polar hydroxyl group, its purification requires a nuanced approach. This document provides in-depth troubleshooting advice and detailed protocols grounded in chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Question 1: My isolated product is a yellow or brown solid/oil. What causes this discoloration and how can I remove it?

Answer: This is a very common issue with piperidine derivatives. The discoloration is typically caused by the oxidation of the basic piperidine nitrogen atom or other trace impurities.[2][3] While minor color may not impact subsequent reactions, achieving high purity often requires its removal.

Causality: The lone pair of electrons on the nitrogen in the piperidine ring is susceptible to air oxidation, especially when exposed to light, heat, or trace metal catalysts over time. This process forms small quantities of highly colored byproducts.

Solutions:

  • Activated Charcoal Treatment: This is the most straightforward method for removing colored impurities.

    • Mechanism: Activated charcoal has a high surface area with a network of pores that adsorb large, colored impurity molecules while leaving your smaller target molecule in solution.[4]

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal (typically 1-2% w/w). Stir the mixture at room temperature for 30-60 minutes. Crucially , filter the mixture through a pad of Celite or a fine filter paper to completely remove the charcoal fines.[2] The clarified solution can then be concentrated. Be aware that charcoal can also adsorb some of your product, so use it sparingly to minimize yield loss.

  • Vacuum Distillation: If your compound is thermally stable, short-path vacuum distillation can be highly effective at separating the desired product from non-volatile (and often colored) impurities.[2] This is generally more suitable for liquid products or low-melting solids.

Question 2: My recovery is very low after silica gel column chromatography, and my TLC spots are tailing. What is happening and how can I improve the outcome?

Answer: This is a classic problem when purifying basic compounds like piperidines on standard silica gel. The issue stems from the acidic nature of the silica surface.

Causality: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. Your basic piperidine nitrogen can undergo a strong acid-base interaction with these sites, leading to irreversible adsorption or very slow elution. This results in significant peak tailing on TLC and low (or zero) recovery from a column.[2]

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica before and during the chromatography run.

    • Method: Add a small amount of a basic modifier, typically triethylamine (TEA) , to your eluent system (mobile phase). A concentration of 0.5-1% TEA is usually sufficient.[2]

    • Protocol:

      • Prepare your mobile phase (e.g., ethyl acetate/hexane) and add 1% TEA by volume.

      • When packing your column, use this TEA-modified solvent.

      • Before loading your sample, flush the packed column with several column volumes of the TEA-modified solvent to ensure all acidic sites are neutralized.

      • Dissolve your sample in a minimum amount of the mobile phase (also containing TEA) before loading it onto the column.

      • Run the column as usual with the TEA-modified eluent. This should result in sharper peaks and significantly improved recovery.

  • Use an Alternative Stationary Phase: If issues persist, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • End-capped or Polymer-based Columns: These specialized columns are designed to have fewer free silanol groups and are more stable to a wider pH range, making them suitable for basic analytes.[2]

Question 3: I am struggling to find a suitable single solvent for recrystallization. My compound either dissolves completely at room temperature or is insoluble even at boiling. What should I do?

Answer: This is a common scenario where a two-solvent (or solvent/anti-solvent) recrystallization is the ideal solution.[5] This technique allows you to finely tune the solubility of your compound to achieve optimal crystal formation.

Causality: An ideal single recrystallization solvent dissolves the compound when hot but not when cold.[4] When no single solvent exhibits these properties, a pair of miscible solvents with opposing solubility characteristics can be used.

Solution: Two-Solvent Recrystallization

  • Solvent Selection: You need to identify two miscible solvents:

    • Solvent #1 (The "Good" Solvent): One in which your compound, this compound, is highly soluble, even at room temperature. Based on its structure, good candidates would be polar solvents like methanol, ethanol, or chloroform.[1]

    • Solvent #2 (The "Poor" or "Anti-Solvent"): One in which your compound is poorly soluble, even at boiling. For this compound, non-polar solvents like hexanes, heptane, or diethyl ether are likely candidates. Water could also act as an anti-solvent if the compound is dissolved in a water-miscible solvent like ethanol.[6]

  • Protocol: A detailed experimental protocol for this technique is provided in the Appendix. The general workflow is as follows:

    • Dissolve the crude compound in the minimum amount of hot "good" solvent to create a saturated solution.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now supersaturated.[5]

    • If you add too much anti-solvent, add a drop or two of the hot "good" solvent to redissolve the precipitate and achieve a clear solution again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

Below is a workflow diagram for this process.

G cluster_dissolve Step 1: Dissolution cluster_saturate Step 2: Saturation cluster_crystallize Step 3: Crystallization cluster_isolate Step 4: Isolation dissolve Dissolve crude product in minimum amount of hot 'Good' Solvent (S1) add_anti Add 'Poor' Solvent (S2) dropwise until solution becomes cloudy dissolve->add_anti reheat Reheat to boiling to redissolve precipitate add_anti->reheat Cloudiness appears cool_slow Cool slowly to room temperature reheat->cool_slow cool_ice Place in ice bath cool_slow->cool_ice filtrate Collect crystals by vacuum filtration cool_ice->filtrate wash Wash with cold S1/S2 mixture filtrate->wash dry Dry crystals under vacuum wash->dry

Caption: Workflow for Two-Solvent Recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound, and how do I choose the right one?

A1: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Technique Principle Best For Pros Cons Typical Purity
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Purifying solid products on a moderate to large scale; removing minor impurities.Cost-effective, scalable, can yield very high purity material.Requires the compound to be a solid; yield loss is possible in the mother liquor.[6]>99%
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica, alumina).[2]Complex mixtures with closely related impurities; small to moderate scale.High resolution for difficult separations; adaptable to various impurities.Can be time-consuming and solvent-intensive; potential for low recovery of basic compounds on silica.[2]98-99.5%
Acid-Base Extraction Separation based on the basicity of the piperidine nitrogen.Removing neutral or acidic impurities from the basic product.Simple, fast, and effective for removing specific types of impurities.Not effective for removing other basic impurities; can involve large solvent volumes.Purity is highly dependent on the nature of the impurities.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable, low-melting solids or liquid products; removing non-volatile or colored impurities.[2]Excellent for removing colored and polymeric byproducts.Compound must be thermally stable; not suitable for high-melting solids.>98%

Q2: What purity level is considered "good," and what analytical methods should I use to assess it?

A2: For most research and development applications, a purity of >98% is considered good. Purity should be assessed using a combination of methods:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities. A single spot (in multiple eluent systems) is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that can precisely determine the purity of your sample. For basic compounds like this, it's often necessary to use columns designed for amine analysis or to modify the mobile phase to prevent peak tailing.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural confirmation and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point: A sharp melting point range (within 1-2 °C) is a classic indicator of a pure crystalline solid.

Q3: My HPLC analysis of the purified free base shows two peaks. Is my compound impure?

A3: Not necessarily. This can be an analytical artifact. When analyzing piperidine derivatives, especially in their free base form, the appearance of two peaks can sometimes occur due to differential ionization or interactions with the stationary phase.[7] Before concluding the sample is impure, consider these troubleshooting steps for your analytical method:

  • Adjust Mobile Phase pH: Add a buffer or a modifier like trifluoroacetic acid (TFA) to ensure the analyte is consistently in its protonated form.

  • Change Column Chemistry: Use a column specifically designed for the analysis of basic compounds.[2][7]

  • Confirm with a Salt: Analyze the hydrochloride or hydrobromide salt of your compound. Salts typically elute as a single, sharp peak.[7][8]

Appendix: Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization

This protocol provides a step-by-step methodology for purifying this compound using a solvent/anti-solvent system.[5]

  • Preparation:

    • Place the crude solid into an Erlenmeyer flask with a stir bar.

    • Select a "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., hexanes) that are miscible.

    • Heat the "good" solvent in a separate beaker.

  • Dissolution:

    • Add the minimum volume of the hot "good" solvent to the flask containing your crude product until it fully dissolves. Keep the solution at or near its boiling point.

  • Removal of Insoluble Impurities (Optional):

    • If you observe any insoluble material, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.[5]

  • Inducing Crystallization:

    • While stirring the hot, clear solution, add the "poor" solvent dropwise.

    • Continue adding until the solution becomes faintly and persistently cloudy.

    • If excessive precipitation occurs, add a few drops of the hot "good" solvent to redissolve the solid and achieve a clear solution again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold mixture of the two solvents to remove any residual soluble impurities.

    • Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography with Triethylamine

This protocol describes the purification of your compound on silica gel, incorporating a basic modifier to ensure good recovery.[2]

  • Solvent Preparation:

    • Choose an appropriate eluent system based on TLC analysis (e.g., 50:50 Ethyl Acetate:Hexane).

    • To this solvent mixture, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent).

  • Column Packing:

    • Prepare a silica gel slurry using the TEA-modified eluent.

    • Pack the column with the slurry. Do not let the column run dry.

  • Equilibration:

    • Flush the packed column with at least 3-5 column volumes of the TEA-modified eluent to ensure the entire silica bed is neutralized.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the TEA-modified eluent.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Collection:

    • Run the column with the TEA-modified eluent, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Work-up:

    • Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator. The boiling point of TEA is ~89 °C, so it is easily removed with common organic solvents.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • PubChem. (n.d.). alpha-(2-Phenylethyl)-4-piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate.
  • Ovenden, S. P. B., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution.
  • Google Patents. (2006). WO 2006/055321 A2.
  • Solubility of Things. (n.d.). Fentanyl. Retrieved from [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • PubChem. (n.d.). N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zamani, A., & Ghaieni, H. R. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (n.d.). The oncolytic efficacy and in vivo pharmacokinetics of [2-(4- chlorophenyl)quinolin-4-yl](piperidine -yl)methanol (Vacquinol-1)
  • Royal Society of Chemistry. (n.d.). .

  • PubChem. (n.d.). N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0001967 - CRS catalogue. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). FENTANYL Fentanylum - Print Preview.
  • Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm.

  • SciSpace. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Google Patents. (2011). US20110021781A1 - Method for the Preparation of Fentanyl.
  • National Institutes of Health. (n.d.). Emerging Synthetic Fentanyl Analogs. PMC. Retrieved from [Link]

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Technical Support Center: Synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-(2-phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important piperidine derivative. As a key intermediate in the development of various pharmaceutical agents, ensuring its purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format.

Section 1: Troubleshooting Common Impurities by Synthetic Route

The synthetic origin of an impurity dictates the most effective strategy for its removal and prevention. The two most prevalent routes to this compound are:

  • Route A: Reductive amination of 4-piperidone with phenethylamine, followed by reduction of the resulting N-phenethyl-4-piperidone (NPP).

  • Route B: Direct N-alkylation of 4-piperidinemethanol with a 2-phenylethyl halide.

This section addresses issues specific to these pathways.

FAQ: Issues Related to the Reductive Amination / N-Alkylation Step

Question 1: My final product analysis (GC-MS/LC-MS) shows a significant peak corresponding to the unreacted starting material, either 4-piperidinemethanol or N-phenethyl-4-piperidone. What went wrong?

Answer:

This is a classic case of incomplete reaction, a frequent issue in piperidine synthesis.[2]

  • Probable Causes & Mechanistic Insight:

    • Insufficient Reaction Time/Temperature: The nucleophilic attack by the piperidine nitrogen on the electrophile (or the reductive amination process) may be kinetically slow. Insufficient thermal energy or time prevents the reaction from reaching completion.

    • Stoichiometric Imbalance: An insufficient amount of the phenethylating agent (e.g., 2-phenylethyl bromide) or the reducing agent in a reductive amination will naturally leave the starting material unconsumed.[3]

    • Reagent Degradation: The 2-phenylethyl halide may have degraded, or the reducing agent (e.g., sodium borohydride) may have lost activity due to improper storage and exposure to moisture.

  • Troubleshooting and Mitigation Protocol:

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or by analyzing aliquots with GC-MS. The reaction is complete only when the starting material spot/peak is no longer detectable.

    • Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the phenethylating agent or reducing agent can help drive the reaction to completion. However, be cautious as a large excess can lead to other impurities (see Question 2).

    • Verify Reagent Quality: Use freshly opened or properly stored reagents. If degradation is suspected, perform a small-scale test reaction or re-purify the starting materials.

Question 2: I've identified an impurity with a mass significantly higher than my product, suggesting double alkylation. How can I prevent this?

Answer:

This impurity is likely the N,N-dialkylated quaternary ammonium salt. This occurs when the product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Probable Cause & Mechanistic Insight:

    • The product, this compound, is a tertiary amine and remains nucleophilic. In the presence of excess electrophile (2-phenylethyl halide), it can compete with the starting secondary amine (4-piperidinemethanol), leading to the formation of a quaternary salt. This is a common side reaction in alkylations of amines.[4][5]

  • Troubleshooting and Mitigation Protocol:

    • Control Stoichiometry: Avoid a large excess of the 2-phenylethyl halide. Use a molar ratio close to 1:1, adding the halide dropwise to the reaction mixture to maintain its low concentration.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesirable second alkylation.

    • Purification: Quaternary ammonium salts are highly polar and non-volatile. They can typically be removed by:

      • Aqueous Wash: During workup, washing the organic layer with water or brine can extract the highly water-soluble quaternary salt.

      • Silica Gel Chromatography: The salt will remain at the baseline on a silica gel column.

Question 3: My reaction mixture has a distinct "styrene" smell, and I see a corresponding peak in my GC-MS analysis. What is the source?

Answer:

This is a strong indication of a base-induced elimination side reaction.

  • Probable Cause & Mechanistic Insight:

    • When using a 2-phenylethyl halide (e.g., bromide or chloride) as the alkylating agent, the base used to scavenge the resulting H-X can also act as a base to promote E2 elimination, yielding styrene. This is particularly problematic with strong, sterically hindered bases.

  • Troubleshooting and Mitigation Protocol:

    • Choice of Base: Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of stronger bases like triethylamine (TEA) or sodium hydroxide if elimination is a significant issue.

    • Temperature Management: Keep the reaction temperature as low as possible. Elimination reactions are often favored at higher temperatures.

    • Alternative Electrophile: Consider using 2-phenylethyl tosylate or mesylate. These are better leaving groups and can sometimes allow for lower reaction temperatures, disfavoring the elimination pathway.

Section 2: Impurities Originating from Precursors and Intermediates

Impurities are not only formed during the final step but can also be carried over from the synthesis of key intermediates like N-phenethyl-4-piperidone (NPP).[6]

Question 4: I'm synthesizing my own NPP intermediate via the Dieckmann condensation, and my final product purity is low. What are the likely culprits from this step?

Answer:

The Dieckmann condensation route to NPP is effective but can introduce specific impurities if not properly controlled.[7][8]

  • Probable Causes & Mechanistic Insight:

    • Incomplete Cyclization: The intramolecular cyclization of N,N-bis(β-carbomethoxyethyl)phenethylamine may be incomplete, leaving this acyclic diester as a significant impurity.

    • Retro-Dieckmann Reaction: The β-keto ester product of the cyclization can undergo a ring-opening reaction (retro-Dieckmann) if exposed to harsh basic conditions for extended periods.[7]

    • Incomplete Hydrolysis/Decarboxylation: After cyclization, the β-keto ester must be hydrolyzed and decarboxylated to yield NPP. Incomplete reaction at this stage will leave 3-carbomethoxy-N-phenethyl-4-piperidone as an impurity.

  • Troubleshooting and Mitigation Protocol:

    • Optimize Dieckmann Conditions: Ensure a strong, anhydrous base (like sodium methoxide or sodium hydride) and an appropriate solvent (like toluene or THF) are used to drive the cyclization to completion.[7]

    • Controlled Hydrolysis: Use carefully controlled conditions for the hydrolysis and decarboxylation step (e.g., refluxing with aqueous HCl). Monitor the reaction for the cessation of CO₂ evolution.

    • Purification of NPP: It is highly recommended to purify the NPP intermediate by recrystallization or chromatography before its use in the final reduction step. This prevents carry-over of these process-related impurities.[7]

Section 3: Analytical & Purification Strategies

Question 5: What are the best analytical methods for identifying and quantifying these impurities?

Answer:

A multi-technique approach is recommended for robust impurity profiling.[9][10]

  • Recommended Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and thermally stable impurities like unreacted starting materials, styrene, and NPP. It provides both retention time and mass fragmentation data for positive identification.[11]

    • High-Performance Liquid Chromatography (HPLC) with UV and/or MS Detection: The workhorse for purity analysis. A reverse-phase C18 column is often a good starting point. HPLC-MS is particularly powerful for identifying non-volatile impurities like over-alkylation products and involatile precursors.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information about the main product and can be used to identify and quantify impurities if their signals are resolved from the product's signals. It is invaluable for characterizing unknown impurities after isolation.

Technique Primary Use Case Strengths Limitations
GC-MS Detection of volatile impurities (starting materials, side-products like styrene).High sensitivity and specificity; provides structural data.[10]Requires analyte to be volatile and thermally stable.
HPLC-MS Mainline purity assessment; detection of non-volatile impurities.Versatile, highly quantitative, applicable to a wide range of compounds.[12]Can be more complex to develop methods for.
NMR Definitive structural elucidation of product and isolated impurities.Unambiguous structural information.Lower sensitivity compared to MS methods; complex mixtures are difficult to analyze.
Table 1: Comparison of Recommended Analytical Methods.

Question 6: What is a reliable, general-purpose method for purifying the final this compound product?

Answer:

Column chromatography followed by recrystallization is a robust method for achieving high purity.

  • Step-by-Step Purification Protocol:

    • Initial Workup: After the reaction is complete, perform a standard aqueous workup. Quench the reaction, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Column Chromatography:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient solvent system is often effective. Start with a non-polar solvent like hexane or dichloromethane (DCM) and gradually increase the polarity by adding methanol or ethyl acetate. For example, a gradient of 0% to 10% methanol in DCM.

      • Monitoring: Collect fractions and monitor them by TLC to pool the pure product.

    • Recrystallization:

      • Dissolve the purified oil or solid from chromatography in a minimum amount of a hot solvent. Good solvent systems to try include ethyl acetate/hexane or isopropanol.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent. Dry under vacuum. This step is excellent for removing minor, closely-related impurities.

Visual Workflow and Troubleshooting Guides

Impurity Formation Pathways

cluster_0 Route B: N-Alkylation SM1 4-Piperidinemethanol Product This compound SM1->Product N-Alkylation PEB 2-Phenylethyl Bromide PEB->Product Styrene Styrene (Elimination) PEB->Styrene E2 Elimination Quat Quaternary Salt (Over-alkylation) PEB->Quat Product->Quat Base Base (e.g., K2CO3) Base->Product Base->Styrene

Caption: Common side reactions during N-alkylation synthesis.

Troubleshooting Decision Tree

Start Analysis shows low purity/ unexpected peaks CheckMass Check MS data of impurity peak Start->CheckMass IsSM Mass matches starting material? CheckMass->IsSM IsHighMass Mass is higher than product? IsSM->IsHighMass No Action_Incomplete Incomplete Reaction: - Increase reaction time/temp - Check reagent stoichiometry IsSM->Action_Incomplete Yes IsLowMass Mass is lower than product? IsHighMass->IsLowMass No Action_Overalkylation Over-alkylation: - Reduce alkylating agent - Add agent slowly IsHighMass->Action_Overalkylation Yes Action_Elimination Elimination Product (e.g., Styrene): - Use milder base - Lower reaction temp IsLowMass->Action_Elimination Yes Action_Precursor Precursor Impurity: - Purify intermediate (e.g., NPP) - Check starting material purity IsLowMass->Action_Precursor No (Check other possibilities)

Caption: Decision tree for identifying impurity sources.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis. BenchChem.
  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7148. Available at: [Link]

  • BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs. Google Patents.
  • Fakhraian, H., & Riseh, M. B. P. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 39(5), 514-518. Available at: [Link]

  • Google Patents. (n.d.). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates. Google Patents.
  • Plant Care. (n.d.). How to Choose Piperidines: A Complete Buyer's Guide. Plant Care.
  • Zamani, A., & Ghaieni, H. R. (2012). Improved one-pot synthesis of 1-(2-phenethyl)-4-piperidone directly from phenethyl amine and methyl acrylate. Semantic Scholar. Available at: [Link]

  • S. R. P., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Research Journal of Pharmacy and Technology, 14(10), 5601-5606. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Retrieved from [Link]

  • Wójtowicz, M., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 168-180. Available at: [Link]

  • BenchChem. (n.d.). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. BenchChem.
  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023, 7781358. Available at: [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Wikipedia. Retrieved from [Link]

  • Cioc, R. C., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2004(12), 117-124. Available at: [Link]

  • Ovenden, S. P. B., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Science International, 322, 110742. Available at: [Link]

  • Kunalan, V., et al. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Analytical and Bioanalytical Chemistry, 395(4), 1161-1171. Available at: [Link]

  • Aalberg, L., et al. (2013). Simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants by GC-MS. Analytical Methods, 5(21), 6036-6043. Available at: [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Abdel-Majid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Google Patents. (n.d.). RU2495871C2 - Method of producing fentanyl. Google Patents.
  • Semantic Scholar. (n.d.). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Semantic Scholar. Retrieved from [Link]

  • Kimble, A. N. (2019). Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel Psychoactive Substances. Office of Justice Programs. Available at: [Link]

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troubleshooting failed reactions involving [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds, most notably as a precursor to fentanyl and its analogs.[1][2] Its structure comprises a tertiary amine within a piperidine ring, a primary alcohol, and a phenylethyl group, each presenting unique opportunities and challenges in synthetic transformations. This guide provides practical, experience-driven advice to help you navigate common experimental hurdles and achieve successful outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, storage, and handling of this compound.

Q1: How should I properly store and handle this compound?

Answer: Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it at -20°C is recommended.[3] The compound is a solid at room temperature.[3]

  • Inert Atmosphere: While stable, the tertiary amine can slowly react with atmospheric carbon dioxide to form a carbonate salt, which may appear as a white precipitate or cause crystallization in solution.[4] For high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particulates.[5] Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, should be worn.[5]

Q2: My starting material appears slightly yellow. Is it still usable?

Answer: A faint yellow tint is a common observation with piperidine derivatives and is often indicative of minor oxidation.[6] For many applications, this slight discoloration will not significantly impact the reaction outcome. However, for high-purity synthesis or when working with sensitive catalysts, purification is recommended. The most effective method for removing such colored impurities is typically distillation (if the compound is thermally stable and liquid) or recrystallization. Given that this compound is a solid, recrystallization from a suitable solvent system would be the preferred method.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Answer: While an exact spectrum from a single, authoritative source is not readily available, based on the analysis of structurally similar compounds, the following are the expected key resonances.[7][8]

Table 1: Predicted NMR Chemical Shifts for this compound

Group¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)Notes
Phenyl-H7.15 - 7.35 (m, 5H)~140 (ipso), 128.5 (ortho/meta), 126 (para)Aromatic protons and carbons of the phenylethyl group.
-CH₂-Ph2.75 - 2.90 (m, 2H)~34Methylene group adjacent to the phenyl ring.
N-CH₂-2.55 - 2.70 (m, 2H)~60Methylene group of the phenylethyl moiety attached to the nitrogen.
Piperidine-H (axial/equatorial)1.20 - 2.10 (m), 2.90 - 3.10 (m)~30-55Complex multiplets for the piperidine ring protons.
-CH₂OH~3.50 (d, 2H)~68Methylene group of the hydroxymethyl substituent.
CH-CH₂OH1.40 - 1.60 (m, 1H)~40Methine proton at the 4-position of the piperidine ring.
-OHVariable (br s)-The hydroxyl proton signal can be broad and its position is concentration and solvent dependent.

Note: These are estimated values. Actual spectra should be compared with data from a reliable source or fully characterized in-house.

Part 2: Troubleshooting Failed Reactions

This section is formatted as a series of problems you might encounter, followed by a systematic approach to diagnosis and resolution.

Problem 1: Low or No Yield in Acylation of the Primary Alcohol

You are attempting to synthesize an ester, for example, by reacting this compound with an acyl chloride (e.g., propionyl chloride) or anhydride, but you observe low conversion of your starting material.

Causality Analysis:

Low yields in acylation can stem from several factors, including poor nucleophilicity of the alcohol, side reactions involving the tertiary amine, or reagent degradation.

Troubleshooting Workflow:

start Low Yield in Acylation check_reagents 1. Verify Reagent Quality - Is acylating agent fresh? - Is solvent anhydrous? start->check_reagents check_base 2. Assess Base and Stoichiometry - Is a non-nucleophilic base used? - Is base stoichiometry correct (1.1-1.5 eq)? check_reagents->check_base Reagents OK side_reaction 3. Investigate Side Reactions - Check for N-acylation byproduct (quaternary salt). - Is the tertiary amine acting as a base and being consumed? check_base->side_reaction Base OK conditions 4. Optimize Reaction Conditions - Increase reaction time. - Increase temperature moderately (e.g., 0°C to RT). side_reaction->conditions No major side products purification 5. Review Workup & Purification - Is product water-soluble? - Is column chromatography optimized? conditions->purification Still low yield solution Successful Reaction purification->solution Optimized

Caption: Troubleshooting workflow for low-yield acylation reactions.

Step-by-Step Solutions:
  • Reagent Integrity:

    • Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture. Use a freshly opened bottle or distill the reagent before use. Hydrolysis reduces the effective concentration of your acylating agent.

    • Solvent: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Water will compete with your alcohol for the acylating agent.

  • Role of the Base:

    • Quaternization Risk: The tertiary piperidine nitrogen is nucleophilic and can be acylated by the acyl chloride to form a quaternary ammonium salt. This is a common side reaction that consumes both your starting material and reagent.

    • Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the alcohol. Use at least 1.1 equivalents of the base.

  • Reaction Conditions:

    • Temperature: Start the reaction at 0°C to control the initial exotherm, especially when adding the acyl chloride, then allow it to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) may be required, but monitor for byproduct formation.

    • Monitoring: Track the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small, additional charge of the acylating agent might be necessary.

  • Workup and Purification:

    • The resulting ester will be basic. During aqueous workup, avoid strongly acidic conditions which could protonate the piperidine nitrogen and pull your product into the aqueous layer. A wash with saturated sodium bicarbonate solution is typically sufficient.

    • For purification, flash column chromatography on silica gel is common. The basicity of the product can cause streaking on the column. To mitigate this, you can pre-treat the silica with a solvent system containing a small amount of triethylamine (e.g., 1%).

Representative Protocol: Acylation with Propionyl Chloride
  • Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Add triethylamine (1.2 eq.) and cool the solution to 0°C in an ice bath.

  • Add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine).

Problem 2: Over-oxidation or Low Yield during Oxidation to the Aldehyde

You are attempting to oxidize the primary alcohol to the corresponding aldehyde, [1-(2-Phenylethyl)piperidine-4-carbaldehyde], using a standard oxidant like Pyridinium Chlorochromate (PCC) or a Swern oxidation, but you are getting a low yield or a mixture of products.

Causality Analysis:

Primary alcohols can be over-oxidized to carboxylic acids if water is present.[9] Additionally, the tertiary amine can interfere with some oxidation reagents or conditions. The Swern oxidation, for example, is sensitive to the basicity of the substrate.

Troubleshooting Workflow:

start Oxidation Issues check_anhydrous 1. Ensure Anhydrous Conditions - Are all reagents and solvents dry? start->check_anhydrous reagent_choice 2. Evaluate Oxidant Choice - PCC: Prone to acidic conditions. - Swern: Sensitive to temperature and base. check_anhydrous->reagent_choice Conditions Dry swern_issues Swern-Specific Issues - Malodorous byproducts? - Low temperature maintained (-78°C)? reagent_choice->swern_issues Using Swern pcc_issues PCC-Specific Issues - Formation of tar? - Over-oxidation to acid? reagent_choice->pcc_issues Using PCC purification 3. Optimize Purification - Aldehyde stability on silica? - Basic character causing issues? swern_issues->purification pcc_issues->purification solution Successful Oxidation purification->solution Optimized

Caption: Decision tree for troubleshooting alcohol oxidation.

Step-by-Step Solutions:
  • Strictly Anhydrous Conditions: This is the most critical factor for preventing over-oxidation to the carboxylic acid, especially with chromium-based reagents like PCC.[9] Ensure your solvent (typically DCM) is anhydrous and the reaction is run under an inert atmosphere.

  • Choice of Oxidant and Conditions:

    • PCC Oxidation: PCC is acidic and can sometimes lead to side reactions with acid-sensitive functional groups. The workup can be challenging due to the formation of a tar-like chromium byproduct. Adding an adsorbent like Celite or silica gel to the reaction mixture can simplify filtration.[10]

    • Swern Oxidation: This is a milder method but requires strict temperature control (-78°C).[11] Allowing the reaction to warm prematurely can lead to side reactions like the Pummerer rearrangement. The tertiary amine in your substrate can interfere with the triethylamine base used in the final step. It is crucial to add the triethylamine after the formation of the alkoxysulfonium ylide.

    • Dess-Martin Periodinane (DMP): This is another excellent, mild alternative that often gives clean reactions and simplifies workup, though the reagent is more expensive.

  • Purification Strategy:

    • Aldehydes can be sensitive and may oxidize on silica gel during chromatography if left for extended periods. It's advisable to run the column relatively quickly.

    • As with the acylation product, adding 1% triethylamine to the eluent can improve the peak shape and recovery of the basic aldehyde product.

Representative Protocol: Swern Oxidation
  • In a flame-dried, three-neck flask under argon, add anhydrous DCM (0.2 M) and cool to -78°C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.5 eq.) followed by anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.). Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in a small amount of DCM dropwise, ensuring the internal temperature remains below -60°C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq.) dropwise, stir for 15 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench with water and transfer to a separatory funnel. Extract with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Problem 3: Failed Williamson Ether Synthesis

You are attempting to form an ether by deprotonating the alcohol with a strong base (e.g., NaH) and reacting it with an alkyl halide, but you recover only starting material.

Causality Analysis:

The Williamson ether synthesis requires the formation of an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction.[12] Failure can be due to an incomplete deprotonation step or issues with the subsequent substitution reaction.

Step-by-Step Solutions:
  • Ineffective Deprotonation:

    • Base Quality: Sodium hydride (NaH) is often sold as a dispersion in mineral oil, which must be washed away with anhydrous hexanes before use. Old NaH can have a coating of NaOH, rendering it less effective.

    • Solvent: Use a dry, polar aprotic solvent like THF or DMF to facilitate the reaction.

    • Confirmation: The deprotonation of the alcohol with NaH produces hydrogen gas. You should observe bubbling upon addition of the alcohol to the NaH suspension. If no gas evolution is seen, your base is likely inactive.

  • Poor Sₙ2 Reaction:

    • Alkyl Halide Reactivity: The Williamson ether synthesis works best with primary alkyl halides.[1] Secondary halides are slower and can lead to elimination byproducts, while tertiary halides will almost exclusively undergo elimination.

    • Leaving Group: Ensure your alkyl halide has a good leaving group (I > Br > Cl).

    • Intramolecular vs. Intermolecular Reactions: The tertiary amine in the molecule is a nucleophile. If the alkyl halide used has a second leaving group, intramolecular cyclization could be a competing pathway.

  • Side Reaction: N-Dealkylation

    • While generally stable, the N-phenylethyl group can be cleaved under certain harsh conditions.[3] Although unlikely in a standard Williamson synthesis, prolonged reaction times at high temperatures with certain reagents could potentially lead to N-dealkylation, complicating the reaction mixture. Metabolic studies show that N-dealkylation is a known pathway for similar structures.[13][14]

Representative Protocol: Williamson Ether Synthesis
  • In a flame-dried flask under argon, suspend sodium hydride (1.2 eq., 60% dispersion in oil, washed with hexanes) in anhydrous THF (0.2 M).

  • Cool the suspension to 0°C and add a solution of this compound (1.0 eq.) in THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Add the primary alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq.) dropwise.

  • Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to 0°C and carefully quench by the dropwise addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC - PubMed Central. [Link]

  • Williamson Ether Synthesis. (n.d.). Wikipedia. [Link]

  • Google Patents. (n.d.).
  • The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. [Link]

  • Scripps Research & Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • UGA Office of Research. (n.d.). Standard Operating Procedures. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Frontiers. (n.d.). Metabolic Pathways and Potencies of New Fentanyl Analogs. [Link]

  • Ontario Student Chemistry Blog. (n.d.). Alcohols and Amines. [Link]

  • Vardanyan, R., & Hruby, V. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(15), 1787–1811.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. [Link]

  • Eur. J. Org. Chem. (2008). Supporting Information. [Link]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. [Link]

  • U.S. Department of Justice. (n.d.). Role of Fentanyl Precursors. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. [Link]

  • DTIC. (n.d.). The metabolites of fentanyl and. [Link]

  • Benchchem. (2025). A Comparative Guide to the Reactivity of Primary vs. Tertiary Amino Alcohols in Synthesis.
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • ResearchGate. (2022). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]

  • Benchchem. (2025).
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Usiena air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]

  • NIST WebBook. (n.d.). 4-Anilino-N-Phenethylpiperidine. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Spectral Analysis of (.+-.)-cis-N-(1-(2-Hydroxy-2- phenylethyl)-3-methyl-4-piperidyl). [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ChemRxiv. (n.d.). 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. [Link]

  • Benchchem. (2025). Application Notes and Protocols: Acylation Reactions Using 4-(4-Fluorophenyl)butyryl Chloride.

Sources

Technical Support Center: [1-(2-Phenylethyl)piperidin-4-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.

Overview of Synthetic Strategies

The synthesis of this compound, a key intermediate in pharmaceutical development, can be approached via several distinct pathways. The optimal choice depends on factors such as available starting materials, scale, and desired purity profile. The three primary routes involve:

  • Reductive Amination: A one-pot reaction combining 4-piperidinemethanol with phenylacetaldehyde, followed by in-situ reduction. This is often favored for its efficiency and atom economy.[1][2]

  • Direct N-Alkylation: A classical SN2 substitution reacting 4-piperidinemethanol with an activated phenethyl electrophile, such as phenethyl bromide.[3][4]

  • Two-Step Ketone Reduction: This involves the initial synthesis of N-phenethyl-4-piperidone (NPP), which is subsequently reduced to the target alcohol.[5][6]

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction Pathways 4-Piperidinemethanol 4-Piperidinemethanol Reductive_Amination Reductive Amination 4-Piperidinemethanol->Reductive_Amination N_Alkylation Direct N-Alkylation (SN2) 4-Piperidinemethanol->N_Alkylation Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Reductive_Amination Phenethyl_Halide Phenethyl Halide (e.g., C8H9Br) Phenethyl_Halide->N_Alkylation NPP N-Phenethyl-4-piperidone (NPP) Ketone_Reduction Ketone Reduction NPP->Ketone_Reduction Final_Product This compound Reductive_Amination->Final_Product N_Alkylation->Final_Product Ketone_Reduction->Final_Product

Figure 1: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question: My reductive amination reaction has stalled, or the yield is very low. What went wrong?

Answer: Low yield in a reductive amination is a common issue that can typically be traced to the reducing agent, the pH of the reaction, or the stability of the iminium ion intermediate.

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the desired imine/iminium ion, lowering yield. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[2] It is particularly effective at reducing the protonated iminium ion and is less likely to reduce the aldehyde starting material.[7][8]

  • pH Control: The formation of the imine/iminium ion intermediate is typically acid-catalyzed, but the reducing agent requires a non-acidic environment to function optimally.[1] If the reaction is run without any acid, iminium formation can be slow. If too much acid is used, the hydride reagent can be quenched. For reactions starting with the free amine, a small amount of acetic acid can be beneficial.

  • Reaction Monitoring: The reaction is a two-step, one-pot process.[1] It's crucial to allow sufficient time for the imine/iminium ion to form before adding the reducing agent. We recommend stirring the amine and aldehyde together for 30-60 minutes at room temperature before introducing the hydride.[1]

Question: I'm performing a direct N-alkylation with phenethyl bromide and getting a complex mixture of products, including a persistent impurity that is more polar than my product.

Answer: This is a classic signature of over-alkylation. The secondary amine of 4-piperidinemethanol reacts with phenethyl bromide to form your desired tertiary amine. However, this tertiary amine product is also nucleophilic and can react with another equivalent of phenethyl bromide to form a quaternary ammonium salt.[3]

  • Mitigation Strategy 1: Control Stoichiometry: Slowly add the alkyl halide (1.0-1.1 equivalents) to the solution of the amine.[3][9] Using a syringe pump for slow, controlled addition over several hours is an effective technique to ensure the alkyl halide concentration remains low, favoring mono-alkylation.[3]

  • Mitigation Strategy 2: Base Selection: The reaction generates HBr as a byproduct, which protonates the starting amine, rendering it non-nucleophilic and slowing the reaction.[3] An acid scavenger (base) is required.

    • Inorganic bases like potassium carbonate (K₂CO₃) are common and effective.[3]

    • Non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be used to neutralize the acid without competing in the alkylation.[3]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[10]

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction Route Which Synthetic Route? Start->Route RA_Check Check Reducing Agent Route->RA_Check Reductive Amination NA_Check Check Stoichiometry & Base Route->NA_Check N-Alkylation Sol_RA Use NaBH(OAc)3 for selectivity. RA_Check->Sol_RA Is it NaBH4? Sol_pH Allow 30-60 min for imine formation before adding hydride. RA_Check->Sol_pH Is imine formation confirmed? Sol_NA1 Add alkyl halide slowly (Syringe Pump). NA_Check->Sol_NA1 Seeing over-alkylation? Sol_NA2 Ensure adequate base (e.g., K2CO3, DIPEA). NA_Check->Sol_NA2 Reaction stalling?

Figure 2: Decision workflow for troubleshooting low reaction yield.

Question: My final product is difficult to extract from the aqueous phase during workup.

Answer: The piperidine nitrogen in your product is basic (pKa of the conjugate acid is ~9-10). If the aqueous phase is neutral or acidic, a significant portion of your product will be protonated, forming a water-soluble ammonium salt.

  • Solution: During the workup, ensure the aqueous layer is made basic (pH > 10) by adding a solution of NaOH or K₂CO₃ before extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate.[11] This deprotonates the piperidinium ion, rendering the product much more soluble in the organic phase. Caution: If you used an acid to quench the reaction, adding a carbonate base will cause CO₂ evolution.[3]

Frequently Asked Questions (FAQs)

Question: For a clean, scalable synthesis, is reductive amination or direct N-alkylation better?

Answer: Both methods are viable, but for scalability and purity, reductive amination is often superior .

  • Reductive Amination: This one-pot procedure is highly efficient. Using a mild reducing agent like NaBH(OAc)₃ minimizes side reactions.[2] The reaction conditions are generally mild, and it avoids the use of potentially genotoxic alkyl halides.[4]

  • Direct N-Alkylation: While effective, this route carries the risk of over-alkylation to form quaternary ammonium salts, which can be difficult to remove.[3] The use of alkyl halides can also be a concern in pharmaceutical process development due to potential mutagenicity.[4]

Question: What are the best solvents and bases for direct N-alkylation?

Answer: The optimal conditions depend on the specific alkylating agent, but a general guide is provided below.

ParameterRecommendationRationale & Key Considerations
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions as they accelerate the rate.[10] For greener chemistry, higher boiling alcohols like butanol can be considered.[4]
Base K₂CO₃ (Potassium Carbonate), Cs₂CO₃ (Cesium Carbonate)Effective, inexpensive, and easy to remove by filtration.[3][10]
DIPEA (Hünig's Base), Et₃N (Triethylamine)Soluble organic bases. DIPEA is non-nucleophilic and preferred over Et₃N, which can sometimes undergo alkylation itself.[10]
NaH (Sodium Hydride)A very strong, non-nucleophilic base for less reactive amines. Requires anhydrous conditions and careful handling.[3]
Temperature Room Temp to 70 °CIf the reaction is slow at room temperature, gentle heating can significantly increase the rate. Monitor for side reactions at higher temperatures.[3][10]

Question: If I choose the ketone reduction route, what is the best way to synthesize the N-phenethyl-4-piperidone (NPP) intermediate?

Answer: NPP can be synthesized in several ways. A common laboratory method is the direct alkylation of 4-piperidone with phenethyl bromide.[6] For larger scales, a one-pot method involving the reaction of phenethylamine with methyl acrylate, followed by a Dieckmann condensation and decarboxylation, has been shown to be efficient.[12][13]

Detailed Experimental Protocols

Method A: Reductive Amination of 4-Piperidinemethanol

This protocol is adapted from general procedures for reductive amination of secondary amines.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanol (1.0 eq.).

  • Solvent: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add phenylacetaldehyde (1.1 eq.) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture for 30-60 minutes at room temperature. Monitor the formation of the imine intermediate by TLC or LC-MS if desired.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Method B: Direct N-Alkylation of 4-Piperidinemethanol

This protocol is based on standard N-alkylation procedures.[3]

  • Setup: To a round-bottom flask, add 4-piperidinemethanol (1.0 eq.) and a suitable base such as powdered anhydrous K₂CO₃ (2.0 eq.).

  • Solvent: Add an anhydrous polar aprotic solvent, such as acetonitrile (MeCN), to the flask (approx. 0.1-0.2 M).

  • Alkylating Agent: In a separate flask or syringe, prepare a solution of phenethyl bromide (1.05 eq.) in a small amount of acetonitrile.

  • Addition: Add the phenethyl bromide solution dropwise to the stirred amine suspension over 1-2 hours at room temperature. For best results, use a syringe pump.[3]

  • Reaction: After the addition is complete, continue stirring at room temperature or heat to 50-60 °C for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and water. Make the aqueous layer basic (pH > 10) with 1M NaOH.

    • Separate the layers and extract the aqueous phase twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the dried organic solution to yield the crude product, which can be purified by column chromatography or crystallization.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • Fakhraian, H., & Riseh, M. B. P. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Courtemanche, G., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 58(21), 8546-8563.
  • Li, W., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(23), 5733.
  • Musacchio, A. J., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 141(3), 1333-1343.
  • Google Patents. (n.d.). WO2006055321A2 - Process of making fentanyl intermediates.
  • Google Patents. (n.d.). US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • BenchChem. (n.d.). Troubleshooting & Optimization for N-Alkylation of Amines.
  • Zamani, A., & Ghaieni, H. R. (2012). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. Retrieved from [Link]

  • Bykov, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Sun, H., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr)
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • American Chemical Society Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide.
  • Zholobenko, A., et al. (2024). Direct amination of furoin and furil with ammonia and hydrogen over heterogeneous catalysts.
  • Abdel-Majid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Selective Reducing Agent. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Various Authors. (n.d.). Reductive amination in the synthesis of a key intermediate. ResearchGate. Retrieved from [Link]

  • Bakunov, S. A., et al. (2021).
  • Fu, G. C., & Lee, S. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society, 127(35), 12234-12235.
  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.
  • Fakhraian, H., & Riseh, M. B. P. (2008). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important piperidine derivative. Our aim is to equip you with the knowledge to not only identify and resolve experimental issues but also to understand the underlying chemical principles to proactively optimize your synthetic routes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic methodology.

Route 1: N-Alkylation of 4-Piperidinemethanol with a 2-Phenylethyl Halide

This is a common and direct approach, but it is not without its challenges, primarily concerning selectivity.

Problem 1: Low Yield of the Desired Product with a Significant Amount of a Water-Soluble Impurity.

  • Likely Cause: Over-alkylation of the tertiary amine product to form a quaternary ammonium salt. The nitrogen of the newly formed this compound is still nucleophilic and can react with another molecule of the 2-phenylethyl halide. This byproduct is highly polar and often remains in the aqueous phase during workup, leading to a lower isolated yield of the desired product.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Ensure that 4-piperidinemethanol is in slight excess (1.1 to 1.2 equivalents) relative to the 2-phenylethyl halide (1.0 equivalent).

    • Slow Addition of Alkylating Agent: Add the 2-phenylethyl halide dropwise to the reaction mixture over a prolonged period (e.g., 2-4 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Choice of Base and Solvent: Use a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Purification Tip: If a significant amount of the quaternary salt has formed, it can be removed by partitioning the reaction mixture between a nonpolar organic solvent (e.g., ethyl acetate) and water. The desired product will be in the organic layer, while the salt will remain in the aqueous layer.

Problem 2: Presence of an Unexpected, Less Polar Impurity.

  • Likely Cause: O-alkylation of the hydroxyl group of 4-piperidinemethanol to form the corresponding ether. This is more likely to occur with strong bases that can deprotonate the alcohol, such as sodium hydride (NaH).

  • Troubleshooting Protocol:

    • Select a Milder Base: Opt for a base that is less likely to deprotonate the alcohol, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

    • Protecting Group Strategy: For complete control, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether prior to N-alkylation. The protecting group can be removed in a subsequent step.

Route 2: Reductive Amination of 4-Piperidinemethanol with 2-Phenylethanal

Reductive amination is an excellent method for forming the N-C bond, but success hinges on the delicate balance between imine formation and reduction.

Problem 1: Incomplete Reaction with Significant Amounts of Starting Materials Recovered.

  • Likely Cause: Inefficient formation of the iminium ion intermediate. This step is often the rate-limiting step and is reversible. The presence of water can shift the equilibrium back towards the starting materials.

  • Troubleshooting Protocol:

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion.

    • Use of Dehydrating Agents: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water formed during imine formation, driving the equilibrium forward.

    • Pre-formation of the Imine: Stir the amine and aldehyde together for a period (e.g., 1-2 hours) before adding the reducing agent to allow for sufficient imine formation.

Problem 2: Formation of 2-Phenylethanol as a Major Byproduct.

  • Likely Cause: The reducing agent is too reactive and reduces the starting aldehyde before it can form the imine with the amine. This is a common issue with strong reducing agents like sodium borohydride (NaBH₄) when used in a one-pot procedure.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Employ a milder reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often the preferred reagent for one-pot reductive aminations.

    • Two-Step Procedure: If using a more reactive reducing agent like NaBH₄, perform the reaction in two distinct steps. First, form the imine, and then, after confirming its formation (e.g., by TLC or ¹H NMR), add the reducing agent at a low temperature (e.g., 0 °C).

Route 3: Reduction of Ethyl 1-(2-Phenylethyl)piperidine-4-carboxylate

This route involves the reduction of a more oxidized precursor, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Problem 1: Low Yield or Incomplete Conversion of the Starting Ester.

  • Likely Cause: Insufficient amount or deactivation of the LiAlH₄. LiAlH₄ is extremely sensitive to moisture and can be partially or fully quenched by water in the solvent or on the glassware.

  • Troubleshooting Protocol:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Sufficient Equivalents of LiAlH₄: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.

    • Proper Quenching Procedure: Follow a careful quenching procedure (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and then more water) to ensure the aluminum salts precipitate in a granular form, which simplifies filtration and improves product recovery.[1]

Problem 2: Product is Difficult to Purify and Appears as an Oil.

  • Likely Cause: The presence of aluminum salts that have not been effectively removed during the workup. These can form emulsions and make the product difficult to handle. The product itself may also be an oil at room temperature.

  • Troubleshooting Protocol:

    • Effective Workup: The Fieser workup is highly recommended for precipitating aluminum salts. After quenching, a stirrable slurry should form. The mixture can be filtered through a pad of Celite® to remove the solids.

    • Acid-Base Extraction: Purify the crude product by dissolving it in an organic solvent and extracting with a dilute acid (e.g., 1 M HCl). The amine will move to the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the free amine is extracted back into an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: My final product is a viscous oil, but I have seen reports of it being a solid. How can I induce crystallization?

A1: The physical state of this compound can be sensitive to purity. If it is an oil, it may contain impurities that are inhibiting crystallization. First, ensure the product is of high purity using the purification techniques mentioned above. Then, you can try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then cooling it slowly. Adding a non-polar solvent (e.g., hexanes) dropwise to a solution of the product in a more polar solvent until turbidity is observed, followed by cooling, can also promote crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide nucleation sites.

Q2: I am seeing an impurity with a mass corresponding to the dimer of my product minus a molecule of water. What is this and how can I avoid it?

A2: This is likely the bis-[1-(2-phenylethyl)piperidin-4-ylmethyl] ether. This can form under acidic conditions or at high temperatures, where the alcohol can be protonated and then undergo nucleophilic attack by another molecule of the alcohol. To avoid this, maintain neutral or slightly basic conditions during workup and purification, and avoid excessive heat.

Q3: Can I use 2-phenylethyl chloride instead of the bromide for the N-alkylation reaction?

A3: Yes, 2-phenylethyl chloride can be used, but it is less reactive than the bromide. Consequently, the reaction may require more forcing conditions (higher temperature, longer reaction time), which could potentially lead to an increase in side products. If using the chloride, the addition of a catalytic amount of sodium or potassium iodide can be beneficial to promote the reaction via an in situ Finkelstein reaction.

Q4: How can I monitor the progress of my reductive amination reaction?

A4: Thin-layer chromatography (TLC) is a convenient method. You can spot the starting amine, the aldehyde, and the reaction mixture on the same plate. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction is proceeding. For more detailed analysis, you can take a small aliquot from the reaction, work it up, and analyze it by GC-MS or LC-MS to confirm the mass of the product and identify any intermediates or byproducts.

Visualizing Reaction Pathways

Synthetic Routes and Potential Side Reactions

G cluster_alkylation Route 1: N-Alkylation cluster_red_am Route 2: Reductive Amination cluster_reduction Route 3: Ester Reduction start1 4-Piperidinemethanol + 2-Phenylethyl Bromide prod1 This compound start1->prod1 Desired Path side1b O-Alkylated Ether (Side Reaction) start1->side1b Undesired Path side1a Quaternary Ammonium Salt (Over-alkylation) prod1->side1a Further Reaction start2 4-Piperidinemethanol + 2-Phenylethanal prod2 This compound start2->prod2 Desired Path side2a Unreacted Starting Materials (Incomplete Reaction) start2->side2a Equilibrium side2b 2-Phenylethanol (Aldehyde Reduction) start2->side2b Side Reaction start3 Ethyl 1-(2-Phenylethyl)piperidine- 4-carboxylate prod3 This compound start3->prod3 Desired Path (LiAlH4) side3a Incomplete Reduction (Starting Material) start3->side3a Insufficient Reagent

Caption: Overview of synthetic routes and common side reactions.

Troubleshooting Workflow for Low Yield in N-Alkylation

G start Low Yield in N-Alkylation q1 Is a significant amount of starting 4-piperidinemethanol recovered? start->q1 q2 Is a water-soluble byproduct suspected? q1->q2 No sol1 Incomplete Reaction: - Increase reaction time/temperature - Check activity of base q1->sol1 Yes sol2 Over-alkylation: - Use excess amine - Slow addition of alkyl halide - Use a less reactive halide q2->sol2 Yes sol3 O-Alkylation: - Use a milder base (e.g., K2CO3) - Protect the hydroxyl group q2->sol3 No (Check for other side reactions)

Caption: Decision tree for troubleshooting low yields in N-alkylation.

Data Summary

Table 1: Comparison of Conditions for N-Alkylation of 4-Piperidinemethanol

ParameterCondition ACondition BCondition C
Base K₂CO₃DIPEANaH
Solvent ACNDCMTHF
Temperature RefluxRoom Temp0 °C to RT
Primary Side Product Low levels of over-alkylationMinimal side productsO-alkylation, Over-alkylation
Recommendation Good for scale-up, cost-effective.High selectivity, good for sensitive substrates.Not recommended due to lack of selectivity.

Table 2: Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
NaBH(OAc)₃ Mild, selective for iminium ions, suitable for one-pot reactions.More expensive, generates acetic acid.
NaBH₃CN Selective for iminium ions, effective in a wide pH range.Highly toxic (releases HCN in strong acid).
NaBH₄ Inexpensive, readily available.Can reduce aldehydes, less selective, often requires a two-step process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Oriental Journal of Chemistry, 24(2), 737-740.
  • Gribble, G. W. (2010). Sodium Borohydride and its Derivatives. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Ovenden, S. P. B., McDowall, L. J., McKeown, H. E., & Zanatta, S. D. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Science International, 320, 110701. [Link]

  • Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved from [Link]

  • Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • Vandeputte, M. M., et al. (2020). Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. Journal of Analytical Toxicology, 45(2), 113-121.
  • U.S. Drug Enforcement Administration. (2007). Control of a Chemical Precursor Used in the Illicit Manufacture of Fentanyl as a List I Chemical. Federal Register, 72(77), 20039-20047. [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(1), 43-52. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

preventing degradation of [1-(2-Phenylethyl)piperidin-4-yl]methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center for [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My recent analysis of stored this compound shows a decrease in purity. What could be the cause?

A decrease in purity over time suggests that the molecule is undergoing degradation. [1--(2-Phenylethyl)piperidin-4-yl]methanol contains two primary reactive functional groups: a tertiary amine within the piperidine ring and a primary alcohol. These groups are susceptible to degradation under suboptimal storage conditions. Key contributing factors include exposure to atmospheric oxygen, elevated temperatures, light, and humidity.

Q2: What are the primary chemical structures I should be concerned about as potential degradation products?

Based on the structure of this compound, the most probable degradation pathways involve oxidation of the piperidine nitrogen and the primary alcohol.

  • N-Oxide Formation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This is a common degradation pathway for piperidine-containing compounds.

  • Oxidation of the Primary Alcohol: The primary alcohol group can be oxidized first to an aldehyde and then further to a carboxylic acid.

  • Ring Opening: While less common under typical storage conditions, cleavage of the C-N bond in the piperidine ring can occur, leading to the formation of amino acid intermediates that can be further oxidized.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage. Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material to protect from light and moisture.

  • Moisture: The compound can be hygroscopic, so protection from moisture is crucial to prevent hydrolysis-mediated degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC analysis Chemical degradationCharacterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Compare the retention times with those of potential standards (e.g., the corresponding aldehyde or carboxylic acid).
Change in physical appearance (e.g., color change, clumping) Oxidation or moisture absorptionReview storage conditions. Ensure the container is properly sealed and stored in a desiccator if necessary. Consider repurifying the material if the change is significant.
Inconsistent results in biological assays Degradation of the active compoundUse a freshly opened or newly purchased batch of the compound. Perform a purity check of the stored material using a validated analytical method before use.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymersAttempt to dissolve a small amount in a range of solvents to assess solubility. If solubility is a persistent issue, it may indicate significant degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the likely degradation products and pathways for this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample and 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, by High-Performance Liquid Chromatography (HPLC) with a UV detector and preferably a mass spectrometer (LC-MS) to identify and characterize any degradation products.

Protocol 2: Routine Purity Assessment by HPLC

This protocol outlines a general HPLC method for routine monitoring of the purity of this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, then ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

3. Data Analysis:

  • Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G main This compound n_oxide N-Oxide Derivative main->n_oxide Oxidation (N) aldehyde Corresponding Aldehyde main->aldehyde Oxidation (OH) ring_opened Ring-Opened Products main->ring_opened Ring Cleavage (Harsh Conditions) acid Corresponding Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

G cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start Sample Preparation Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo End Identify Degradants & Assess Stability Analysis->End

Caption: Workflow for a forced degradation study.

References

  • MEL Science. (n.d.). How the oxidation of primary alcohols takes place. Retrieved from [Link]

  • Clark, J. (2020). oxidation of alcohols. Chemguide. Retrieved from [Link]

  • Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 6166–6175.
  • Wang, X., et al. (2018). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Synlett, 29(19), 2588-2592.
  • Wang, F., et al. (2017). Photocatalytic Dehydrogenation of Primary Alcohols: Selectivity Goes against Adsorptivity. ACS Omega, 2(8), 4372–4378.
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Combourieu, B., et al. (2001).

Technical Support Center: Quantifying [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, analytical chemists, and drug development professionals who may be working with this compound as a synthetic intermediate, metabolite, or novel molecular entity. Given the specific nature of this molecule, this guide synthesizes field-proven insights from the analysis of structurally related piperidine-based compounds, particularly fentanyl precursors and analogs, to provide a robust framework for your experimental design and troubleshooting efforts.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document provides FAQs, in-depth troubleshooting guides, and detailed experimental protocols to address the unique challenges this analyte presents.

Frequently Asked Questions (FAQs): First Principles

This section addresses fundamental questions about the analyte's properties, which are critical for developing a successful analytical method.

Q1: What are the key chemical properties of this compound that will influence its analysis?

A1: The structure is defined by three key features:

  • A Piperidine Ring: This is a saturated heterocyclic amine, making the molecule a tertiary amine with a basic pKa (typically around 9-11)[]. This basicity is the most critical factor in chromatographic method development.

  • A 1-(2-Phenylethyl) Group: This adds significant non-polar character to the molecule, making it suitable for reversed-phase chromatography.

  • A 4-Methanol Group: The primary alcohol group (-CH₂OH) adds polarity and is a potential site for metabolic oxidation or degradation.

Q2: How should I handle and store the pure compound and its solutions?

A2: Piperidine-based compounds can be susceptible to oxidation when exposed to air and light over time, which may lead to discoloration (e.g., turning yellow or brown)[2][3]. For optimal stability, store the solid material and stock solutions in amber vials at -20°C[4][5]. Prepare fresh working solutions daily if possible.

Q3: What chromatographic behavior should I expect?

A3: As a basic compound, this compound is prone to interacting with acidic residual silanols on silica-based stationary phases. This can lead to poor peak shape (tailing). It is essential to use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the analyte is consistently protonated, which improves peak symmetry dramatically[6].

Q4: How will this compound behave in a mass spectrometer?

A4: The tertiary amine on the piperidine ring is readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI+). Expect a strong signal for the protonated molecule [M+H]⁺. Key fragment ions will likely arise from the cleavage of the phenylethyl group and within the piperidine ring structure. Common fragments for the N-phenethylpiperidine core, for instance, are often observed around m/z 105 and 188[7][8].

Troubleshooting Guides: Common Analytical Issues

This section is formatted as a direct, problem-solving resource for issues you may encounter during method development and sample analysis.

Chromatography (HPLC & LC-MS/MS) Problems
Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing Secondary ionic interactions between the basic analyte and acidic silanols on the column packing.1. Add Acid to Mobile Phase: Ensure 0.1% formic acid (for MS) or 0.1% TFA (for UV) is in both mobile phase A and B[6]. 2. Use a Modern Column: Employ a high-purity silica column with end-capping or a hybrid particle column to minimize silanol activity. 3. Increase Ionic Strength: Add a buffer like 5-10 mM ammonium formate or ammonium acetate to the mobile phase.
Split or Multiple Peaks for a Single Standard 1. On-Column Ionization Issues: The analyte may exist in both protonated and neutral forms if the mobile phase pH is close to the analyte's pKa[6]. 2. Sample Solvent Mismatch: Injecting a sample in a strong, non-polar solvent (like 100% ACN) into a highly aqueous mobile phase can cause peak distortion.1. Confirm Mobile Phase pH: The mobile phase pH should be at least 2 pH units below the analyte's pKa. Using 0.1% formic acid (pH ~2.7) is typically sufficient. 2. Match Sample Solvent: Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 95:5 Water:ACN)[9].
Poor Retention on a C18 Column The methanol group may make the molecule more polar than anticipated, leading to early elution.1. Reduce Organic Content: Lower the initial percentage of acetonitrile or methanol in your gradient. 2. Try an Alternative Stationary Phase: A column with a different selectivity, such as a Phenyl-Hexyl or a Polar C18, may provide better retention[7].
Carryover / Ghost Peaks The basic nature of the analyte can cause it to adsorb to active sites in the autosampler or column, leading to carryover in subsequent blank injections.1. Optimize Needle Wash: Use a strong wash solvent containing both an organic component and an acid (e.g., 50:50 ACN:Water with 0.2% formic acid). 2. Passivate the System: Make several injections of a high-concentration standard to saturate active sites before running the main sequence.
Mass Spectrometry Problems
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization Suboptimal source conditions or ion suppression from the matrix or mobile phase.1. Optimize Source Parameters: Perform a tuning infusion of the analyte to optimize source voltages (capillary, cone/fragmentor) and gas flows (nebulizing, drying)[10]. 2. Check Mobile Phase Compatibility: High concentrations of non-volatile buffers or TFA can suppress the ESI signal. Formic acid or ammonium formate are preferred for LC-MS.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix (e.g., phospholipids from plasma) compete with the analyte for ionization.1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid Phase Extraction (SPE) to remove interferences[9]. 2. Adjust Chromatography: Modify the LC gradient to separate the analyte from the suppression zone. 3. Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects, providing the most accurate correction for signal variability.
Sample Preparation & Stability Problems
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery from Liquid-Liquid or Solid Phase Extraction 1. Incorrect pH: The analyte, being a base, requires a specific pH for efficient extraction. 2. Inappropriate Solvent Choice: The extraction solvent may not have the correct polarity to extract the analyte.1. Adjust Sample pH: Before extraction, basify the sample to a pH >10 (at least 2 units above the pKa) to ensure the analyte is in its neutral, more organic-soluble form. 2. Optimize Solvents: For LLE, test solvents like methyl tert-butyl ether (MTBE) or dichloromethane. For SPE, use a mixed-mode (e.g., C8/SCX) or polymeric (e.g., CX) sorbent which allows for strong retention and specific elution[11].
Analyte Degradation During Sample Processing The analyte may be unstable under certain conditions (e.g., high temperature, strong acid/base exposure during extraction).1. Avoid High Temperatures: Evaporate extraction solvents at a moderate temperature (e.g., <40°C)[9]. 2. Minimize Exposure to Harsh Conditions: If degradation is suspected, reduce the time the analyte spends in harsh pH conditions. 3. Conduct Stability Assessments: Test the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, room temperature).
Visualized Workflows and Logic Diagrams

A clear logical process is essential for efficient troubleshooting and method development.

G start start decision decision process process end_good end_good end_bad end_bad start_node Start: Analytical Method Development sample_prep 1. Select Sample Preparation (SLE, SPE, or PPT) start_node->sample_prep lc_setup 2. Initial LC Conditions (C18, ACN/H2O + 0.1% FA) sample_prep->lc_setup ms_setup 3. MS Tuning & Setup (ESI+, Infusion, MRM Dev) lc_setup->ms_setup run_test 4. Inject Standard & Assess ms_setup->run_test check_peak Acceptable Peak Shape & Retention? run_test->check_peak check_signal Sufficient Signal & Stability? check_peak->check_signal Yes troubleshoot_lc Troubleshoot Chromatography (See Peak Shape Guide) check_peak->troubleshoot_lc No validate 5. Proceed to Method Validation check_signal->validate Yes troubleshoot_ms Troubleshoot MS/Sample Prep (See MS/Prep Guides) check_signal->troubleshoot_ms No troubleshoot_lc->lc_setup troubleshoot_ms->sample_prep

Caption: High-level workflow for analytical method development.

G start Poor Peak Shape Observed d1 Split / Multiple Peaks? start->d1 d2 Tailing Peak? d1->d2 No p1 Check Mobile Phase pH (ensure pH << pKa). Add 0.1% Formic Acid. d1->p1 Yes d3 Fronting Peak? d2->d3 No p3 Increase Mobile Phase Acidity/Buffer. Use modern end-capped column. d2->p3 Yes p4 Reduce Injection Volume/Concentration. Check for column overload. d3->p4 Yes end_node Peak Shape Improved d3->end_node No, investigate further p2 Check Sample Solvent. Reconstitute in initial mobile phase. p1->p2 p2->end_node p3->end_node p4->end_node

Caption: Troubleshooting decision tree for poor chromatographic peak shape.

Experimental Protocols: Step-by-Step Methodologies
Protocol 1: Starting Conditions for HPLC-UV Analysis

This protocol provides a robust starting point for method development using HPLC with UV detection.

  • Chromatographic System: HPLC or UHPLC system with a UV/PDA detector.

  • Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[6].

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C[7].

  • Injection Volume: 5 µL.

  • Detection Wavelength: Monitor at 220 nm or perform a PDA scan to determine the absorbance maximum[12].

Protocol 2: Starting Conditions for LC-MS/MS Quantification

This protocol is designed for sensitive and selective quantification in complex matrices.

  • Chromatographic System: UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm)[4].

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid[13].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[13].

  • Gradient Program: (Adjust as needed based on analyte retention)

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B

    • 8.0 min: 10% B

  • Flow Rate: 0.35 mL/min[4].

  • Column Temperature: 50°C[13].

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MS Method:

    • Tune: Infuse a ~500 ng/mL solution of the analyte to find the precursor ion [M+H]⁺ and optimize collision energies for 2-3 product ions.

    • Acquisition: Multiple Reaction Monitoring (MRM).

Protocol 3: Sample Preparation using Supported Liquid Extraction (SLE)

SLE is a simple and effective technique for cleaning up biological samples like plasma or urine[9].

  • Sample Pre-treatment: To 200 µL of sample (e.g., plasma), add 20 µL of internal standard and 200 µL of a basic buffer (e.g., 0.5M Ammonium Hydroxide) to raise the pH. Vortex briefly.

  • Load: Load the pre-treated sample onto an ISOLUTE® SLE+ 400 µL plate or cartridge.

  • Wait: Allow the sample to adsorb for 5 minutes.

  • Elute: Add 1 mL of an appropriate elution solvent (e.g., Methyl tert-butyl ether or Dichloromethane) and collect the eluate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase[9].

Protocol 4: Forced Degradation Study

Forced degradation studies are essential for understanding stability and ensuring the analytical method is "stability-indicating" as per ICH guidelines[14]. The goal is to achieve 5-20% degradation of the active ingredient.

Stress Condition Methodology Purpose
Acid Hydrolysis Dissolve analyte in 0.1 M HCl. Heat at 60°C for 2-8 hours. Neutralize with NaOH before analysis.To test stability in acidic environments. Fentanyl-related structures can degrade under these conditions[3][15].
Base Hydrolysis Dissolve analyte in 0.1 M NaOH. Heat at 60°C for 2-8 hours. Neutralize with HCl before analysis.To test stability in alkaline environments. Many fentanyl analogs are stable to base[3].
Oxidation Dissolve analyte in a solution of 3% hydrogen peroxide. Keep at room temperature for 2-24 hours.To test susceptibility to oxidation. The piperidine nitrogen is a common site for oxidation, forming an N-oxide[3][15].
Thermal Degradation Store the solid analyte in an oven at 80°C for 24-48 hours. Dissolve for analysis.To assess the intrinsic thermal stability of the molecule.
Photostability Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To determine if the molecule is light-sensitive.
References
  • Garg, A., Solas, D. W., Takahashi, L. H., & Cassella, J. V. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 325-334. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • SCIEX. (n.d.). Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. Retrieved from [Link]

  • Sofalvi, N., et al. (2019). Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID. Journal of Analytical Toxicology, 43(9), 678-691. Retrieved from [Link]

  • Concheiro, M., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry, 7, 229. Retrieved from [Link]

  • Concheiro, M., et al. (2019). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. National Institutes of Health. Retrieved from [Link]

  • Salomone, A., et al. (2020). Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. Analytical and Bioanalytical Chemistry, 412(26), 7149-7160. Retrieved from [Link]

  • ResearchGate. (2010). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • PubMed. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]

  • National Institute of Standards and Technology. (2022). REMEDY Characterization Results. Retrieved from [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Sample Preparation for Fentanyl Analogs in Whole Blood. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

  • Shimadzu. (2018). LC-MS/MS detection of fentanyl and related synthetic opioids in biological matrices. Retrieved from [Link]

  • Goromaru, T., et al. (1984). Identification and Quantitative Determination of Fentanyl Metabolites in Patients by Gas Chromatography-Mass Spectrometry. Anesthesiology, 61(1), 73-77. Retrieved from [Link]

  • Academic Journals. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC/MS/MS Analysis of Fentanyl and Related Analogs Using Biocompatible Solid Phase Microextraction. Retrieved from [Link]

  • Salomone, A., et al. (2021). Simultaneous Quantification of 25 Fentanyl Derivatives and Metabolites in Oral Fluid by Means of Microextraction on Pack. Pharmaceuticals, 14(10), 989. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

  • MDPI. (2023). Stability of Filled PDMS Pervaporation Membranes in Bio-Ethanol Recovery from a Real Fermentation Broth. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for [1-(2-Phenylethyl)piperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Poor aqueous solubility is a common hurdle in pharmaceutical development, often leading to issues with bioavailability and consistent dosing.[1][2][3] This document provides a structured, causality-driven approach to systematically diagnose and overcome these challenges.

Compound Overview: Understanding the Challenge

This compound is a basic compound. Its structure, featuring a piperidine ring and a phenylethyl group, contributes to its low intrinsic aqueous solubility. The key to enhancing its solubility lies in understanding and manipulating its physicochemical properties.

  • Chemical Structure: The presence of a tertiary amine within the piperidine ring makes this a basic molecule, capable of being protonated.

  • Solubility Profile: As a weak base, its solubility is highly dependent on pH.[5][6][7] It is expected to be poorly soluble in neutral or alkaline aqueous solutions and more soluble in acidic environments where it can form a protonated, more polar species.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution when I add it to a neutral buffer (e.g., PBS pH 7.4)?

A1: This is expected behavior for a weakly basic compound like this compound. At neutral pH, the molecule is predominantly in its non-ionized, free base form. This form is less polar and thus has very low aqueous solubility, causing it to precipitate.

Q2: I've tried dissolving the compound in water with vigorous stirring and heating, but it's not working. What am I doing wrong?

A2: While heating can increase the rate of dissolution and slightly increase solubility for some compounds, it is often insufficient for those with very low intrinsic solubility.[8][9] For a basic compound, the most effective initial strategy is to modify the pH of the solvent, rather than relying on physical methods alone.

Q3: Can I just dissolve it in an organic solvent like DMSO and then dilute it into my aqueous medium?

A3: This is a common laboratory practice, but it can be misleading. While the compound may be soluble in DMSO, upon dilution into an aqueous buffer, it can still precipitate if the final concentration exceeds its thermodynamic solubility at that pH.[8] This can lead to inaccurate results in biological assays. This technique is acceptable only if the final DMSO concentration is low and the compound remains in solution.

Q4: Is salt formation a good strategy for this compound?

A4: Yes, salt formation is a highly effective and widely used strategy for improving the solubility and dissolution rate of basic drugs.[10][11][12][13] By reacting the basic piperidine nitrogen with an acid, you form a salt which is an ionic species and typically has much higher aqueous solubility.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This section provides a logical workflow for tackling the solubility issues of this compound.

Workflow for Solubility Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Verification A Determine Baseline Solubility (pH 7.4) B Determine pKa A->B C pH Modification B->C Proceed to Formulation D Salt Formation C->D If insufficient G Measure Solubility in Formulation C->G E Complexation (e.g., Cyclodextrins) D->E If salt is unstable or not soluble enough D->G F Co-solvents E->F Alternative or combination approach E->G F->G H Assess Physical & Chemical Stability G->H H->C Failure: Re-evaluate I Goal: Target Concentration Achieved & Stable H->I Success

Caption: Decision workflow for enhancing compound solubility.

Step 1: Baseline Characterization

Before attempting to improve solubility, you must quantify the problem.

  • Action: Determine the thermodynamic solubility of the free base in a neutral buffer (e.g., pH 7.4 phosphate-buffered saline) and deionized water.

  • Rationale: This provides a baseline value (S₀) to which you can compare the effectiveness of your enhancement strategies.

  • Method: Use the shake-flask method.[14] See Protocol 1 for the detailed procedure.

Step 2: pH Modification

This is the most direct approach for a basic compound.

  • Action: Create a pH-solubility profile by measuring the compound's solubility in a series of buffers with decreasing pH (e.g., pH 7.0, 6.0, 5.0, 4.0, 3.0).

  • Rationale: According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the compound, the equilibrium will shift towards the protonated (ionized) form. This ionized form is significantly more water-soluble.[15]

  • Expected Outcome: You should observe a logarithmic increase in solubility as the pH decreases. This data is crucial for determining if a simple acidic formulation is sufficient for your needs.

Data Presentation: pH-Solubility Profile (Example)

pH of BufferPredicted StateSolubility (µg/mL)Fold Increase (vs. pH 7.4)
7.4Mostly Non-ionized< 1-
6.0Partially Ionized5050x
5.0Mostly Ionized500500x
4.0Fully Ionized> 2000> 2000x
Step 3: Salt Formation

If pH modification alone is insufficient or if you require a solid form of the compound with enhanced solubility, salt formation is the next logical step.[10][11]

  • Action: Perform a salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, citrate, tartrate, mesylate).

  • Rationale: Forming a salt converts the neutral molecule into an ionic compound, which often has a much higher intrinsic solubility and faster dissolution rate in aqueous media.[12][13] The choice of the counter-ion is critical as it can influence properties like crystallinity, hygroscopicity, and stability.[16]

  • Verification: The new solid form must be characterized to confirm salt formation and assess its properties. Techniques include X-Ray Powder Diffraction (XRPD) to confirm a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and purity.

Step 4: Advanced Formulation Approaches

If the above methods do not achieve the target concentration or if the formulation has stability issues, consider these advanced strategies.

  • Co-solvents:

    • Action: Evaluate the solubility in binary or ternary solvent systems (e.g., water/ethanol, water/propylene glycol, water/PEG 400).

    • Rationale: Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the aqueous environment.[17] This is a common strategy for parenteral formulations.

  • Complexation with Cyclodextrins:

    • Action: Assess solubility enhancement using different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)).

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[18][19] The non-polar part of your molecule can form an inclusion complex within this cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[18][20]

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials containing your chosen solvent (e.g., pH 7.4 buffer, pH 5.0 buffer). "Excess" means that solid material should be visible after initial mixing.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Salt Screening Workflow

G A Dissolve Free Base in Solvent A (e.g., Acetone, IPA) C Mix Stoichiometric Amounts (1:1) A->C B Dissolve Counter-ion Acid in Solvent B (e.g., IPA, Water) B->C D Stir/Heat/Cool Cycle to Induce Crystallization C->D E Isolate Solid (Filtration) D->E F Characterize Solid (XRPD, DSC, TGA) E->F G New Crystalline Form? F->G G->A No (Recrystallized Free Base) H Measure Aqueous Solubility & Stability G->H Yes

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of [1-(2-Phenylethyl)piperidin-4-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide offers an in-depth comparative analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol analogs, a scaffold of significant interest in medicinal chemistry, largely due to its core presence in potent opioid analgesics like fentanyl. We will explore how subtle molecular modifications to this core structure can dramatically alter pharmacological properties, shifting a compound's profile from a potent agonist to an antagonist, and influencing its efficacy and safety. This analysis is grounded in experimental data and aims to provide a clear, objective comparison to inform future research and development.

The Core Scaffold: A Foundation for Potent Bioactivity

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid piperidine ring, substituted with a phenylethyl group at the nitrogen and a functionalized side chain at the 4-position, provides a versatile template for interacting with various biological targets. The most prominent class of drugs based on this scaffold is the 4-anilinopiperidine analgesics, with fentanyl being the archetypal example.[1] These compounds primarily exert their effects through potent agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[2]

The lipophilic nature of the phenylethyl group facilitates passage across the blood-brain barrier, a critical step for centrally acting drugs.[2][3] The piperidine ring serves as a rigid core, positioning the substituents in a specific spatial orientation for optimal receptor interaction. The nature of the substituent at the 4-position is a critical determinant of the compound's pharmacological profile.

Comparative Analysis of Biological Activity: A Tale of Structural Modifications

The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. These modifications influence receptor affinity, selectivity, and functional activity (agonism vs. antagonism).

The most profound changes in biological activity arise from modifications at the 4-position of the piperidine ring. In the fentanyl series, this position is occupied by an N-acyl-N-phenylamino group.

  • N-Acyl Group: The nature of the acyl group significantly impacts potency. For instance, replacing the propionyl group of fentanyl with an acetyl group results in acetylfentanyl, which has approximately 30% of the analgesic potency of fentanyl.[4] Conversely, more complex acyl groups can lead to highly potent analogs like carfentanil, which is estimated to be 30-100 times more potent than fentanyl.[4]

  • N-Phenyl Group: The anilino nitrogen and the phenyl ring are crucial for high-affinity binding to the µ-opioid receptor. Modifications to the phenyl ring, such as the introduction of fluorine atoms, can modulate potency. For example, para-fluorofentanyl has been reported to have a potency ranging from equipotent to slightly less potent than fentanyl.[2]

The 2-phenylethyl group at the piperidine nitrogen is a key contributor to the high potency of fentanyl and its analogs. Replacing this group with other substituents generally leads to a decrease in analgesic activity. Thiophene bioisosteres, such as in thiofentanyl, have been synthesized and show that this modification is tolerated, though it can affect potency.[5]

The introduction of chiral centers into the this compound scaffold can lead to significant differences in the biological activity of stereoisomers. For example, in the highly potent analgesic ohmefentanyl, which has three chiral centers, the analgesic potency and µ-opioid receptor affinity are highly dependent on the stereochemistry. The (3R,4S,2'S) isomer is the most potent, being over 13,000 times more potent than morphine, while its antipode is significantly less active.[6] This highlights the critical importance of stereospecific interactions with the receptor binding pocket.

Quantitative Comparison of Biological Activity

The following tables summarize the biological activity of selected this compound analogs, focusing on their opioid receptor activity.

Table 1: In Vivo Analgesic Potency of Selected Analogs

CompoundAnimal ModelTestED50 (mg/kg)Relative Potency (Morphine = 1)Reference
MorphineMouseHot Plate-1[6]
FentanylMouseAcetic Acid Writhing-50-100[4][7]
AcetylfentanylMouseLitchfield–Wilcoxon0.021~30 (vs. Fentanyl)[4]
Ohmefentanyl (most potent isomer)MouseHot Plate0.0010613,100[6]
Carfentanil---~10,000[4]

Table 2: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
Fentanyl1.03 ± 0.15--[4]
Butyrfentanyl32 ± 4.1--[4]
Ohmefentanyl (most potent isomer)High Affinity (K(i)(DPDPE)/K(i)(DAMGO) = 22,500)Low AffinityLow Affinity[6]
Bivalent Ligand #127.94 (pKi)9.67 (pKi)8.14 (pKi)[8]
Bivalent Ligand #138.03 (pKi)9.71 (pKi)7.35 (pKi)[8]

Table 3: In Vitro Functional Activity (EC50 and Intrinsic Activity)

CompoundAssayReceptorpEC50Intrinsic ActivityReference
FentanylGTPγ[35S]MOR-Full Agonist[7]
Bivalent Ligand #10GTPγ[35S]MOR7.130.34[8]
Bivalent Ligand #11GTPγ[35S]MOR7.520.27[8]
Fentanylβ-arrestin RecruitmentMOR7.4513.62 (RMC)[8]
Bivalent Ligand #9β-arrestin RecruitmentMOR-1.58 (RMC)[8]
Signaling Pathways: The µ-Opioid Receptor Cascade

The primary mechanism of action for the analgesic effects of these compounds is through the activation of the µ-opioid receptor. This G-protein coupled receptor, upon agonist binding, initiates a signaling cascade that ultimately leads to the inhibition of neuronal excitability and neurotransmitter release.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binding G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates K_ion K+ GIRK->K_ion K+ efflux Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ca_channel->Neuronal_Inhibition Reduced Neurotransmitter Release K_ion->Neuronal_Inhibition Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: µ-Opioid receptor signaling pathway activated by agonist binding.

Experimental Protocols: A Foundation for Reproducible Science

The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key assays used to characterize the biological activity of these compounds.

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., CHO cells expressing human µ-opioid receptor) are prepared.

  • Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

This functional assay measures the ability of a compound to activate a G-protein coupled receptor.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Counting: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined to assess potency and efficacy.

These assays are used to evaluate the analgesic effects of a compound in animal models.

  • Animal Acclimation: Animals (e.g., mice) are acclimated to the testing environment.

  • Baseline Measurement: The baseline latency for the animal to respond to a thermal stimulus (e.g., licking a paw on a heated surface) is measured.

  • Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At various time points after administration, the response latency to the thermal stimulus is measured again.

  • Data Analysis: An increase in the response latency is indicative of an analgesic effect. The dose that produces a 50% maximal possible effect (ED50) is calculated.

Conclusion: From Structure to Function

The this compound scaffold is a remarkably versatile platform for the development of potent, centrally acting drugs. The extensive structure-activity relationship data available for its analogs, particularly within the fentanyl series, provides a rich source of information for medicinal chemists. This guide has highlighted how subtle changes in chemical structure can lead to profound differences in biological activity, a testament to the specificity of drug-receptor interactions. A thorough understanding of these relationships, supported by robust experimental data, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • Valpuesta, J. M., & Carrascosa, J. L. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. ACS Chemical Neuroscience, 5(10), 978–983. [Link]

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A Comparative Guide to the Validation of Analytical Methods for [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of [1-(2-Phenylethyl)piperidin-4-yl]methanol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation upon which product quality, safety, and efficacy are built. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring that the described systems are inherently self-validating and grounded in authoritative standards.

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[1][2][3] This guide will explore and compare the primary analytical techniques applicable to a molecule like this compound and provide a detailed, field-tested workflow for the validation of a High-Performance Liquid Chromatography (HPLC) method, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][4][5]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is the first critical decision in method development. It is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., identification, impurity testing, or assay). For this compound, a polar molecule with a secondary alcohol and a tertiary amine, several techniques are viable, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for the quantification of drug substances and impurities. Its primary advantage is its applicability to non-volatile and thermally unstable compounds, making it ideal for this compound. Coupled with a UV detector, it offers a robust and reliable method for assay and purity determination.[6] When combined with Mass Spectrometry (HPLC-MS), it provides exceptional specificity and sensitivity.[7][8]

  • Gas Chromatography (GC): Often coupled with a Mass Spectrometer (GC-MS), this technique offers high separation efficiency and definitive identification.[9][10] However, the hydroxyl group in this compound may lead to poor peak shape and potential thermal degradation in the injector. Derivatization would likely be necessary to convert the polar -OH group into a more volatile and stable ether or ester, adding complexity to the sample preparation process.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are unparalleled for structural elucidation and identification.[11][12] While quantitative NMR (qNMR) is possible, these techniques are more commonly used for confirming the identity and structure of the bulk substance rather than for routine quantitative analysis in a quality control environment due to lower sensitivity and higher complexity compared to chromatographic methods.

Comparative Summary
Technique Principle Primary Application for Target Analyte Advantages Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Assay, impurity quantification, stability testing.Robust, reproducible, suitable for non-volatile compounds, widely available.Moderate sensitivity, specificity can be limited by co-eluting impurities.
LC-MS HPLC separation followed by mass analysis.Impurity identification, quantification at low levels, metabolite studies.High sensitivity and specificity.[13]Higher cost and complexity, potential for matrix effects.
GC-MS Partitioning between a gas mobile phase and a liquid/solid stationary phase.Identification of volatile impurities, potential for assay with derivatization.Excellent separation efficiency, definitive identification via mass spectra.Requires derivatization for polar analytes, potential for thermal degradation.[14]
NMR Nuclear spin transitions in a magnetic field.Definitive structural confirmation, identification.Provides unambiguous structural information.Low sensitivity, complex for quantitative analysis, high instrument cost.
FT-IR Absorption of infrared radiation by molecular vibrations.Identity confirmation (fingerprinting).Fast, simple, non-destructive.[6]Limited quantitative ability, not suitable for complex mixtures.

In-Depth Workflow: Validation of an HPLC-UV Method

The following section details a comprehensive validation protocol for an Isocratic Reversed-Phase HPLC (RP-HPLC) method for the assay of this compound. This workflow is designed to be a self-validating system, where the successful execution of each step provides objective evidence of the method's suitability, in alignment with ICH Q2(R2) principles.[3][15][16]

Logical Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity (Peak Purity, Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spiked Placebo Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) protocol->lod_loq robustness Robustness (Deliberate Parameter Variation) protocol->robustness system_suitability System Suitability (Defined for Routine Use) specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability report Compile Validation Report system_suitability->report end Method Approved for Routine Use report->end

Caption: Workflow for analytical method validation per ICH Q2(R2).

Experimental Protocols & Acceptance Criteria

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] The following protocols are based on a hypothetical RP-HPLC method.

Hypothetical Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[15][17] This ensures that excipients, impurities, or degradation products do not interfere with the quantification of the analyte.

Protocol:

  • Placebo Analysis: Prepare and inject a solution containing all formulation excipients (placebo) to ensure no peaks co-elute with the analyte peak.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Analyze the stressed samples. The method should be able to separate the intact analyte from any degradation products formed.

  • Assess peak purity of the analyte in stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No significant peaks at the retention time of the analyte in the placebo chromatogram.

  • The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).

  • The analyte peak must pass peak purity analysis in all stressed samples.

Linearity and Range

Causality: Linearity establishes a proportional relationship between analyte concentration and the method's response. The range is the interval over which this proportionality is demonstrated with acceptable accuracy and precision.[15][16]

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area response against the corresponding concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed through recovery studies, which confirm that the method can accurately quantify the analyte in the presence of the sample matrix.[13][18]

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[17][18]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Alternatively, analyze three replicates at three concentrations (e.g., 80%, 100%, 120%).

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: The overall RSD for the combined data from both studies should be ≤ 2.0%.

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][17] This is a critical component of method development and is emphasized in modern guidelines.[13]

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Deliberately vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, flow rate ±0.1 mL/min, temperature ±2°C).

  • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their defined limits for all variations.

  • The results for analyte quantification should not be significantly affected by the parameter variations.

Summary of Validation Parameters and Typical Results

The table below summarizes the validation parameters, a condensed protocol, and provides a column for documenting experimental results.

Parameter Protocol Summary Acceptance Criteria Example Result
Specificity Inject placebo; analyze force-degraded samples.No interference; Resolution > 2.0 from degradants.Pass
Linearity 5 concentrations, 80-120% range, n=3.r² ≥ 0.999.r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.80% - 120% of assay concentration.80% - 120%
Accuracy 3 levels (80, 100, 120%), n=3, spiked placebo.98.0 - 102.0% recovery.100.5% (RSD=0.8%)
Precision (Repeatability) 6 replicates at 100% concentration.RSD ≤ 2.0%.RSD = 0.7%
Precision (Intermediate) Repeatability on a different day/analyst.Overall RSD ≤ 2.0%.Overall RSD = 1.1%
LOD S/N ratio of 3:1.Report value.0.05 µg/mL
LOQ S/N ratio of 10:1.RSD ≤ 10% at this concentration.0.15 µg/mL
Robustness Vary flow rate, temp, mobile phase %.System suitability passes under all conditions.Pass

Conclusion

The validation of an analytical method for a pharmaceutical compound such as this compound is a systematic and scientifically rigorous process. While several techniques can be employed for its analysis, RP-HPLC with UV detection typically offers the best balance of performance, reliability, and accessibility for routine quality control applications. The choice of method, however, must always be justified and proven fit for its intended purpose through a comprehensive validation study. By adhering to the principles and protocols outlined in this guide, which are firmly grounded in the ICH, FDA, and EMA frameworks, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data, thereby safeguarding the integrity of their development programs.[19][20][21][22]

References

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Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of [1-(2-Phenylethyl)piperidin-4-yl]methanol in Fentanyl Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Confounder in Fentanyl Analysis

In the landscape of forensic toxicology and clinical diagnostics, the accurate detection of fentanyl is of paramount importance. However, the proliferation of fentanyl analogs and the varied synthetic routes used in clandestine laboratories present a significant analytical challenge.[1] This guide focuses on a critical, yet often overlooked, player in this complex scenario: [1-(2-Phenylethyl)piperidin-4-yl]methanol . This compound is not only a known metabolite of several fentanyl analogs, such as furanylfentanyl, but also a potential impurity or precursor in illicit fentanyl synthesis.[2][3] Its structural similarity to the core fentanyl molecule raises a crucial question for researchers and drug development professionals: to what extent does it cross-react in standard fentanyl assays, potentially leading to inaccurate or misleading results?

This guide provides an in-depth, objective comparison of the potential cross-reactivity of this compound. We will delve into the structural basis for this cross-reactivity, compare its likely performance in common assay platforms against other fentanyl analogs, and provide detailed experimental protocols for validation. Our objective is to equip researchers with the necessary knowledge to anticipate, identify, and mitigate potential analytical interferences, thereby ensuring the integrity of their findings.

The Structural Underpinnings of Cross-Reactivity

Immunoassays, the workhorse of initial drug screening, rely on the specific binding of an antibody to its target antigen. However, this specificity is not absolute. Compounds with a high degree of structural similarity to the original immunogen used to generate the antibodies can also bind, leading to a cross-reactive signal.

This compound shares the core phenylethylpiperidine backbone with fentanyl. The primary structural difference lies at the 4-position of the piperidine ring, where the methanol group replaces the N-phenylpropanamide group of fentanyl. This shared core structure is the fundamental reason for potential cross-reactivity.

To visually contextualize these structural relationships, the following diagram illustrates the similarities between fentanyl, its key precursor 4-anilino-N-phenethylpiperidine (4-ANPP), and our compound of interest, this compound.

Fentanyl Fentanyl (Target Analyte) ANPP 4-ANPP (Precursor/Metabolite) Fentanyl->ANPP Structural Similarity (Shared Core) Methanol This compound (Compound of Interest) Fentanyl->Methanol Structural Similarity (Shared Core) ANPP->Methanol High Structural Similarity (Amine vs. Alcohol at C4)

Caption: Structural relationships between Fentanyl, 4-ANPP, and the target compound.

Comparative Analysis of Cross-Reactivity in Fentanyl Immunoassays

Numerous studies have evaluated the cross-reactivity of a wide array of fentanyl analogs in commercially available immunoassays. A consistent finding is that while many assays effectively detect fentanyl and some of its closely related analogs, they often exhibit poor recognition of structurally diverse analogs, metabolites, and precursors.[4][5]

Studies that have included 4-ANPP consistently report low to negligible cross-reactivity in fentanyl immunoassays.[5][6][7] This suggests that the antibody recognition sites are highly specific for the N-phenylpropanamide moiety of the fentanyl molecule, which is absent in both 4-ANPP and this compound.

The following table summarizes the cross-reactivity of selected fentanyl analogs and 4-ANPP in a representative fentanyl immunoassay. This data highlights the variability in assay performance and provides a basis for our comparison.

CompoundStructural Modification from FentanylTypical Cross-Reactivity (%)Reference(s)
Fentanyl (Target Analyte)100 [8]
AcetylfentanylPropanamide to Acetamide~100[8]
AcrylfentanylPropanamide to Acrylamide~100[8]
FuranylfentanylPropanamide to Furanamide~20[8]
CarfentanilPropanamide to Methyl Acrylate<0.1 (in most fentanyl assays)[9]
NorfentanylLoss of Phenethyl Group~3 (variable)[8]
4-ANPP Loss of Propanamide GroupGenerally Low (<1%) [5][6][7]
This compound Loss of Propanamide Group, C4-Amine to C4-MethanolInferred to be Low (<1%) (Inference)

Interpretation for Researchers:

Based on the consistent low cross-reactivity of 4-ANPP, it is highly probable that This compound will exhibit minimal to no cross-reactivity in most fentanyl screening immunoassays. While this reduces the likelihood of false-positive results from the presence of this specific compound, it also means that assays may fail to detect samples where this metabolite or precursor is present, potentially underestimating the exposure to certain fentanyl analogs.[10][11] This underscores the critical need for confirmatory analysis.

The Imperative of Confirmatory Analysis

The data clearly indicates that immunoassays alone are insufficient for the comprehensive detection of fentanyl and its related compounds.[11] Any positive screen, and indeed any sample where the presence of fentanyl analogs is suspected despite a negative screen, should be subjected to a more specific and sensitive confirmatory method. The gold standard for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The following workflow illustrates the recommended analytical approach for samples that may contain fentanyl, its analogs, and related precursors or metabolites.

cluster_screening Screening Phase cluster_confirmation Confirmatory Phase cluster_results Reporting Screen Sample subjected to Fentanyl Immunoassay LCMS LC-MS/MS Analysis Screen->LCMS All Presumptive Positives and High-Suspicion Negatives Data Data Review and Quantitation LCMS->Data Acquire Data Report Final Report: - Confirmed Analytes - Concentrations Data->Report Finalize Results

Caption: Recommended workflow for fentanyl and analog testing.

Experimental Protocols

To ensure scientific integrity and empower researchers to validate their own assays, we provide the following detailed protocols.

Protocol 1: Determining Cross-Reactivity in a Competitive ELISA

This protocol outlines the steps to calculate the percent cross-reactivity of a compound like this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Fentanyl ELISA kit (containing fentanyl-coated microplate, fentanyl-HRP conjugate, standards, wash buffer, TMB substrate, and stop solution)

  • This compound (or other test compounds)

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffers, standards, and the fentanyl-HRP conjugate according to the ELISA kit manufacturer's instructions.

  • Preparation of Test Compound Dilutions:

    • Create a high-concentration stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO), then dilute it into the assay buffer.

    • Perform a serial dilution to create a range of concentrations to be tested. A typical starting range might be 1 ng/mL to 10,000 ng/mL.

  • Assay Procedure:

    • Add 50 µL of the fentanyl standards or the test compound dilutions to the appropriate wells of the fentanyl-coated microplate.

    • Add 50 µL of the fentanyl-HRP conjugate to each well.

    • Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for the recommended time (e.g., 15 minutes), protected from light.

    • Add 100 µL of stop solution to each well to stop the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each standard and test compound concentration.

    • Generate a standard curve by plotting the absorbance of the fentanyl standards against their known concentrations.

    • Determine the concentration of fentanyl and the test compound that produces 50% of the maximum signal (the IC50 value).

    • Calculate the percent cross-reactivity using the following formula:[12] % Cross-Reactivity = (IC50 of Fentanyl / IC50 of Test Compound) x 100

Protocol 2: Confirmatory Analysis by LC-MS/MS

This protocol provides a general framework for the confirmatory analysis of this compound in a complex matrix like urine or blood.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • Certified reference material for this compound

  • Internal standard (e.g., a deuterated analog)

  • Sample preparation reagents (e.g., solid-phase extraction cartridges or 'dilute-and-shoot' buffers)

Procedure:

  • Sample Preparation:

    • To 1 mL of the sample (e.g., urine), add the internal standard.

    • Perform sample cleanup and concentration, typically using solid-phase extraction (SPE), to remove matrix interferences.

    • Elute the analyte from the SPE cartridge and evaporate the solvent.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient.

    • Detect the parent and product ions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Create a calibration curve using the certified reference material.

    • Quantify the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion and Authoritative Recommendations

The available evidence strongly suggests that This compound is unlikely to be a significant cross-reactant in fentanyl-specific immunoassays . This is inferred from consistent findings of low cross-reactivity for its close structural analog, 4-ANPP.[5][6][7] While this minimizes the risk of false-positive screens due to the presence of this compound, it highlights a critical limitation of immunoassays: their inability to detect the full spectrum of fentanyl-related substances that may be present in a sample.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Acknowledge Immunoassay Limitations: Be aware that a negative immunoassay result does not definitively rule out exposure to all fentanyl-related compounds.

  • Prioritize Confirmatory Testing: Employ LC-MS/MS or GC-MS for the confirmation of all presumptive positive screens and for comprehensive analysis in cases where the use of fentanyl analogs is suspected.

  • Validate for New Analogs: If the detection of specific precursors or metabolites is a priority, assays must be validated for their ability to detect these compounds. The provided protocol for determining cross-reactivity can serve as a template for such validations.

By understanding the nuances of assay performance and adhering to a rigorous analytical workflow that combines screening with robust confirmatory methods, the scientific community can ensure the accuracy and reliability of data in the critical field of opioid analysis.

References

  • Park, J., et al. (2022). Validation of a lateral flow chromatographic immunoassay for the detection of fentanyl in drug samples. Drug and alcohol dependence, 240, 109610. [Link]

  • Park, J., et al. (2022). Validation of a lateral flow chromatographic immunoassay for the detection of fentanyl in drug samples. PubMed, 36115223. [Link]

  • Wharton, R. E., et al. (2021). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Semantic Scholar. [Link]

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A Comparative Efficacy Analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol and Structurally Related Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological efficacy of [1-(2-Phenylethyl)piperidin-4-yl]methanol, a key structural motif in medicinal chemistry, and its analogues. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications influence the pharmacological activity of this class of compounds, primarily focusing on their interaction with opioid receptors.

Introduction: The Significance of the N-Phenylethyl Piperidine Scaffold

The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in the development of potent analgesics. Its incorporation into molecules like fentanyl has led to some of the most powerful opioid receptor agonists known.[1][2] The compound at the center of our discussion, this compound, represents a foundational structure within this class. While not a potent analgesic itself, its structural components—the N-phenylethyl group and the 4-substituted piperidine ring—are critical pharmacophoric elements. This guide will compare its implied efficacy with more complex derivatives to elucidate the principles of rational drug design in this chemical space.

The core hypothesis of our comparative analysis is that the efficacy of N-phenylethyl piperidine derivatives is critically dependent on the nature of the substituent at the 4-position of the piperidine ring. We will explore this by comparing the simple hydroxylmethyl group of our lead compound with the more elaborate functionalities found in highly active analogues.

Structure-Activity Relationship (SAR) Analysis

The analgesic potency of this class of compounds is governed by several key structural features:

  • The Piperidine Ring: This six-membered heterocyclic ring is considered an essential moiety for interaction with the µ-opioid receptor, mimicking a key structural component of morphine.[3] Altering the ring size to a five-membered (pyrrolidine) or seven-membered (azepane) ring typically results in a significant loss of analgesic activity.[4]

  • The N-(2-Phenylethyl) Group: The ethylene chain connecting the piperidine nitrogen to the phenyl ring is optimal for potent µ-opioid receptor binding.[4] Increasing or decreasing the length of this chain diminishes the analgesic effect. This group is believed to engage in lipophilic interactions within the receptor binding pocket.[4]

  • The 4-Position Substituent: This position is a critical determinant of a compound's efficacy and potency. As we will see in the comparative data, moving from a simple methanol group to more complex amides and esters dramatically enhances analgesic activity.

Below is a Graphviz diagram illustrating the core scaffold and the key regions for modification that dictate biological activity.

Caption: Core structure and key regions for structure-activity relationship (SAR) analysis.

Comparative Efficacy Data

The following table summarizes the in vivo analgesic efficacy of several N-(2-phenylethyl)piperidine derivatives, highlighting the dramatic increase in potency with modification at the 4-position. The data is presented as the median effective dose (ED50) in the rat tail withdrawal test, a standard assay for analgesic activity. A lower ED50 value indicates higher potency.

CompoundStructure4-Position SubstituentED50 (mg/kg, IV in rats)Potency Relative to MorphineReference
This compound -CH₂OHData not available*-
Fentanyl-N(Ph)C(O)Et0.011~100x[1]
Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate-CO₂Me and -N(Ph)C(O)Et0.0003210,031x[5]
cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide-N(Ph)C(O)Et (with 3-Me)0.000586,700x[1]
Ohmefentanyl (cis, 3R,4S,2'S isomer)-N(Ph)C(O)Et (with 3-Me, 2'-OH)0.0010613,100x[6]

The data clearly demonstrates that the introduction of an N-phenylpropanamide group at the 4-position, as seen in Fentanyl, dramatically increases analgesic potency. Further substitution on the piperidine ring or the N-phenylpropanamide moiety can lead to compounds with potencies thousands of times greater than morphine.[1][5]

Mechanistic Insights: Opioid Receptor Interaction

These compounds exert their effects primarily as agonists at the µ-opioid receptor, a G protein-coupled receptor (GPCR).[9] Upon binding, they trigger a conformational change in the receptor, leading to the activation of intracellular signaling pathways that ultimately result in analgesia. Molecular docking studies have elucidated the binding modes of these ligands, showing key interactions between the piperidine nitrogen, the phenylethyl group, and specific residues within the receptor's transmembrane helices, such as D147 and Y326.[3]

The following diagram illustrates the generalized signaling pathway following µ-opioid receptor activation.

Opioid_Signaling Ligand Opioid Agonist (e.g., Fentanyl) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels (Ca²⁺, K⁺) G_protein->Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Reduces signaling to Channels->Analgesia Leads to

Caption: Generalized signaling pathway of µ-opioid receptor activation leading to analgesia.

Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, we provide the following standardized protocols for key assays.

Synthesis of 1-(2-Phenylethyl)-4-piperidone (Key Intermediate)

This protocol is adapted from established methods and serves as the foundational step for synthesizing many of the compared compounds.[7][8]

Materials:

  • β-phenylethylamine

  • Methyl acrylate

  • Anhydrous methanol

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve β-phenylethylamine in anhydrous methanol. Cool the solution in an ice bath.

  • Slowly add methyl acrylate dropwise to the cooled solution while stirring. Maintain the temperature below 40°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8 hours.

  • Remove the methanol and excess methyl acrylate under reduced pressure to yield N,N-bis(β-methoxycarbonylethyl)phenethylamine.

  • Dieckmann Condensation: In a separate flask, prepare a solution of sodium methoxide in toluene.

  • Add the product from step 4 dropwise to the sodium methoxide solution and reflux the mixture for 3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add 25% hydrochloric acid. Reflux for 5 hours.

  • After cooling, separate the aqueous layer and adjust the pH to 12 with 40% sodium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., petroleum ether) to obtain pure 1-(2-phenylethyl)-4-piperidone.

In Vivo Analgesic Assay: Rat Tail Withdrawal Test

This is a standard method for assessing the analgesic efficacy of opioid compounds.[5]

Apparatus:

  • Tail-flick analgesia meter

  • Radiant heat source

  • Rat restrainers

Procedure:

  • Acclimatize male Wistar rats (200-250g) to the laboratory environment for at least one week.

  • On the day of the experiment, gently place each rat in a restrainer.

  • Measure the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail (approximately 5 cm from the tip) and recording the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.

  • Administer the test compound or vehicle control intravenously (IV) via the tail vein.

  • Measure the tail-flick latency at predetermined time points post-injection (e.g., 15, 30, 60, and 120 minutes).

  • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Determine the ED50 value (the dose required to produce a 50% MPE) using a dose-response curve.

The following diagram outlines the workflow for the in vivo analgesic assay.

Analgesic_Assay_Workflow Start Start: Acclimatized Rats Baseline 1. Measure Baseline Tail-Flick Latency Start->Baseline Administration 2. Administer Compound (IV, various doses) Baseline->Administration PostDrug 3. Measure Post-Drug Latency at Time Points Administration->PostDrug Calculate 4. Calculate %MPE PostDrug->Calculate DoseResponse 5. Generate Dose-Response Curve Calculate->DoseResponse ED50 End: Determine ED50 DoseResponse->ED50

Caption: Workflow for the rat tail withdrawal analgesic assay.

Conclusion

The comparative analysis of this compound and its structurally related analogues provides a clear and compelling illustration of structure-activity relationships in the context of opioid receptor modulation. The foundational N-(2-phenylethyl)piperidine scaffold is a versatile platform, but its biological efficacy is profoundly dictated by the chemical nature of the substituent at the 4-position. The transition from a simple methanol group to a more complex N-phenylpropanamide moiety transforms a relatively inactive precursor into a highly potent analgesic. This guide underscores the importance of targeted chemical modifications in drug discovery and provides a framework for the rational design of novel therapeutic agents based on this privileged chemical structure.

References

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A Researcher's Guide to the Spectroscopic Comparison of [1-(2-Phenylethyl)piperidin-4-yl]methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the precise characterization of molecular structure is not merely an academic exercise—it is a cornerstone of ensuring compound purity, efficacy, and safety. The compound [1-(2-Phenylethyl)piperidin-4-yl]methanol, a substituted piperidine, can exist as distinct stereoisomers. The subtle yet critical differences in the three-dimensional arrangement of their atoms can lead to significant variations in pharmacological activity.

This guide provides an in-depth, objective comparison of the cis and trans isomers of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present supporting data to empower researchers to unambiguously differentiate between these isomers.

The Structural Basis of Isomerism

The core of this compound is a piperidine ring, which adopts a low-energy chair conformation. The molecule has two key substituents: a 2-phenylethyl group on the nitrogen at position 1 and a hydroxymethyl group at position 4. The stereoisomerism arises from the relative spatial orientation of these two groups.

  • trans-isomer: In its most stable conformation, both the bulky N-phenylethyl and the C-4 hydroxymethyl groups occupy equatorial positions to minimize steric hindrance. This results in a more stable, lower-energy molecule.

  • cis-isomer: To maintain a cis relationship, one substituent must occupy an equatorial position while the other is forced into a more sterically hindered axial position.

These distinct spatial arrangements create unique electronic environments for the nuclei and different vibrational properties for the bonds, which can be definitively identified using modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereoisomer Assignment

NMR spectroscopy is the most powerful tool for differentiating cis and trans isomers of substituted piperidines due to its sensitivity to the local electronic environment and through-bond coupling of atomic nuclei.[1]

Expertise & Experience: The Decisive Role of Proton NMR (¹H NMR)

The key to distinguishing the isomers lies in analyzing the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J-values) of the piperidine ring protons.[2] The dihedral angle between adjacent protons, dictated by their axial or equatorial positions, directly influences the magnitude of the vicinal coupling constant (³J), a relationship described by the Karplus equation.[2]

  • Axial vs. Equatorial Protons: Protons in an axial orientation are shielded by the electron clouds of the C-C bonds of the ring, causing them to appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

  • Coupling Constants: The magnitude of the coupling between vicinal protons is highly dependent on the dihedral angle.

    • ³J (axial-axial): ~8–13 Hz (approx. 180° angle)

    • ³J (axial-equatorial): ~2–5 Hz (approx. 60° angle)

    • ³J (equatorial-equatorial): ~2–5 Hz (approx. 60° angle)

For this compound, the proton at the C-4 position (H-4) is the primary diagnostic signal.

  • In the trans isomer, the hydroxymethyl group is equatorial, meaning the H-4 proton is axial . This axial H-4 will exhibit large axial-axial couplings to the axial protons at C-3 and C-5.

  • In the cis isomer, if the hydroxymethyl group is axial, the H-4 proton is equatorial . It will therefore only show smaller axial-equatorial and equatorial-equatorial couplings to its neighbors.

Comparative ¹H NMR Data (500 MHz, CDCl₃)

Proton Signal trans-isomer (predicted) cis-isomer (predicted) Key Differentiating Feature
H-4 (CH-CH₂OH) δ ~3.5 ppm, tt, J ≈ 11.5, 4.0 Hzδ ~4.0 ppm, br sThe trans isomer shows a clear triplet of triplets with a large axial-axial coupling (~11.5 Hz). The cis isomer shows a broad singlet or multiplet with small couplings.
Piperidine Ring Protons (axial) Shielded (further upfield)Deshielded (further downfield)Reflects the conformational differences of the ring.
Piperidine Ring Protons (equatorial) Deshielded (further downfield)Shielded (further upfield)Complements the axial proton shifts.
Expertise & Experience: Corroboration with Carbon NMR (¹³C NMR)

¹³C NMR provides complementary data for structural assignment, primarily through the γ-gauche effect .[3] An axial substituent will cause steric compression on the γ-carbons (three bonds away), resulting in a shielding effect that shifts their signals upfield (to a lower ppm value).[3][4]

In the cis-isomer, the axial substituent will shield the piperidine carbons at the C-2 and C-6 positions relative to the trans-isomer where both substituents are equatorial.

Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Signal trans-isomer (predicted) cis-isomer (predicted) Key Differentiating Feature
C-2, C-6 δ ~54 ppmδ ~51 ppmUpfield shift in the cis isomer due to the γ-gauche effect from the axial substituent.[5]
C-3, C-5 δ ~29 ppmδ ~26 ppmUpfield shift in the cis isomer due to the γ-gauche effect.
C-4 δ ~41 ppmδ ~38 ppmThe carbon bearing the substituent is also affected by its orientation.
Experimental Protocol: NMR Spectroscopy

}

Experimental Workflow for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to aid in distinguishing CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak or an internal standard like TMS.

  • Analysis: Analyze the processed spectra, paying close attention to the chemical shift, multiplicity, and coupling constants of the H-4 proton in the ¹H spectrum and the chemical shifts of the ring carbons in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While generally less definitive than NMR for stereoisomer differentiation, it can offer corroborating evidence.[6][7] The overall molecular symmetry and potential for intramolecular interactions can lead to subtle but measurable differences in the spectra.

Expertise & Experience: Interpreting Vibrational Differences

The primary differences between the cis and trans isomers in an IR spectrum will likely appear in the fingerprint region (below 1500 cm⁻¹). The trans isomer, with its higher symmetry (diequatorial conformation), may exhibit a simpler spectrum with fewer or sharper bands compared to the less symmetric cis isomer.[8] Additionally, the C-O stretching vibration of the primary alcohol and the O-H stretching band could be affected.

Comparative FTIR Data (ATR)

Vibrational Mode Expected Wavenumber (cm⁻¹) Potential Difference between Isomers
O-H Stretch (Alcohol) 3200–3600The band shape may differ. The cis isomer (with an axial -CH₂OH) might show evidence of intramolecular H-bonding, leading to a broader or shifted band.
C-H Stretch (Aliphatic) 2850–3000Largely similar for both isomers.
C-O Stretch (Primary Alcohol) 1000–1075The exact position may shift slightly due to the axial vs. equatorial orientation.
Fingerprint Region 600–1400Most likely to show differences. The less symmetric cis isomer may display additional or broader absorption bands compared to the trans isomer.
Experimental Protocol: FTIR Spectroscopy

}

Experimental Workflow for FTIR Analysis

  • Instrument Preparation: Using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and allow it to dry.

  • Background Collection: Collect a background spectrum to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Place a small amount of the sample directly onto the ATR crystal. If the sample is a solid, use the pressure clamp to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the resulting spectra, focusing on differences in the fingerprint region and the O-H and C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. However, standard electron ionization (EI) mass spectrometry is generally not effective at distinguishing between stereoisomers.[9] The high energy of the EI process typically leads to the formation of identical radical cations and, consequently, identical fragmentation patterns for both cis and trans isomers.

Expertise & Experience: Utility and Limitations

The primary role of MS in this context is to validate the identity of the synthesized compound. Both isomers are expected to show an identical molecular ion peak (M⁺) and the same fragmentation pathway.[10]

Expected Fragmentation Pattern (EI-MS)

The fragmentation of N-substituted piperidines is often initiated by ionization at the nitrogen atom, followed by α-cleavage (cleavage of a C-C bond adjacent to the nitrogen).[10][11]

Predicted MS Fragmentation Data

m/z (mass-to-charge ratio) Proposed Fragment Significance
219 [M]⁺˙ Molecular Ion (Confirms MW = 219.32 g/mol )
188 [M - CH₂OH]⁺Loss of the hydroxymethyl radical.
114 [M - C₈H₉]⁺Loss of the phenylethyl radical.
105 [C₈H₉]⁺Phenylethyl cation.
91 [C₇H₇]⁺Tropylium ion (rearrangement of benzyl cation).

This data is expected to be identical for both the cis and trans isomers.

Experimental Protocol: Mass Spectrometry

}

Experimental Workflow for MS Analysis

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40–400) using a mass analyzer such as a quadrupole.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to ensure they are consistent with the expected structure.

Conclusion

The differentiation of the cis and trans isomers of this compound is a critical step in its chemical and pharmaceutical development. This guide demonstrates that while multiple spectroscopic techniques provide valuable information, they are not all equally suited for this specific task.

  • NMR Spectroscopy stands as the definitive and most powerful method. The analysis of ¹H NMR coupling constants, particularly the large axial-axial coupling observed for the H-4 proton in the trans isomer, provides an unambiguous assignment of stereochemistry.[2][12] This is strongly supported by the predictable upfield shifts observed in the ¹³C NMR spectrum of the cis isomer due to the γ-gauche effect.[3]

  • FTIR Spectroscopy serves as a complementary technique. While not as direct as NMR, observable differences in the fingerprint region and potentially in the O-H stretching band can provide corroborating evidence for the isomeric assignment.[6]

  • Mass Spectrometry is essential for confirming the molecular weight and formula of the compound but is inherently incapable of distinguishing between these stereoisomers under standard EI conditions.[10]

By employing these techniques with a clear understanding of their theoretical underpinnings and practical applications, researchers can confidently and accurately characterize the stereochemistry of this compound, ensuring the integrity and quality of their scientific endeavors.

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  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Image]. Retrieved from [Link]

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A Comparative Guide to the In Vitro and In Vivo Effects of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest at the Crossroads of Neuromodulation

[1-(2-Phenylethyl)piperidin-4-yl]methanol is a piperidine derivative with a phenylethyl substitution on the nitrogen atom and a hydroxymethyl group at the 4-position. Its structural similarity to precursors of potent analgesics like fentanyl has made it a compound of interest in medicinal chemistry and pharmacology.[1] Furthermore, its identification as a metabolite of synthetic opioids underscores the importance of understanding its intrinsic biological activity to fully characterize the pharmacological and toxicological profiles of the parent compounds. This guide will dissect the known effects of this molecule in controlled, isolated cellular environments (in vitro) and within complex, whole-organism systems (in vivo), providing a nuanced understanding of its potential.

In Vitro Profile: Receptor Interactions and Cellular Effects

The in vitro activity of a compound provides foundational knowledge about its direct interactions with biological targets. For this compound, these studies are crucial for elucidating its mechanism of action at the molecular level.

Target Receptor Binding Affinity

Initial characterization has identified this compound as a ligand for both muscarinic acetylcholine and sigma-1 receptors.[2][3] These receptors are implicated in a wide range of physiological and pathological processes, including learning, memory, pain perception, and neuropsychiatric disorders.

Sigma-1 (σ1) Receptor: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, involved in cellular stress responses and neuronal plasticity. While specific binding affinity data (Ki values) for this compound are not extensively published in readily available literature, its structural analogs, such as N-phenethylpiperidine, have shown moderate affinity for both σ1 and σ2 receptors.[4] For instance, the selective sigma receptor ligand AC927, which is 1-(2-phenethyl)piperidine oxalate, exhibits Ki values of 30 nM for σ1 and 138 nM for σ2 receptors.[4] This suggests that the N-phenethyl moiety is a key pharmacophore for sigma receptor interaction.

Muscarinic Acetylcholine (mAChR) Receptors: Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes (M1-M5), each with distinct tissue distributions and physiological roles. The interaction of this compound with mAChRs is suggested by its use as a building block for muscarinic ligands.[3] However, direct binding studies quantifying its affinity for each subtype are not prominently available in the current body of scientific literature. Studies on related N-substituted piperidine derivatives have demonstrated that modifications to the substituent on the piperidine nitrogen can significantly influence affinity and selectivity for mAChR subtypes.

Functional Activity at Target Receptors

Beyond simple binding, functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor.

Sigma-1 (σ1) Receptor Functional Modulation: The functional consequences of this compound binding to the σ1 receptor are not yet well-characterized. Functional assays, such as those measuring the modulation of ion channels or intracellular calcium levels, would be necessary to determine its functional activity.

Muscarinic Acetylcholine (mAChR) Receptor Functional Modulation: Similarly, the functional effects of this compound on mAChR signaling pathways, such as G-protein activation or second messenger production (e.g., inositol phosphate accumulation or cAMP inhibition), have not been extensively reported. Such studies would be essential to understand whether it enhances or inhibits cholinergic neurotransmission.

In Vivo Profile: Systemic Effects and Behavioral Outcomes

In vivo studies provide a more holistic understanding of a compound's effects, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its integrated effects on physiological systems and behavior.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has not been extensively detailed in published literature. Key parameters such as its bioavailability, half-life, volume of distribution, and clearance are crucial for designing and interpreting in vivo experiments. As a metabolite of some synthetic opioids, understanding its pharmacokinetics is also important for forensic and clinical toxicology.

Behavioral and Physiological Effects

Given its interaction with receptors involved in central nervous system function, the in vivo effects of this compound are of significant interest.

Analgesic Potential: The structural relationship to fentanyl precursors suggests a potential for analgesic activity. This would typically be evaluated in animal models of pain, such as the hot plate or tail-flick test. However, there is currently a lack of published data on the analgesic properties of this compound itself.

Neurochemical Effects: Techniques like in vivo microdialysis could be employed to measure changes in neurotransmitter levels (e.g., acetylcholine, dopamine, serotonin) in specific brain regions following administration of the compound.[7][8][9] This would provide valuable insights into its mechanism of action within the central nervous system.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Findings

A direct and detailed comparison between the in vitro and in vivo effects of this compound is currently hampered by a lack of comprehensive experimental data for the compound itself. The available information primarily points to its potential as a ligand for sigma-1 and muscarinic receptors based on its chemical structure and its role as a synthetic intermediate.

Table 1: Summary of Known and Potential Pharmacological Properties

Parameter In Vitro Data In Vivo Data Data Gaps and Future Directions
Target Receptors Sigma-1 (σ1), Muscarinic Acetylcholine (mAChR)Inferred from in vitro targets- Quantitative binding affinities (Ki) for all receptor subtypes.- Functional characterization (agonist, antagonist, etc.) at each target.
Potency (EC50/IC50) Not reportedNot reported- Determination of potency in functional assays for both σ1 and mAChRs.
Efficacy Not reportedNot reported- Measurement of maximal effect in functional assays.
Pharmacokinetics Not applicableNot well-characterized- Comprehensive ADME studies (bioavailability, half-life, metabolism, excretion).
Behavioral Effects Not applicableNot reported- Evaluation of locomotor activity, analgesic potential, and effects on learning and memory.
Neurochemical Effects Not applicableNot reported- In vivo microdialysis to assess neurotransmitter modulation.

Experimental Methodologies: A Guide for Future Investigations

To address the existing knowledge gaps, the following experimental protocols are recommended for a thorough characterization of this compound.

In Vitro Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for sigma-1, sigma-2, and all five muscarinic receptor subtypes.

  • Methodology:

    • Prepare membrane homogenates from cells or tissues expressing the target receptors.

    • Incubate the membranes with a specific radioligand for each receptor (e.g., -pentazocine for σ1, [3H]N-methylscopolamine for mAChRs) in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine the functional activity (agonist, antagonist, partial agonist, inverse agonist) and potency (EC50 or IC50) at the target receptors.

  • Methodology (example for a Gq-coupled mAChR):

    • Use a cell line stably expressing the muscarinic receptor subtype of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with increasing concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To test for antagonist activity, pre-incubate the cells with the compound before stimulating with a known agonist (e.g., acetylcholine).

    • Generate dose-response curves to determine EC50 or IC50 values.

In Vivo Experimental Protocols

1. Locomotor Activity Assay:

  • Objective: To assess the effect of the compound on spontaneous motor activity.

  • Methodology:

    • Acclimate rodents (mice or rats) to the testing room.

    • Administer this compound at various doses (and a vehicle control) via a relevant route (e.g., intraperitoneal injection).

    • Place the animals individually in open-field arenas equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

    • Analyze the data to determine dose-dependent effects on activity.

2. Hot Plate Analgesia Test:

  • Objective: To evaluate the potential analgesic effects of the compound.

  • Methodology:

    • Determine the baseline latency for a nociceptive response (e.g., paw licking, jumping) when a rodent is placed on a heated surface (e.g., 55°C).

    • Administer the compound or vehicle control.

    • Measure the response latency at several time points after administration.

    • An increase in response latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Visualizing the Path Forward: Proposed Research Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Data Integration & Analysis in_vitro_start This compound binding_assays Radioligand Binding Assays (σ1, σ2, M1-M5) in_vitro_start->binding_assays functional_assays Functional Assays (e.g., Ca2+ mobilization, cAMP) in_vitro_start->functional_assays determine_affinity Determine Ki values binding_assays->determine_affinity determine_function Determine EC50/IC50 & Emax (Agonist/Antagonist Profile) functional_assays->determine_function comparative_analysis Comparative Analysis of In Vitro vs. In Vivo Data determine_affinity->comparative_analysis determine_function->comparative_analysis in_vivo_start This compound pk_studies Pharmacokinetic Studies (ADME) in_vivo_start->pk_studies locomotor Locomotor Activity Assay in_vivo_start->locomotor analgesia Analgesia Models (Hot Plate, Tail Flick) in_vivo_start->analgesia microdialysis In Vivo Microdialysis in_vivo_start->microdialysis pk_studies->comparative_analysis locomotor->comparative_analysis analgesia->comparative_analysis microdialysis->comparative_analysis sar Structure-Activity Relationship (SAR) Insights comparative_analysis->sar therapeutic_potential Assessment of Therapeutic Potential comparative_analysis->therapeutic_potential

Figure 1. Proposed workflow for the comprehensive pharmacological characterization of this compound.

Conclusion and Future Perspectives

This compound stands as a compound with intriguing potential, primarily due to its structural relationship with pharmacologically active molecules and its identified interactions with key neuromodulatory targets. However, a significant gap exists in the scientific literature regarding its specific in vitro and in vivo pharmacological profile. The current understanding is largely based on its utility as a synthetic precursor and its identity as a metabolite.

To unlock the full potential of this molecule and to accurately assess its therapeutic promise or toxicological risk, a systematic and comprehensive evaluation as outlined in this guide is imperative. Future research should prioritize quantitative binding and functional studies to delineate its receptor interaction profile. Subsequently, well-designed in vivo experiments will be crucial to translate these molecular interactions into a physiological and behavioral context. Such a rigorous approach will not only clarify the standalone effects of this compound but also contribute to a more complete understanding of the pharmacology of its parent compounds and derivatives. This foundational knowledge is essential for guiding future drug design and development efforts in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

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  • Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology, 78(4), 648–657. [Link]

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benchmarking [1-(2-Phenylethyl)piperidin-4-yl]methanol against known standards

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking the novel compound, [1-(2-Phenylethyl)piperidin-4-yl]methanol, against established standards. The protocols and analyses detailed herein are designed to elucidate the compound's physicochemical properties and pharmacological profile, offering a robust comparison to molecules with known activities.

Introduction: The Significance of the 1-(2-Phenylethyl)piperidine Scaffold

The 1-(2-phenylethyl)piperidine moiety is a key pharmacophore found in a variety of biologically active compounds. Its structural resemblance to endogenous neurotransmitters often imparts affinity for critical central nervous system targets. Notably, this scaffold is a common feature in ligands for both the sigma-1 (σ1) receptor and the dopamine D2 receptor.[1] The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum, is implicated in a range of cellular processes and is a target for neuropsychiatric and neurodegenerative disorders.[2][3] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic and antiparkinsonian drugs.[4][5]

Given this precedent, this guide will focus on benchmarking this compound against standards for both the σ1 and D2 receptors to build a comprehensive pharmacological profile.

Physicochemical Characterization: Foundational Benchmarking

Before delving into biological assays, a thorough physicochemical characterization of this compound is essential to confirm its identity, purity, and fundamental properties.

Table 1: Physicochemical Properties of this compound
PropertyMethodExpected Outcome
Molecular WeightMass Spectrometry (ESI-MS)Confirmation of the theoretical molecular weight.[6]
Structural Integrity¹H and ¹³C NMRSpectral data consistent with the proposed structure.[6]
PurityHigh-Performance Liquid Chromatography (HPLC)>98% purity with a single, sharp peak.[6]
Lipophilicity (LogP)Calculated or HPLC-basedA measure of the compound's lipophilicity.
Experimental Protocol: Physicochemical Characterization

1. Mass Spectrometry (Electrospray Ionization - Mass Spectrometry):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[6]

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should display the molecular ion peak ([M+H]⁺), confirming the molecular weight.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

  • Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and the number of protons and carbons.

3. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used for piperidine derivatives.[6]

  • Mobile Phase: Employ a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid to improve peak shape.[6]

  • Detection: Use UV detection if the molecule possesses a suitable chromophore. Alternatively, a mass spectrometer can be used as a detector.[6]

  • Analysis: The retention time provides information on the compound's polarity, and the peak area can be used to determine its purity.[6]

Pharmacological Benchmarking: Target Affinity and Functionality

The core of this guide is the direct comparison of this compound with known standards at the σ1 and D2 receptors. This involves both binding assays to determine affinity and functional assays to assess efficacy (agonist, antagonist, or modulator activity).

Diagram 1: Pharmacological Benchmarking Workflow

cluster_0 Target Identification cluster_1 Binding Affinity Assays cluster_2 Functional Activity Assays cluster_3 Data Analysis & Comparison Target_ID This compound Sigma1_Binding Sigma-1 Receptor Radioligand Binding Assay Target_ID->Sigma1_Binding D2_Binding Dopamine D2 Receptor Radioligand Binding Assay Target_ID->D2_Binding Sigma1_Functional Sigma-1 Functional Assay (e.g., FRET-based) Sigma1_Binding->Sigma1_Functional D2_Functional Dopamine D2 Functional Assay (cAMP Measurement) D2_Binding->D2_Functional Data_Analysis Determine Ki, EC50/IC50 Compare to Standards Sigma1_Functional->Data_Analysis D2_Functional->Data_Analysis

Caption: Workflow for Pharmacological Benchmarking.

Section 1: Sigma-1 (σ1) Receptor Benchmarking

The σ1 receptor is a highly relevant target due to the structural motifs present in this compound. We will assess binding affinity against known σ1 ligands.

Table 2: Comparative Binding Affinities at the Sigma-1 Receptor
CompoundRadioligandKi (nM)Reference
This compound-PentazocineExperimental-
(+)-Pentazocine (Agonist)-PentazocineLiterature Value[7]
Haloperidol (Antagonist)-PentazocineLiterature Value[7]
SA4503 (Cutamesine) (Agonist)-PentazocineLiterature Value[3]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing σ1 receptor ligands.[7][8]

1. Membrane Preparation:

  • Utilize commercially available cell membranes expressing the human σ1 receptor or prepare them from suitable tissues like guinea pig liver, which has high σ1 receptor density.[8][9]

2. Binding Assay:

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, the radioligand -pentazocine at a concentration near its Kd, and varying concentrations of the test compound or standards.[10]

  • Incubation: Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[8][11]

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration (e.g., 10 µM) of a non-radiolabeled ligand like haloperidol.[11]

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Sigma-1 Receptor Signaling and Assay Principle

cluster_0 Endoplasmic Reticulum cluster_1 Assay Components ER Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Store Ca2+ Store IP3R->Ca_Store Regulates Ca2+ release Radioligand 3H-Pentazocine (Radioligand) Radioligand->Sigma1 Binds Test_Compound This compound (Test Compound) Test_Compound->Sigma1 Competes for Binding

Caption: Principle of the Sigma-1 Receptor Radioligand Binding Assay.

Section 2: Dopamine D2 Receptor Benchmarking

The 1-(2-phenylethyl)piperidine scaffold is also present in many D2 receptor ligands. Therefore, assessing the affinity and functional activity of this compound at this receptor is crucial.

Table 3: Comparative Binding Affinities at the Dopamine D2 Receptor
CompoundRadioligandKi (nM)Reference
This compound[³H]SpiperoneExperimental-
Dopamine (Agonist)[³H]SpiperoneLiterature Value[12]
Haloperidol (Antagonist)[³H]SpiperoneLiterature Value[13]
Risperidone (Antagonist)[³H]SpiperoneLiterature Value[13]
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

1. Membrane Preparation:

  • Use commercially available membranes from cell lines expressing the human D2 receptor (e.g., CHO or HEK293 cells).

2. Binding Assay:

  • The protocol is similar to the σ1 receptor binding assay, but with [³H]Spiperone as the radioligand.

  • Non-specific binding is typically determined using a high concentration of a D2 antagonist like haloperidol or sulpiride.

3. Data Analysis:

  • Data analysis follows the same principles as the σ1 receptor binding assay to determine the Ki value.

Table 4: Comparative Functional Activity at the Dopamine D2 Receptor
CompoundAssay TypeEC50/IC50 (nM)Efficacy (% of Dopamine)
This compoundcAMP InhibitionExperimentalExperimental
Dopamine (Agonist)cAMP InhibitionLiterature Value100%
Haloperidol (Antagonist)cAMP InhibitionLiterature Value0%
Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

The D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][12][14]

1. Cell Culture:

  • Use a cell line stably expressing the human D2 receptor, such as the DRD2 Nomad Cell Line.[12]

2. Assay Procedure:

  • Plate the cells in a suitable microplate format.

  • Pre-treat the cells with the test compound or standards at various concentrations.

  • Stimulate adenylyl cyclase with forskolin.

  • Incubate to allow for changes in cAMP levels.

  • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a fluorescent biosensor).[12]

3. Data Analysis:

  • Plot the cAMP levels against the logarithm of the compound concentration.

  • For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

  • For antagonists, determine the IC50 (the concentration that inhibits 50% of the response to a known agonist).

Diagram 3: Dopamine D2 Receptor Signaling and Functional Assay Principle

cluster_0 Cell Membrane cluster_1 Intracellular Signaling D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Dopamine Dopamine (Agonist) Dopamine->D2R Test_Compound Test Compound Test_Compound->D2R

Caption: D2 Receptor-mediated Inhibition of cAMP Production.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking this compound. By comparing its physicochemical properties and its affinity and functional activity at the σ1 and D2 receptors against well-characterized standards, researchers can gain a comprehensive understanding of its pharmacological profile. The data generated from these studies will be crucial for determining the potential therapeutic applications of this novel compound and for guiding future drug development efforts.

References

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A Comparative Guide to [1-(2-Phenylethyl)piperidin-4-yl]methanol and its Analogs in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol, a core chemical scaffold prominently featured in the structure of potent synthetic opioids. While this specific molecule is primarily a precursor, its structural attributes provide a critical foundation for understanding the structure-activity relationships (SAR) that govern the analgesic potency and safety profiles of numerous fentanyl analogs. Here, we will dissect the synthesis of this foundational molecule, compare its implicit pharmacological characteristics with key structural alternatives, and provide detailed experimental protocols for its preparation and evaluation. Our objective is to furnish researchers with a comprehensive understanding of how modifications to this scaffold, particularly at the piperidine nitrogen, influence biological activity at the µ-opioid receptor.

The Significance of the N-Phenylethyl Piperidine Scaffold

The 1-(2-phenylethyl)piperidin-4-yl moiety is a cornerstone of the 4-anilinopiperidine class of synthetic opioids, most notably fentanyl and its numerous analogs.[1][2] The phenylethyl group's interaction with the µ-opioid receptor is a crucial determinant of the high analgesic potency observed in this class of compounds.[3] Understanding the synthesis and pharmacological implications of the basic this compound structure is therefore fundamental for the rational design of novel analgesics with improved therapeutic windows.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding ketone, N-phenethyl-4-piperidone (NPP). NPP is a well-established intermediate in the synthesis of fentanyl and its analogs.[4][5]

Experimental Protocol: Synthesis of N-Phenethyl-4-piperidone (NPP)

This protocol is adapted from established methods for the synthesis of NPP.[6][7]

Materials:

  • β-phenylethylamine

  • Methyl acrylate

  • Anhydrous methanol

  • Nanosilica sulfuric acid (or another suitable acid catalyst)

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve β-phenylethylamine (1 equivalent) in anhydrous methanol. To this solution, add methyl acrylate (2.2 equivalents) dropwise at room temperature. The reaction is exothermic. Stir the mixture for 2-4 hours.

  • Solvent Removal: After the reaction is complete, remove the methanol and excess methyl acrylate under reduced pressure.

  • Dieckmann Cyclization: To the resulting crude diester, add toluene and sodium methoxide (1.1 equivalents). Heat the mixture to reflux for 4-6 hours. The completion of the cyclization can be monitored by thin-layer chromatography.

  • Hydrolysis and Decarboxylation: After cooling the reaction mixture, add aqueous hydrochloric acid (e.g., 6M) and heat to reflux for 2-4 hours to effect hydrolysis and decarboxylation.

  • Work-up: Cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude NPP.

  • Purification: The crude NPP can be purified by column chromatography or recrystallization.[8]

Experimental Protocol: Reduction of NPP to this compound

Materials:

  • N-phenethyl-4-piperidone (NPP)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate

Procedure:

  • Reduction: Dissolve NPP (1 equivalent) in methanol (for NaBH₄) or anhydrous THF (for LiAlH₄) in a round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add the reducing agent (NaBH₄, 1.5 equivalents or LiAlH₄, 1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C. If LiAlH₄ was used, a standard Fieser workup is recommended.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Performance Comparison: The N-Substituent's Role in Opioid Receptor Affinity

The substituent on the piperidine nitrogen is a critical determinant of a ligand's affinity and efficacy at the µ-opioid receptor. To illustrate this, we will compare the N-phenylethyl group with other common N-substituents found in piperidine-based opioid ligands.

N-SubstituentRepresentative Compound ClassGeneral Effect on µ-Opioid Receptor AffinityReference
Phenylethyl Fentanyl and analogsGenerally high affinity and potency. The aromatic ring is thought to engage in a key interaction with the receptor.[3]
Benzyl BenzylfentanylTypically lower affinity compared to the phenylethyl analog.[9]
Methyl N-Methyl-4-anilinopiperidinesSignificantly lower affinity than N-phenylethyl derivatives.[10]
Hydrogen NormeperidineVery low affinity. A larger, lipophilic substituent is generally required for potent activity.[10]

Causality Behind Experimental Choices: The choice of the N-phenylethyl group in the design of fentanyl was a pivotal discovery that led to a significant increase in analgesic potency compared to earlier opioids like meperidine (which has an N-methyl group). This highlights the importance of a lipophilic and appropriately sized substituent that can access a specific binding pocket within the µ-opioid receptor. The two-carbon linker between the phenyl ring and the piperidine nitrogen appears to provide the optimal spacing for this interaction.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Reduction Phenylethylamine Phenylethylamine Diester Diester Phenylethylamine->Diester + 2 eq. Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Diester Cyclic_beta_keto_ester Cyclic_beta_keto_ester Diester->Cyclic_beta_keto_ester NaOCH3 NPP N-Phenethyl-4-piperidone (NPP) Cyclic_beta_keto_ester->NPP H3O+, Heat Target_Molecule This compound NPP->Target_Molecule NaBH4 or LiAlH4

Caption: Synthetic pathway to this compound.

In Vitro Evaluation: µ-Opioid Receptor Binding Assay

To quantify the affinity of this compound and its analogs for the µ-opioid receptor, a competitive radioligand binding assay is a standard and robust method.

Experimental Protocol: µ-Opioid Receptor Binding Assay

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

  • [³H]DAMGO (a selective µ-opioid receptor agonist radioligand)

  • Test compounds (this compound and analogs)

  • Naloxone (a non-selective opioid receptor antagonist, for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Plate Preparation: To the wells of a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of [³H]DAMGO (typically at its Kd value)

    • Serial dilutions of the test compounds (or vehicle for total binding, and a high concentration of naloxone for non-specific binding).

  • Incubation: Initiate the binding reaction by adding the membrane suspension to each well. Incubate the plate at room temperature for 60-90 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound serves as a critical chemical scaffold in the development of potent opioid analgesics. Its synthesis from readily available precursors is well-established. The N-phenylethyl moiety is a key pharmacophoric element that confers high affinity for the µ-opioid receptor. Comparative analysis with other N-substituted piperidine derivatives consistently demonstrates the superiority of the N-phenylethyl group for achieving potent opioid agonism.

Future research in this area could focus on modifications of the phenylethyl group (e.g., ring substitutions) or the piperidine ring itself to fine-tune the pharmacological profile, potentially separating the desired analgesic effects from adverse effects such as respiratory depression and dependence. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel analogs based on this important scaffold.

References

  • Abdelshaheed, M., Mamdouh, I., El-Subbagh, H., & Youssef, K. M. (n.d.). Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate. Retrieved from [Link]

  • N-Phenethyl-4-piperidinone. (n.d.). Wikipedia. Retrieved from [Link]

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Preparation method of N-phenethyl-4-phenylaminopiperidine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Li, G., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]

  • (2011). The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents.
  • Osorio-Olivares, M., et al. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Retrieved from [Link]

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrobromide. (n.d.). PubChem. Retrieved from [Link]

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • (2006). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry, 14(12), 4077-4085. [Link]

  • (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Journal of Medicinal Chemistry, 59(18), 8577-8592. [Link]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. [Link]

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  • (2022). In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs. ACS Chemical Neuroscience, 13(21), 3044-3056. [Link]

  • (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Retrieved from [Link]

  • (2015). Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. Retrieved from [Link]

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 17(10), 1047-1051. [Link]

  • Wagmann, L., et al. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine (4F-Cy-BAP) and furanoyl-1-benzyl-4-anilinopiperidine (Fu-BAP). Archives of Toxicology, 94(6), 2141-2152. [Link]

  • (n.d.). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate. Retrieved from [Link]

  • Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. [Link]

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A Researcher's Guide to Purity Assessment of Commercially Available [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible experimental outcomes. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available [1-(2-Phenylethyl)piperidin-4-yl]methanol, a key building block in the synthesis of various pharmacologically active compounds. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for comparing products from different suppliers.

The Significance of Purity for this compound

This compound is a substituted piperidine derivative frequently utilized in medicinal chemistry. Its structural motif is found in a variety of compounds, including analogs of fentanyl and other centrally acting agents.[1][2] The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially leading to the formation of unintended side products, altered biological activity, and misleading structure-activity relationship (SAR) data. Therefore, rigorous purity assessment is not merely a quality control step but a critical component of scientific integrity.

Unmasking Potential Impurities: A Synthesis-Based Approach

To effectively assess purity, one must first understand the potential impurities that may arise during the synthesis of this compound. A common synthetic route involves the reductive amination of 4-piperidone with 2-phenylethyl bromide, followed by the reduction of the resulting ketone, 1-(2-phenylethyl)piperidin-4-one.[3][4] Another approach is the Dieckmann condensation.[3]

Based on these synthetic pathways, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-piperidone or 2-phenylethylamine.

  • Intermediates: The ketone intermediate, 1-(2-phenylethyl)piperidin-4-one, may be present if the final reduction step is incomplete.

  • By-products of Reductive Amination: Over-alkylation products or side reactions involving the amine and the reducing agent can lead to various impurities.[5][6]

  • By-products of Ketone Reduction: Incomplete reduction or side reactions during the conversion of the ketone to the alcohol. For example, using a strong reducing agent like lithium aluminum hydride requires careful quenching to avoid side reactions.[7]

  • Reagents and Solvents: Residual solvents and leftover reagents from the synthesis and purification steps.

Understanding these potential contaminants is crucial for selecting and optimizing the appropriate analytical methods for their detection and quantification.

A Comparative Toolkit for Purity Determination

A multi-pronged analytical approach is often the most robust strategy for a comprehensive purity assessment. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For a tertiary amine like this compound, a reversed-phase method with UV detection is a common choice.

Rationale for Method Selection: The phenylethyl group provides a chromophore that allows for UV detection.[8] Reversed-phase chromatography separates compounds based on their hydrophobicity, which is effective for differentiating the target molecule from many potential impurities. The use of a mixed-mode column can also be advantageous for separating tertiary amines.[9]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min) %A %B
0 95 5
20 5 95
25 5 95
25.1 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of mobile phase A and B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical Data Comparison of Commercial Samples (HPLC)

SupplierLot NumberPurity by HPLC (%)Number of Impurities Detected
AA12399.23
BB45698.55
CC78999.81

Workflow for HPLC Purity Assessment

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.

Rationale for Method Selection: GC-MS is particularly useful for detecting residual solvents and volatile by-products from the synthesis. The fragmentation patterns of N-substituted piperidines can provide valuable structural information for impurity identification.[10]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes

  • Ramp: 15 °C/min to 280 °C

  • Hold: 10 minutes at 280 °C

Injector Temperature: 250 °C Transfer Line Temperature: 280 °C Ion Source Temperature: 230 °C Ionization Mode: Electron Ionization (EI) at 70 eV Mass Scan Range: 40-550 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in methanol.

  • Inject 1 µL into the GC-MS system.

Data Interpretation: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) and known fragmentation patterns of piperidine derivatives to identify impurities.[11]

Hypothetical Data Comparison of Commercial Samples (GC-MS)

SupplierLot NumberPurity by GC-MS (%)Identified Impurities
AA12399.5Residual Toluene
BB45698.91-(2-phenylethyl)piperidin-4-one, Phenethylamine
CC78999.9None detected

Workflow for GC-MS Purity Assessment

Caption: Workflow for GC-MS purity analysis and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Overall Purity

NMR spectroscopy, particularly ¹H NMR, provides a comprehensive overview of the sample's composition. It is an inherently quantitative technique (qNMR) when an internal standard of known purity is used.

Rationale for Method Selection: NMR is non-destructive and provides detailed structural information about the main component and any impurities present at sufficient concentration. It is excellent for confirming the identity of the target molecule and for detecting a broad range of impurities without the need for individual reference standards.[12]

Experimental Protocol: ¹H NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal reference.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the T1 of the slowest relaxing proton, and a calibrated 90° pulse.

Hypothetical Data Comparison of Commercial Samples (¹H NMR)

SupplierLot NumberPurity by ¹H NMR (%)Observed Impurities
AA123>99%Trace signals in aliphatic region
BB456~98%Signals consistent with 1-(2-phenylethyl)piperidin-4-one
CC789>99.5%No significant impurities observed

Workflow for NMR Purity Assessment

Caption: Workflow for NMR-based purity assessment and structural verification.

Comparison with Alternative Compounds

In research and drug development, it is often prudent to consider alternative building blocks. The choice of an alternative will depend on the specific synthetic goal.

CompoundStructureTypical PurityKey Considerations
This compound C₁₃H₁₉NO>98%Direct precursor for certain fentanyl analogs.
4-Piperidinemethanol [7]C₆H₁₃NO>97%A simpler building block, requires subsequent N-alkylation.
Phenyl(piperidin-4-yl)methanol [15]C₁₂H₁₇NO>95%Isomeric, with the phenyl group directly attached to the methanol carbon.
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one [16]C₁₄H₁₉NO>97%A ketone precursor with a chiral center, offering stereochemical control.

The selection of an alternative should be based on a careful evaluation of the synthetic route, potential side reactions, and the desired final product.

Conclusion: An Integrated Approach to Ensuring Quality

Assessing the purity of commercially available this compound requires a multi-faceted analytical approach. While HPLC provides excellent quantitative data, GC-MS is invaluable for identifying volatile impurities, and NMR offers a comprehensive overview of the sample's composition and structural integrity. By employing these techniques in a complementary fashion, researchers can confidently verify the quality of their starting materials, thereby ensuring the reliability and validity of their experimental results. Always request and critically evaluate the Certificate of Analysis (CoA) from the supplier, but also consider in-house verification for critical applications.

References

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  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • . RSC Publishing. [Link]

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  • The preparation method of N-phenethyl-4-anilinopiperidine.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]

  • Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF. SCIEX. [Link]

  • Emerging Synthetic Fentanyl Analogs. PMC - NIH. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. [Link]

  • (2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one, min 97%, 1 gram. CP Lab Safety. [Link]

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A Comparative Analysis of [1-(2-Phenylethyl)piperidin-4-yl]methanol and Structurally Related Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its favorable pharmacokinetic properties and its prevalence in a multitude of bioactive molecules.[1] This guide provides an in-depth statistical and analytical comparison of [1-(2-Phenylethyl)piperidin-4-yl]methanol, a functionalized piperidine derivative, with three structurally related and synthetically accessible alternatives: its immediate precursor N-phenethyl-4-piperidinone (NPP), the key fentanyl intermediate 4-anilino-N-phenethylpiperidine (ANPP), and its corresponding acetate ester.

This comparative analysis is designed to offer researchers and drug development professionals a comprehensive understanding of the subtle yet significant impact of functional group modifications at the 4-position of the 1-(2-phenylethyl)piperidine core. By examining the synthesis, characterization, and key physicochemical properties of these compounds, this guide aims to provide a rational framework for the selection and development of piperidine-based compounds for various research applications.

Synthetic Strategies and Rationale

The synthesis of this compound and its comparators originates from commercially available precursors, following established synthetic transformations. The choice of these specific alternatives allows for a systematic evaluation of the influence of the C4 substituent on the overall molecular properties.

Synthesis of this compound

The target compound can be readily synthesized from N-phenethyl-4-piperidinone (NPP) via reduction of the ketone. Sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol is a mild and effective reducing agent for this transformation, offering high yields and straightforward purification.

Experimental Protocol: Synthesis of this compound

  • To a solution of N-phenethyl-4-piperidinone (1.0 eq) in methanol (10 mL/g of NPP), add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Comparative Compounds: Synthesis and Significance
  • N-phenethyl-4-piperidinone (NPP): This ketone precursor is a commercially available compound and a key intermediate in the synthesis of fentanyl and its analogs.[2] Its inclusion in this comparison serves as a baseline for understanding the physicochemical changes upon reduction to the corresponding alcohol.

  • 4-Anilino-N-phenethylpiperidine (ANPP): Synthesized via reductive amination of NPP with aniline, ANPP is another critical fentanyl intermediate.[3][4] Comparing the target alcohol with ANPP allows for an assessment of how a nitrogen-containing substituent at the C4 position, versus an oxygen-containing one, influences properties such as basicity and polarity.

  • [1-(2-Phenylethyl)piperidin-4-yl]methyl acetate: This ester can be prepared by the acetylation of this compound using acetic anhydride in the presence of a base like pyridine. This derivative provides insight into how masking the hydroxyl group as an ester impacts its analytical and physical properties.

The synthetic relationships between these compounds are illustrated in the workflow diagram below.

Synthetic Workflow NPP N-phenethyl-4-piperidinone (NPP) Target This compound NPP->Target Reduction (e.g., NaBH₄) ANPP 4-Anilino-N-phenethylpiperidine (ANPP) NPP->ANPP Reductive Amination (Aniline, NaBH(OAc)₃) Acetate [1-(2-Phenylethyl)piperidin-4-yl]methyl acetate Target->Acetate Acetylation (Ac₂O, Pyridine) Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS) Compound->MS HPLC HPLC (Purity Assessment) Compound->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Confirmation HPLC->Purity Properties Property Comparison Structure->Properties Purity->Properties

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of [1-(2-Phenylethyl)piperidin-4-yl]methanol. As a niche chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a precautionary principle, extrapolating safety and handling protocols from the known hazards of its core structural motifs—the piperidine ring and the phenylethyl group—and aligning with general hazardous waste management standards set by authoritative bodies. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Part 1: Hazard Assessment and Characterization

The primary step in safe disposal is a thorough understanding of the potential hazards. The chemical structure of this compound informs our risk assessment. The piperidine moiety is a cyclic amine, making the compound alkaline and conferring hazards typical of amines, such as being corrosive and toxic.[1][2][3] Structurally similar compounds, such as N-phenethyl-4-piperidinone (NPP), are regulated as List 1 Chemicals by the U.S. Drug Enforcement Administration (DEA) due to their use in the synthesis of controlled substances like fentanyl.[4] Consequently, it is imperative to treat this compound as a potentially regulated and hazardous substance.

Based on data from analogous compounds, the following hazards should be assumed:

Hazard ClassificationPotential EffectsAssumed GHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation or severe burns upon contact.[2][3]H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation Causes serious eye damage.[2][3]H318: Causes serious eye damage.
Environmental Hazard Potentially harmful to aquatic life.H411: Toxic to aquatic life with long-lasting effects.

Part 2: Regulatory Compliance and Waste Classification

All chemical waste must be managed in accordance with federal, state, and local regulations.[5] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6]

  • Waste Classification : Unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, this compound must be classified as a hazardous chemical waste .[7][8] Do not dispose of this chemical down the drain or in the regular trash.[9][10][11] Drain disposal is strictly prohibited for most laboratory chemicals, and this compound does not meet the criteria for drain or trash disposal.[10][12]

  • Controlled Substance Potential : Given its structural similarity to fentanyl precursors, verify with your institution's compliance officer if this compound is considered a controlled substance or a precursor chemical under DEA regulations.[4] The disposal of regulated substances may require additional documentation and specific disposal pathways, such as incineration to render the substance non-retrievable.[13]

Part 3: Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is critical to ensure safety and compliance. The following steps provide a self-validating system for the proper management of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).[14]

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[9]

  • Body Protection : A standard laboratory coat is required.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Do Not Mix : Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[8][15][16] Mixing amines with acids can cause a vigorous exothermic reaction.

  • Select a Compatible Container : Collect waste in a designated, leak-proof container that is chemically compatible with the substance. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6][17] Ensure the container is in good condition with a secure, tight-fitting lid.[17][18]

  • Manage Volume : Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[6]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Label Immediately : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[16]

  • Required Information : The label must include:

    • The words "Hazardous Waste" .[5][18][19]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[15][18]

    • A clear indication of the associated hazards (e.g., "Toxic," "Corrosive").[5][19]

    • The accumulation start date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][18][20]

  • Secondary Containment : Store liquid waste containers in a secondary containment bin or tray to contain potential leaks.[9][11]

  • Segregation : Store the container segregated from incompatible materials, particularly acids.[8][18]

  • Keep Closed : The waste container must remain closed at all times except when adding waste.[9][15][18]

Step 5: Arrange for Professional Disposal

Laboratory personnel are not authorized to treat or dispose of hazardous chemical waste.

  • Contact EHS : Once the container is full or you are ready for disposal, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[11]

  • Waste Manifest : A waste manifest will be provided by your contracted waste handler. This document tracks the waste from its point of generation to its final disposal facility and is a critical record of compliance.[19]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated assess 1. Assess Hazards (Assume Toxic, Corrosive) start->assess ppe 2. Select & Wear PPE (Gloves, Goggles, Lab Coat) assess->ppe drain Drain Disposal assess->drain PROHIBITED trash Trash Disposal assess->trash PROHIBITED segregate 3. Segregate Waste (Chemically Compatible Container) ppe->segregate label 4. Label Container ('Hazardous Waste', Full Name, Hazards) segregate->label store 5. Store in SAA (Secondary Containment, Closed Lid) label->store pickup 6. Request EHS Pickup store->pickup end Compliant Disposal (Manifest Tracking) pickup->end

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling [1-(2-Phenylethyl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling [1-(2-Phenylethyl)piperidin-4-yl]methanol (CAS No. 67686-02-6). The procedural guidance herein is designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven insights.

The core principle of this guide is to treat this compound with the highest degree of caution. While specific toxicological data for this compound is not widely available, its chemical architecture demands a conservative approach. The molecule contains the N-phenethylpiperidine backbone, a foundational structure for fentanyl and its highly potent analogs.[1] Furthermore, closely related structures are known fentanyl precursors or metabolites, suggesting a significant potential for high pharmacological potency and toxicity.[2][3] Therefore, all handling protocols must be based on those established for highly potent active pharmaceutical ingredients (HPAPIs).[4][5]

Hazard Assessment: Justifying a High-Containment Approach

The rationale for stringent PPE and handling protocols stems from a "hazard profile by proxy," derived from structurally related compounds.

  • Structural Relationship to Fentanyl: The N-phenethylpiperidine core is the defining feature of fentanyl-class synthetic opioids.[1] These compounds are known to be extremely potent, presenting a primary respiratory hazard from aerosolized particles and a secondary dermal hazard upon contact.[6]

  • Precursor and Metabolite Status: The immediate precursor, N-Phenethyl-4-piperidinone (NPP), is a DEA List I controlled chemical specifically because of its use in illicit fentanyl synthesis.[1] An isomer, 4-Hydroxy-1-(2-phenylethyl)piperidine, is a known metabolite of fentanyl analogs, confirming this chemical family's interaction with biological systems in a manner similar to opioids.[3]

  • Hazards of the Piperidine Core: The parent heterocycle, piperidine, is classified as a corrosive, flammable, and toxic substance, capable of causing severe skin burns, eye damage, and respiratory irritation.[7][8] A simpler analog, 4-Piperidinemethanol, is also known to cause severe skin burns and eye damage.[9]

This convergence of evidence mandates that this compound be handled as a substance of unknown but potentially high toxicity.

Hazard Profile of Related Compounds
Compound Family Primary Hazards
Fentanyl Analogs Extreme Potency, Fatal if Inhaled/Absorbed, Respiratory Hazard.[6][10]
N-Phenethyl-4-piperidinone (NPP) Harmful if Swallowed, DEA List I Fentanyl Precursor.[1]
Piperidine (Core Structure) Highly Flammable, Toxic (Inhalation/Dermal), Causes Severe Skin Burns and Eye Damage.[7]
4-Piperidinemethanol Causes Severe Skin Burns and Eye Damage.[9]

Core PPE Protocol: A Multi-Layered Defense System

Engineering controls, such as a certified chemical fume hood or a glove box, are the primary method for containment and must be used for all manipulations of this compound.[11][12] Personal Protective Equipment (PPE) serves as a critical secondary layer of defense.

The following table outlines the minimum required PPE. For situations with a higher risk of aerosolization or spillage (e.g., cleaning spills, material transfers outside of a closed system), a higher level of protection is required.

Risk Level Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Standard Handling (Low volume, in fume hood)Work within a certified chemical fume hood. Respirator (see below) must be on standby.Double-gloving with powder-free nitrile gloves.[13]ANSI Z87.1-compliant safety glasses with side shields.Full-length lab coat with tight-fitting cuffs.
High-Risk Operations (Spills, bulk transfers)NIOSH-approved N100/R100/P100 filtering facepiece respirator or a Powered Air-Purifying Respirator (PAPR).[14]Double-gloving with powder-free nitrile gloves. Outer gloves should have extended cuffs.Chemical splash goggles and a full-face shield.[14]Disposable, chemical-resistant coveralls with elastic cuffs.[13]
Causality of PPE Choices:
  • Respiratory Protection: The primary exposure route for potent opioids is inhalation of fine powders, which can be easily aerosolized.[6] Standard surgical masks are insufficient. An N100-rated respirator or PAPR is necessary to filter these fine particulates effectively.[14]

  • Hand Protection: Double-gloving is mandated because potent compounds can permeate a single glove layer, especially with prolonged contact or solvent exposure. Nitrile is selected for its chemical resistance.

  • Eye and Face Protection: Goggles are required to protect against splashes that can be absorbed through the mucous membranes of the eyes. A face shield protects the entire face from splashes during higher-risk procedures.[14]

  • Body Protection: Disposable coveralls prevent the contamination of personal clothing and reduce the risk of carrying potent compounds outside the laboratory.[13]

Operational Workflow: From Receipt to Disposal

A rigorous, step-by-step operational plan is crucial for minimizing exposure risk at every stage of handling.

Step 1: Pre-Handling & Preparation
  • Designate a Handling Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Verify Engineering Controls: Confirm the fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvents) and a dedicated hazardous waste container inside the fume hood before introducing the compound.

  • Inspect PPE: Don all required PPE as outlined in the "Standard Handling" protocol. Carefully inspect gloves for any tears or defects.

Step 2: Handling & Manipulation (Inside Fume Hood)
  • Weighing: Use a dedicated analytical balance inside the fume hood or a vented balance safety enclosure.[11] Handle the solid gently to avoid creating airborne dust.

  • Transfers: Use spatulas to transfer solids. If making solutions, add the solvent to the vial containing the solid slowly to avoid splashing.

  • Segregation: Keep the primary container of the compound sealed when not in immediate use.

Step 3: Storage
  • Container: Store in a clearly labeled, sealed, and robust primary container.

  • Secondary Containment: Place the primary container inside a larger, shatter-proof secondary container labeled "POTENT COMPOUND - RESPIRATORY AND DERMAL HAZARD."

  • Location: Store in a secure, locked cabinet or refrigerator away from incompatible materials. Access should be restricted to trained personnel.[4]

Step 4: Spill & Emergency Procedures

All personnel must be trained on these procedures before handling the compound. An opioid overdose reversal agent like naloxone should be available in the facility, and personnel should be trained in its administration.[10][13]

SpillResponse spill Spill Detected assess Assess Spill Size & Location spill->assess is_minor Minor Spill? (<1g, contained in hood) assess->is_minor minor_spill MINOR SPILL RESPONSE is_minor->minor_spill Yes major_spill MAJOR SPILL RESPONSE is_minor->major_spill No don_ppe Don High-Risk PPE (Respirator, Double Gloves, Gown) minor_spill->don_ppe evacuate Evacuate Immediate Area. Alert Others. major_spill->evacuate call_ehs Call Emergency Services / EHS. evacuate->call_ehs secure_area Secure Area. Prevent Entry. call_ehs->secure_area cover_spill Gently cover with absorbent pads. Apply decontaminating solution. don_ppe->cover_spill collect Collect debris with dedicated tools. Place in hazardous waste. cover_spill->collect decon_area Decontaminate spill area. collect->decon_area

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.